SG3-179
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C28H35ClFN7O3S |
|---|---|
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
4-[[4-[3-(tert-butylsulfonylamino)-4-chloroanilino]-5-methylpyrimidin-2-yl]amino]-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide |
InChI |
InChI=1S/C28H35ClFN7O3S/c1-17-16-31-27(34-19-6-8-21(23(30)14-19)26(38)33-18-10-12-37(5)13-11-18)35-25(17)32-20-7-9-22(29)24(15-20)36-41(39,40)28(2,3)4/h6-9,14-16,18,36H,10-13H2,1-5H3,(H,33,38)(H2,31,32,34,35) |
Clé InChI |
RBZRCEPYYVFROZ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CN=C(N=C1NC2=CC(=C(C=C2)Cl)NS(=O)(=O)C(C)(C)C)NC3=CC(=C(C=C3)C(=O)NC4CCN(CC4)C)F |
Origine du produit |
United States |
Foundational & Exploratory
SG3-179: A Multi-Targeted Approach to Cancer Therapy by Dual Inhibition of BET Bromodomains and Key Oncogenic Kinases
For Immediate Release
[City, State] – November 21, 2025 – A comprehensive technical analysis of SG3-179, a novel small molecule inhibitor, reveals a potent dual mechanism of action targeting both epigenetic and cell signaling pathways critical in cancer development and progression. This in-depth guide consolidates available research for scientists and drug development professionals, detailing the compound's inhibitory profile, its effects on cancer cells, and the experimental methodologies used in its characterization.
This compound has been identified as a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, specifically targeting BRD4, as well as the Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This multi-targeted approach offers a promising strategy for overcoming resistance mechanisms and improving therapeutic outcomes in various hematological malignancies and solid tumors.
Core Mechanism of Action
This compound exerts its anti-cancer effects through the simultaneous inhibition of two distinct and critical cellular processes:
-
Epigenetic Regulation via BET Bromodomain Inhibition: this compound binds to the acetyl-lysine binding pockets of BET proteins, primarily BRD4. This prevents BRD4 from reading acetylated histones and recruiting the transcriptional machinery necessary for the expression of key oncogenes such as c-MYC and HOXB13. The disruption of this interaction leads to the downregulation of these and other pro-proliferative and anti-apoptotic genes.
-
Signal Transduction Modulation via Kinase Inhibition: this compound targets the catalytic activity of JAK2 and FLT3, two tyrosine kinases frequently dysregulated in cancer.
-
JAK2 Inhibition: By inhibiting JAK2, this compound disrupts the JAK/STAT signaling pathway, which is crucial for the proliferation and survival of cells in many hematological malignancies, including multiple myeloma and myeloproliferative neoplasms.
-
FLT3 Inhibition: Inhibition of FLT3, particularly in its mutated forms (e.g., internal tandem duplications - ITD), is a key therapeutic strategy in acute myeloid leukemia (AML). This compound's activity against FLT3 directly targets a driver of leukemogenesis.
-
The synergistic effect of targeting both epigenetic and signaling pathways is believed to contribute to the potent anti-tumor activity of this compound.
Quantitative Inhibitory Profile
The inhibitory activity of this compound has been characterized against its primary targets and in cellular assays. The following tables summarize the key quantitative data available.
| Target | Assay Type | Value | Reference |
| BRD4 (BD1) | Binding Affinity (Crystal Structure) | PDB: 5F63 | [1][2][3][4] |
| JAK2 | Kinase Inhibition | Data Not Available | |
| FLT3 | Kinase Inhibition | Data Not Available |
| Cell Line | Assay Type | IC50 | Reference |
| HEK-293T | Cell Growth Inhibition | 140 nM | [5] |
| MM1.S (Multiple Myeloma) | Cell Growth Inhibition | 26 nM | [5] |
Signaling and Experimental Workflow Visualizations
To elucidate the mechanism of action of this compound, the following diagrams illustrate the targeted signaling pathways and a general experimental workflow for its characterization.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are generalized protocols for key experiments used to characterize this compound, based on standard laboratory practices.
BRD4 Binding Assay (AlphaScreen-Based)
This protocol describes a competitive binding assay to measure the affinity of this compound for BRD4.
-
Reagents and Materials:
-
Recombinant human BRD4 (BD1) protein
-
Biotinylated histone H4 peptide (acetylated)
-
Streptavidin-coated donor beads
-
Anti-tag antibody-coated acceptor beads
-
This compound (serial dilutions)
-
Assay buffer
-
384-well microplates
-
-
Procedure:
-
A solution containing BRD4 protein and the biotinylated histone peptide is prepared in assay buffer.
-
Serial dilutions of this compound or a vehicle control are added to the wells of a 384-well plate.
-
The BRD4/peptide mixture is then added to the wells and incubated to allow for binding.
-
Streptavidin-coated donor beads and anti-tag acceptor beads are added, and the plate is incubated in the dark.
-
The plate is read on an AlphaScreen-compatible plate reader. The signal is inversely proportional to the binding of this compound to BRD4.
-
IC50 values are calculated from the dose-response curves.[6][7]
-
Kinase Inhibition Assay (ADP-Glo™ Based)
This protocol outlines a method to determine the inhibitory effect of this compound on JAK2 and FLT3 kinase activity.
-
Reagents and Materials:
-
Recombinant human JAK2 or FLT3 kinase
-
Kinase-specific substrate
-
ATP
-
This compound (serial dilutions)
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase buffer
-
White, opaque 384-well plates
-
-
Procedure:
-
The kinase reaction is set up by adding the kinase, its specific substrate, and ATP to the wells of a 384-well plate.
-
Serial dilutions of this compound or a vehicle control are added to the wells.
-
The reaction is incubated at room temperature to allow for ATP consumption.
-
ADP-Glo™ Reagent is added to stop the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal.
-
Luminescence is measured using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to kinase activity.
-
IC50 values are determined from the dose-response curves.[8]
-
Cell Viability Assay (MTT-Based)
This protocol is used to assess the effect of this compound on the proliferation and viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MM1.S, C4-2B)
-
Complete cell culture medium
-
This compound (serial dilutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidic isopropanol)
-
96-well cell culture plates
-
-
Procedure:
-
Cells are seeded in a 96-well plate and allowed to adhere overnight.
-
The medium is replaced with fresh medium containing serial dilutions of this compound or a vehicle control.
-
The cells are incubated for a specified period (e.g., 72 hours).
-
MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan crystals by metabolically active cells.
-
The solubilization solution is added to dissolve the formazan crystals.
-
The absorbance is measured on a microplate reader at the appropriate wavelength.
-
Cell viability is expressed as a percentage of the vehicle-treated control, and IC50 values are calculated.[9][10]
-
Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the signaling pathways affected by this compound.
-
Reagents and Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membranes (e.g., PVDF)
-
Blocking buffer (e.g., BSA or non-fat milk)
-
Primary antibodies (e.g., anti-p-STAT3, anti-c-MYC, anti-HOXB13, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
-
Procedure:
-
Cells are treated with this compound or a vehicle control for a specified time.
-
Cells are harvested and lysed.
-
Protein concentration in the lysates is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked to prevent non-specific antibody binding.
-
The membrane is incubated with primary antibodies overnight.
-
The membrane is washed and then incubated with HRP-conjugated secondary antibodies.
-
After further washing, the chemiluminescent substrate is added, and the signal is detected using an imaging system.
-
The intensity of the bands is quantified and normalized to a loading control (e.g., GAPDH).
-
Conclusion
This compound represents a promising therapeutic candidate with a novel, dual mechanism of action that simultaneously targets epigenetic and signal transduction pathways. Its ability to inhibit BET bromodomains, JAK2, and FLT3 provides a multi-pronged attack on cancer cell proliferation and survival. The data and protocols presented in this guide offer a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the therapeutic potential of this compound and similar multi-targeted agents.
References
- 1. Potent Dual BET Bromodomain-Kinase Inhibitors as Value-Added Multitargeted Chemical Probes and Cancer Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potent dual BET bromodomain-kinase inhibitors as value added multi-targeted chemical probes and cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2024.sci-hub.ru [2024.sci-hub.ru]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. A bead-based proximity assay for BRD4 ligand discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. resources.amsbio.com [resources.amsbio.com]
- 8. promega.com [promega.com]
- 9. Cell Proliferation Inhibition Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 10. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Dual-Action Mechanism of SG3-179: A Technical Guide for Researchers
An In-depth Analysis of a Potent BET Bromodomain and Kinase Inhibitor
SG3-179 has emerged as a significant small molecule inhibitor in biomedical research, demonstrating a potent dual-action mechanism by targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and a specific subset of kinases. This technical guide provides a comprehensive overview of the function, mechanism of action, and experimental characterization of this compound, tailored for researchers, scientists, and drug development professionals.
Core Function: Dual Inhibition of Epigenetic Readers and Kinase Signaling
This compound is a potent inhibitor of the BET family of bromodomain-containing proteins, which are critical epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins to regulate gene transcription.[1][2] By binding to the acetyl-lysine binding pockets of BET bromodomains, this compound effectively displaces them from chromatin, leading to the modulation of gene expression.
Simultaneously, this compound exhibits potent inhibitory activity against a select group of kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[3][4][5] This dual-targeting capability allows this compound to interfere with both epigenetic regulation and key signaling pathways often dysregulated in various diseases, particularly cancer.
Quantitative Inhibitory Profile of this compound
The inhibitory potency of this compound has been quantified across various BET bromodomains and kinases using multiple assay platforms. The following tables summarize the key quantitative data available for this compound, providing a comparative overview of its binding affinity and inhibitory concentration.
| Target | Assay Type | IC50 / Ki / Kd (nM) | Reference |
| BRD4-BD1 | - | 21 | [6] |
| BRDT-1 | AlphaScreen | ≈ 20 | [7] |
| BRD4-1 | AlphaScreen | ≈ 20 | [7] |
| BRDT-1 | Fluorescence Polarization | Ki ≈ 15 | [7] |
| BRD4-1 | Fluorescence Polarization | Ki ≈ 15 | [7] |
| BRDT-1 (Compound 3.55 analog) | - | 29.5 | [8] |
| BRD4-1 (Compound 3.55 analog) | - | 51.3 | [8] |
Table 1: Inhibitory Activity of this compound against BET Bromodomains. This table presents the half-maximal inhibitory concentration (IC50) and binding affinity (Ki) values of this compound for the first bromodomain (BD1) of BRD4 and BRDT.
| Target | Potency | Reference |
| JAK2 | Potent Inhibitor | [4][5] |
| FLT3 | Potent Inhibitor | [4][5] |
| RET | Potent Inhibitor | [5] |
| ROS1 | Potent Inhibitor | [5] |
Table 2: Kinase Inhibitory Spectrum of this compound. This table highlights the kinases potently inhibited by this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets of BET bromodomains, primarily the first bromodomain (BD1).[1][6] This prevents the recruitment of transcriptional machinery to chromatin, leading to the downregulation of key oncogenes and pro-inflammatory genes. Molecular dynamics simulations have revealed that the binding selectivity of this compound is influenced by electrostatic and van der Waals interactions within the binding pocket.[1][6][9]
In the context of cancer, particularly metastatic castration-resistant prostate cancer, this compound has been shown to cause a rapid reduction in the expression of HOXB13, a key transcription factor.[4][10] This is achieved through the inhibition of BRD4, which regulates HOXB13 transcription.
Figure 1: this compound Mechanism of Action on HOXB13 Gene Expression. This diagram illustrates how this compound inhibits BRD4, preventing its binding to acetylated histones and the subsequent recruitment of transcriptional machinery to the HOXB13 gene, ultimately leading to a decrease in HOXB13 protein expression.
Detailed Experimental Protocols
The characterization of this compound has relied on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Fluorescence Polarization (FP) Assay for BET Bromodomain Binding
This assay is used to determine the binding affinity (Ki) of this compound for individual BET bromodomains.
Principle: The assay measures the change in polarization of fluorescently labeled probes upon binding to a protein. Small, unbound fluorescent probes tumble rapidly in solution, resulting in low polarization. When bound to a larger protein, their tumbling is slowed, leading to an increase in polarization. Competitive inhibitors will displace the fluorescent probe, causing a decrease in polarization.
Materials:
-
Purified BET bromodomain protein (e.g., BRD4-BD1, BRDT-1)
-
Fluorescently labeled probe (e.g., a derivative of a known BET inhibitor like this compound-BODIPY)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Triton X-100)
-
This compound compound series for competition
-
384-well black, low-volume microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Prepare a serial dilution of the this compound inhibitor in the assay buffer.
-
In a 384-well plate, add the purified BET bromodomain protein to a final concentration that yields a significant polarization window.
-
Add the fluorescently labeled probe at a constant concentration (typically at or below its Kd for the bromodomain).
-
Add the serially diluted this compound or vehicle control to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 30-60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization of each well using a plate reader with appropriate excitation and emission filters.
-
Data Analysis: Plot the change in millipolarization (mP) units against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Figure 2: Experimental Workflow for Fluorescence Polarization Assay. This flowchart outlines the key steps involved in determining the binding affinity of this compound to BET bromodomains using a fluorescence polarization assay.
Multiple Replica Molecular Dynamics (MRMD) Simulations
MRMD simulations are employed to investigate the binding selectivity and mechanism of inhibitors to different bromodomains at an atomic level.
Principle: This computational method involves running multiple independent molecular dynamics simulations of the protein-ligand complex simultaneously. This approach enhances the sampling of the conformational space, providing a more accurate representation of the dynamic interactions between the inhibitor and the protein.
Methodology:
-
System Preparation:
-
Obtain the crystal structure of the target bromodomain (e.g., BRD4-BD1) in complex with the inhibitor (this compound) from the Protein Data Bank (PDB) or build a model using docking software.
-
Use a molecular modeling suite (e.g., AMBER, GROMACS) to prepare the system. This includes adding hydrogen atoms, solvating the complex in a water box with appropriate ions to neutralize the system, and parameterizing the inhibitor molecule using a suitable force field.
-
-
Simulation Protocol:
-
Perform an initial energy minimization of the system to remove steric clashes.
-
Gradually heat the system to the desired temperature (e.g., 300 K) under constant volume conditions (NVT ensemble).
-
Equilibrate the system at the target temperature and pressure (e.g., 1 atm) under constant pressure conditions (NPT ensemble).
-
Run multiple, independent production simulations (replicas) for a significant length of time (e.g., hundreds of nanoseconds per replica).
-
-
Data Analysis:
-
Analyze the trajectories from all replicas to calculate various parameters, including:
-
Root Mean Square Deviation (RMSD): To assess the stability of the protein-ligand complex.
-
Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
-
Binding Free Energy Calculations (e.g., MM/GBSA or MM/PBSA): To estimate the strength of the interaction and identify key residues contributing to binding.
-
Hydrogen Bond Analysis: To identify stable hydrogen bonding interactions between the inhibitor and the protein.
-
Principal Component Analysis (PCA): To analyze the dominant motions of the protein.
-
-
Conclusion
This compound stands out as a valuable chemical probe and a potential therapeutic lead due to its dual inhibitory activity against BET bromodomains and specific kinases. The quantitative data on its potency, coupled with a detailed understanding of its mechanism of action at both the cellular and atomic levels, provides a solid foundation for its application in research and drug development. The experimental protocols outlined in this guide offer a practical framework for further investigation and characterization of this and similar multitargeted inhibitors. The continued exploration of compounds like this compound holds promise for advancing our understanding of complex disease pathologies and developing novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.eu [file.medchemexpress.eu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 5f63 - Crystal structure of the first bromodomain of human BRD4 in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]
- 6. pubs.aip.org [pubs.aip.org]
- 7. Design, Synthesis, and Characterization of a Fluorescence Polarization Pan-BET Bromodomain Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 8. conservancy.umn.edu [conservancy.umn.edu]
- 9. pubs.aip.org [pubs.aip.org]
- 10. Targeting the BRD4-HOXB13 Co-regulated Transcriptional Networks with Bromodomain-Kinase Inhibitors to Suppress Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
SG3-179: A Dual Inhibitor of BET Bromodomains and Oncogenic Kinases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
SG3-179 is a potent small molecule inhibitor targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and key oncogenic kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This dual-activity positions this compound as a compelling candidate for therapeutic development, particularly in hematological malignancies and prostate cancer where the targeted pathways are frequently dysregulated. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.
Chemical and Physical Properties
This compound is a complex small molecule with the following properties:
| Property | Value |
| Chemical Formula | C₂₈H₃₅ClFN₇O₃S |
| Molecular Weight | 604.14 g/mol |
| CAS Number | 1877286-78-6 |
Mechanism of Action
This compound exerts its anti-cancer effects through a dual mechanism, concurrently inhibiting two critical classes of oncogenic drivers: BET bromodomains and specific tyrosine kinases.
3.1 Inhibition of BET Bromodomains
The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to chromatin, leading to the expression of genes involved in cell proliferation, survival, and oncogenesis. Notably, the transcription of the proto-oncogene MYC is highly dependent on BRD4.
This compound competitively binds to the acetyl-lysine binding pockets of BET bromodomains, displacing them from chromatin. This prevents the recruitment of transcriptional activators, leading to the downregulation of key oncogenes such as c-MYC and BCL2.[1] This disruption of transcriptional programs induces cell cycle arrest and apoptosis in susceptible cancer cells.
3.2 Inhibition of Oncogenic Kinases
In addition to its activity as a BET inhibitor, this compound potently inhibits the kinase activity of JAK2 and FLT3.
-
JAK2 is a non-receptor tyrosine kinase that plays a central role in the JAK-STAT signaling pathway. Aberrant JAK2 signaling is a hallmark of myeloproliferative neoplasms.
-
FLT3 is a receptor tyrosine kinase, and mutations leading to its constitutive activation are common drivers in acute myeloid leukemia (AML).
By inhibiting these kinases, this compound can block downstream signaling pathways that promote cancer cell proliferation and survival. The simultaneous inhibition of both BET bromodomains and these oncogenic kinases may offer a synergistic anti-tumor effect and a strategy to overcome resistance mechanisms.[2]
Quantitative Inhibitory Data
The following tables summarize the available quantitative data on the inhibitory activity of this compound.
Table 4.1: In Vitro Growth Inhibitory Activity
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| MM1.S | Multiple Myeloma | 0.07 - 0.38 | [2] |
| HEK-293T | - | 0.140 |
Table 4.2: Biochemical Inhibitory Activity
| Target | Assay Type | IC₅₀ (nM) | Reference |
| BRD4 | AlphaScreen | ~20 | [2] |
| JAK2 | Radiometric | Data Not Available | |
| FLT3 | Radiometric | Data Not Available | |
| BRD2 | Data Not Available | Data Not Available | |
| BRD3 | Data Not Available | Data Not Available | |
| BRDT | Data Not Available | Data Not Available |
Signaling Pathways and Experimental Workflows
5.1 Signaling Pathway of BET Inhibition
The following diagram illustrates the mechanism of action of this compound as a BET inhibitor, leading to the downregulation of the oncogene c-MYC.
5.2 Experimental Workflows
The following diagrams illustrate the general workflows for key experiments used to characterize this compound.
5.2.1 TR-FRET Competitive Binding Assay Workflow
5.2.2 Western Blot Workflow for Protein Expression Analysis
References
SG3-179: A Dual Inhibitor of JAK2 and FLT3 Kinases
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3-179 is a small molecule inhibitor that has demonstrated potent activity against both Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3). This dual inhibitory action makes it a compound of significant interest for research in hematological malignancies and other diseases where these signaling pathways are dysregulated. This technical guide provides a comprehensive overview of the inhibitory activity of this compound against JAK2 and FLT3, including available quantitative data, detailed experimental methodologies, and a visualization of the relevant signaling pathways.
Inhibitory Activity of this compound
The inhibitory potential of this compound against a panel of kinases has been evaluated, revealing its specific activity against JAK2 and FLT3. The half-maximal inhibitory concentrations (IC50) from a biochemical kinase assay are summarized below.
| Target Kinase | IC50 (nM) |
| JAK2 | 180 |
| FLT3 | 230 |
Experimental Protocols
The following sections detail the methodologies employed to determine the inhibitory activity of this compound.
Biochemical Kinase Inhibition Assay
Objective: To determine the in vitro half-maximal inhibitory concentration (IC50) of this compound against JAK2 and FLT3 kinases.
Methodology:
A radiometric kinase assay was utilized to measure the enzymatic activity of purified recombinant human JAK2 and FLT3 kinases in the presence of varying concentrations of this compound.
-
Materials:
-
Purified recombinant human JAK2 and FLT3 enzymes.
-
Specific peptide substrates for JAK2 and FLT3.
-
[γ-³³P]ATP (radiolabeled ATP).
-
Assay buffer (composition not specified in the available literature).
-
This compound dissolved in an appropriate solvent (e.g., DMSO).
-
96-well plates.
-
Scintillation counter.
-
-
Procedure:
-
A reaction mixture containing the respective kinase, its specific peptide substrate, and assay buffer was prepared.
-
This compound was serially diluted and added to the wells of a 96-well plate.
-
The kinase reaction was initiated by the addition of [γ-³³P]ATP.
-
The reaction was allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).
-
The reaction was terminated, and the phosphorylated substrate was separated from the unreacted [γ-³³P]ATP, typically by spotting the reaction mixture onto a phosphocellulose filter membrane followed by washing steps.
-
The amount of radioactivity incorporated into the substrate, corresponding to the kinase activity, was quantified using a scintillation counter.
-
The percentage of kinase inhibition was calculated for each concentration of this compound relative to a control reaction without the inhibitor.
-
The IC50 value was determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways
The following diagrams illustrate the canonical signaling pathways of JAK2 and FLT3, which are targeted by this compound.
JAK2/STAT Signaling Pathway
Caption: JAK2/STAT signaling pathway and the inhibitory action of this compound.
FLT3 Signaling Pathway in AML
Caption: FLT3 signaling in AML and the inhibitory action of this compound.
Conclusion
This compound is a dual inhibitor of JAK2 and FLT3, demonstrating potential as a valuable research tool for investigating the roles of these kinases in various cellular processes and disease models. The provided data and methodologies offer a foundational understanding for scientists and researchers working in the fields of oncology and drug discovery. Further investigation into the cellular and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
SG3-179: A Multi-Targeted Approach in Multiple Myeloma Research
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SG3-179 is an investigational small molecule inhibitor with a unique multi-targeted profile, showing potent activity against Bromodomain and Extra-Terminal (BET) proteins, Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3). This positions this compound as a promising therapeutic candidate for multiple myeloma (MM), a hematological malignancy characterized by the clonal proliferation of plasma cells in the bone marrow. This technical guide provides a comprehensive overview of the preclinical rationale for this compound in multiple myeloma, detailing its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. While specific quantitative data for this compound in MM is emerging, this document summarizes expected outcomes based on the known roles of its targets in MM pathology.
Introduction to this compound and its Targets in Multiple Myeloma
Multiple myeloma remains a largely incurable disease, with a critical need for novel therapeutic strategies that can overcome drug resistance and improve patient outcomes. This compound's multi-pronged approach offers a compelling strategy to disrupt key oncogenic signaling pathways in MM.
-
BET Inhibition: BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes, including MYC. In multiple myeloma, MYC is a central driver of proliferation and survival. By inhibiting BET proteins, this compound is expected to downregulate MYC expression and induce cell cycle arrest and apoptosis in myeloma cells.
-
JAK2 Inhibition: The JAK/STAT signaling pathway is frequently activated in multiple myeloma, often stimulated by cytokines such as Interleukin-6 (IL-6) present in the bone marrow microenvironment. This pathway promotes myeloma cell proliferation, survival, and drug resistance. Inhibition of JAK2 by this compound is predicted to block this pro-survival signaling.
-
FLT3 Inhibition: While more commonly associated with acute myeloid leukemia, FMS-like Tyrosine Kinase 3 (FLT3) has been identified as a potential therapeutic target in a subset of multiple myeloma patients. Aberrant FLT3 signaling can contribute to myeloma cell growth and survival.
A key identified downstream effect of this compound is the rapid reduction of HOXB13 protein expression. While the role of the transcription factor HOXB13 in multiple myeloma is not as well-characterized as in prostate cancer, its downregulation may contribute to the anti-myeloma activity of this compound.
Preclinical Data Summary
While specific preclinical data for this compound in multiple myeloma is not extensively published, the following tables summarize the expected in vitro and in vivo activity based on the known effects of potent BET, JAK2, and FLT3 inhibitors in MM cell lines and animal models. The MM1.S cell line is noted as a particularly relevant model for studying this compound.
Table 1: Expected In Vitro Activity of this compound in Multiple Myeloma Cell Lines
| Assay | Endpoint | Expected Outcome with this compound | Cell Lines of Interest |
| Cell Viability | IC50 (nM) | Potent inhibition of cell growth | MM1.S, RPMI-8226, U266, OPM-2 |
| Apoptosis Assay | % Apoptotic Cells | Induction of apoptosis | MM1.S, RPMI-8226 |
| Cell Cycle Analysis | % Cells in G1/S/G2-M | G1 cell cycle arrest | MM1.S, OPM-2 |
| Western Blot | Protein Expression | ↓ c-MYC, ↓ p-STAT3, ↓ p-FLT3, ↓ HOXB13 | MM1.S, U266 |
Table 2: Expected In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models
| Model | Treatment Regimen | Primary Endpoint | Expected Outcome with this compound |
| Subcutaneous Xenograft (e.g., MM1.S) | Daily intraperitoneal injection | Tumor Volume (mm³) | Significant reduction in tumor growth |
| Disseminated Xenograft (e.g., MM1.S) | Daily intraperitoneal injection | Overall Survival | Increased survival compared to vehicle control |
| Pharmacodynamics | Tumor/Blood analysis | Target protein levels | ↓ c-MYC, ↓ p-STAT3 in tumor tissue |
Signaling Pathways and Mechanism of Action
This compound is hypothesized to exert its anti-myeloma effects through the simultaneous inhibition of three key signaling pathways.
Diagram 1: this compound Mechanism of Action
Caption: Proposed mechanism of action of this compound in multiple myeloma.
Diagram 2: BET Inhibition and MYC Regulation Workflow
Caption: Workflow of BET inhibition by this compound leading to c-MYC downregulation.
Diagram 3: JAK/STAT Signaling Pathway Inhibition
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Detailed Experimental Protocols
The following protocols provide detailed methodologies for key experiments to evaluate the efficacy of this compound in multiple myeloma research.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on multiple myeloma cell lines.
Materials:
-
Multiple myeloma cell lines (e.g., MM1.S, RPMI-8226)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl for MTT)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed 5,000-10,000 cells per well in a 96-well plate in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours.
-
Prepare serial dilutions of this compound in complete medium. A typical concentration range would be from 1 nM to 10 µM. Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Add 100 µL of the drug dilutions to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) or 50 µL of XTT solution to each well.
-
Incubate for 2-4 hours at 37°C.
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Read the absorbance at 570 nm (for MTT) or 450 nm (for XTT) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Western Blot Analysis
Objective: To assess the effect of this compound on the protein expression levels of its targets and downstream effectors.
Materials:
-
Multiple myeloma cells treated with this compound
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-c-MYC, anti-phospho-STAT3, anti-STAT3, anti-phospho-FLT3, anti-FLT3, anti-HOXB13, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Treat MM cells with this compound at various concentrations (e.g., 0.5x, 1x, 2x IC50) for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare lysates with Laemmli buffer. Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
In Vivo Xenograft Study
Objective: To evaluate the anti-tumor efficacy of this compound in a murine model of multiple myeloma.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
MM1.S cells (or other suitable MM cell line)
-
Matrigel (optional, for subcutaneous injection)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Animal monitoring equipment
Procedure:
-
Subcutaneously inject 5-10 x 10^6 MM1.S cells (resuspended in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor tumor growth regularly. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily intraperitoneal injection) to the treatment group and vehicle to the control group.
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice and excise the tumors for pharmacodynamic analysis (e.g., western blot for target proteins).
-
For a disseminated model, inject cells intravenously and monitor disease progression via bioluminescence imaging (if cells are luciferase-tagged) or by measuring serum M-protein levels. The primary endpoint would be overall survival.
Conclusion and Future Directions
This compound represents a novel and promising therapeutic agent for multiple myeloma due to its unique ability to simultaneously inhibit three clinically relevant targets: BET bromodomains, JAK2, and FLT3. The preclinical data on inhibitors of these pathways strongly support the rationale for the development of this compound. Future research should focus on obtaining specific quantitative data for this compound in a broad panel of MM cell lines, including those with different genetic backgrounds and resistance profiles. Investigating the role of HOXB13 downregulation in MM pathogenesis and its contribution to the efficacy of this compound is also a key area for further exploration. Ultimately, well-designed clinical trials will be necessary to determine the safety and efficacy of this compound in patients with multiple myeloma. Combination studies with standard-of-care agents should also be considered to enhance its therapeutic potential.
SG3-179 and Prostate Cancer: A Review of Potential Mechanisms and Future Directions
Absence of Direct Preclinical Data for SG3-179 in Prostate Cancer Warrants Exploration of its Core Targets
Introduction
This compound is a potent small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins, as well as Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). While its therapeutic potential has been investigated in hematological malignancies such as multiple myeloma, a comprehensive analysis of publicly available scientific literature and clinical trial databases reveals a notable absence of direct preclinical or clinical studies evaluating this compound specifically in prostate cancer.
This in-depth guide, intended for researchers, scientists, and drug development professionals, will therefore focus on the established roles of this compound's primary targets—BET proteins and the JAK/STAT signaling pathway—in the context of prostate cancer. By examining the preclinical rationale and existing data for other inhibitors of these pathways, we can infer the potential mechanisms of action and conceptualize future studies for this compound in this malignancy.
The Rationale for Targeting BET Proteins in Prostate Cancer
BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in regulating the transcription of key oncogenes. In prostate cancer, the androgen receptor (AR) and the transcription factor c-Myc are critical drivers of tumor growth and progression, and their expression and function are intricately linked to BET protein activity.
BET inhibitors have been shown to disrupt the transcriptional programs driven by both AR and c-Myc, leading to anti-tumor effects in various preclinical models of prostate cancer. The proposed mechanism involves the displacement of BRD4 from super-enhancers associated with the AR and MYC genes, thereby downregulating their expression.
Key Signaling Pathways
The signaling cascade influenced by BET protein inhibition in prostate cancer is multifaceted. A simplified representation of the core mechanism is depicted below.
The Role of the JAK/STAT Pathway in Prostate Cancer
The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in cytokine-mediated cell survival, proliferation, and inflammation. In prostate cancer, the JAK/STAT pathway, particularly STAT3, has been implicated in tumor progression, metastasis, and the development of therapy resistance.
Constitutive activation of STAT3 is frequently observed in prostate cancer and is associated with more aggressive disease.[1] STAT3 can be activated by various upstream signals, including cytokines like Interleukin-6 (IL-6), which are often present in the tumor microenvironment. Activated STAT3 promotes the transcription of genes involved in cell proliferation, survival, and angiogenesis.
Given that this compound also inhibits JAK2, it has the potential to disrupt this pro-tumorigenic signaling axis in prostate cancer.
Key Signaling Pathways
The diagram below illustrates the canonical JAK/STAT signaling pathway and its role in prostate cancer, which could be a secondary target of this compound.
Proposed Experimental Protocols for Future Studies
To evaluate the potential of this compound in prostate cancer, a series of preclinical experiments would be necessary. The following are detailed methodologies for key in vitro and in vivo assays, based on standard protocols in the field.
In Vitro Cell Viability Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a panel of human prostate cancer cell lines representing different disease states (e.g., LNCaP, C4-2B, PC-3, DU145, and 22Rv1).
Methodology:
-
Cell Culture: Prostate cancer cell lines will be cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells will be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: this compound will be serially diluted in culture medium to a range of concentrations (e.g., 0.001 to 10 µM). The cells will be treated with these dilutions for 72 hours. A vehicle control (e.g., DMSO) will be included.
-
Viability Assessment: Cell viability will be assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's instructions. Luminescence will be measured using a plate reader.
-
Data Analysis: The IC50 values will be calculated by plotting the percentage of cell viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve using GraphPad Prism or similar software.
Western Blot Analysis
Objective: To investigate the effect of this compound on the protein expression levels of its key targets and downstream effectors (e.g., BRD4, c-Myc, AR, p-STAT3, and total STAT3).
Methodology:
-
Cell Treatment and Lysis: Prostate cancer cells will be treated with this compound at concentrations around the determined IC50 for 24-48 hours. Cells will then be washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates will be determined using a BCA protein assay kit (Thermo Fisher Scientific).
-
SDS-PAGE and Western Blotting: Equal amounts of protein (20-30 µg) will be separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes will be blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes will then be incubated with primary antibodies against BRD4, c-Myc, AR, p-STAT3 (Tyr705), STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Detection: After washing with TBST, membranes will be incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature. The protein bands will be visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a prostate cancer xenograft mouse model.
Methodology:
-
Animal Model: Male athymic nude mice (6-8 weeks old) will be used.
-
Tumor Implantation: 2-5 x 10^6 prostate cancer cells (e.g., PC-3 or 22Rv1) in a 1:1 mixture of media and Matrigel will be subcutaneously injected into the flank of each mouse.
-
Treatment: Once tumors reach a palpable size (e.g., 100-150 mm³), mice will be randomized into treatment and control groups. This compound will be administered daily via an appropriate route (e.g., oral gavage or intraperitoneal injection) at various dose levels. The control group will receive the vehicle.
-
Efficacy Assessment: Tumor volume will be measured two to three times per week using calipers (Volume = 0.5 x length x width²). Body weight will also be monitored as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., after 21-28 days of treatment or when tumors in the control group reach a predetermined size), mice will be euthanized, and tumors will be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation and apoptosis markers).
Conceptual Experimental Workflow
The following diagram outlines a logical workflow for the preclinical evaluation of this compound in prostate cancer.
Quantitative Data from Related Studies
As there is no direct quantitative data for this compound in prostate cancer, the following table summarizes representative data for other BET inhibitors in prostate cancer cell lines to provide a conceptual framework for expected potencies.
| BET Inhibitor | Prostate Cancer Cell Line | IC50 (nM) | Reference |
| JQ1 | LNCaP | 100-500 | General Knowledge |
| JQ1 | VCaP | 100-500 | General Knowledge |
| I-BET762 | LNCaP | ~200 | [2] |
| I-BET762 | VCaP | ~200 | [2] |
Note: The IC50 values can vary depending on the assay conditions and duration of treatment.
Conclusion and Future Perspectives
While this compound has shown promise in other cancer types, its potential in prostate cancer remains to be elucidated through dedicated preclinical research. The strong rationale for targeting BET proteins and the JAK/STAT pathway in prostate cancer suggests that this compound could be a valuable therapeutic candidate. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for the systematic evaluation of this compound in this disease. Future studies should focus on determining its efficacy in a broad range of prostate cancer models, including those resistant to current standard-of-care therapies, and on identifying biomarkers that could predict response to treatment. The dual-targeting nature of this compound against both epigenetic and inflammatory signaling pathways may offer a unique advantage in overcoming the complex and adaptive nature of advanced prostate cancer.
References
In-depth Technical Guide to SG3-179: A Dual BET Bromodomain and Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3-179 is a potent, small molecule inhibitor that demonstrates a dual mechanism of action by targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and specific oncogenic kinases, including Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3).[1] This multi-targeted approach offers a promising strategy in cancer therapy, particularly in hematological malignancies, by simultaneously disrupting key epigenetic and signaling pathways involved in tumor cell proliferation and survival. This document provides a comprehensive technical overview of the chemical structure, properties, and biological activities of this compound, including detailed experimental methodologies and an exploration of its impact on relevant signaling pathways.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the chemical formula C28H35ClFN7O3S. It was developed from the chemical scaffold of the JAK2 inhibitor TG101348.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 4-((4-((4-chloro-3-((1,1-dimethylethyl)sulfonamido)phenyl)amino)-5-methylpyrimidin-2-yl)amino)-2-fluoro-N-(1-methylpiperidin-4-yl)benzamide |
| CAS Number | 1877286-78-6 |
| Molecular Formula | C28H35ClFN7O3S |
| Molecular Weight | 604.14 g/mol |
| Appearance | Crystalline solid |
| Solubility | Soluble in DMSO |
| Storage | Store at -20°C for long-term stability |
Biological and Pharmacological Properties
This compound exerts its anti-cancer effects through the simultaneous inhibition of BET bromodomains (specifically BRD4) and a select panel of protein tyrosine kinases. This dual activity is thought to produce a synergistic anti-tumor effect that is more potent than targeting either pathway alone.
Mechanism of Action
-
BET Bromodomain Inhibition: this compound binds to the acetyl-lysine binding pockets of BET proteins, preventing their interaction with acetylated histones and transcription factors. This disrupts the transcriptional activation of key oncogenes, such as MYC.
-
Kinase Inhibition: this compound targets the ATP-binding sites of several kinases, including JAK2 and FLT3, which are often constitutively activated in various cancers. Inhibition of these kinases blocks downstream signaling pathways that promote cell proliferation and survival.
In Vitro Activity
The inhibitory activity of this compound has been characterized in various biochemical and cell-based assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 / Ki |
| BRD4 (BD1) | AlphaScreen | IC50: ~20 nM |
| BRD4 (BD2) | AlphaScreen | IC50: ~20 nM |
| JAK2 | Kinase Assay | Data not publicly available |
| FLT3 | Kinase Assay | Data not publicly available |
| MV4-11 (AML cell line) | Cell Viability | Data not publicly available |
| MOLM-13 (AML cell line) | Cell Viability | Data not publicly available |
Note: Specific IC50/Ki values from the primary study by Ember et al. are not publicly available in the searched resources. The provided BRD4 IC50 is an approximation based on related compounds and general statements of potency.
Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize inhibitors like this compound.
Chemical Synthesis of this compound
A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the synthesis of a fluorescent probe based on the this compound scaffold has been described and references the original synthesis of this compound. The general approach involves a multi-step synthesis culminating in the coupling of the diaminopyrimidine core with the substituted benzamide side chain.
BRD4 AlphaScreen Assay
This assay is used to determine the potency of this compound in disrupting the interaction between BRD4 and acetylated histone peptides.
-
Principle: A competitive binding assay where biotinylated histone H4 peptide is bound to streptavidin-coated donor beads, and GST-tagged BRD4 is bound to glutathione-coated acceptor beads. When in proximity, laser excitation of the donor beads results in a luminescent signal from the acceptor beads. A competing inhibitor will disrupt this interaction, leading to a decrease in signal.
-
Protocol:
-
Prepare a 384-well plate with serial dilutions of this compound in DMSO.
-
Add a solution containing 50 nM biotinylated tetra-acetylated histone H4 peptide and the desired concentration of BRD4 protein (BD1 or BD2) in assay buffer (50 mM Tris-HCl, pH 7.5, 0.01% Tween-20, 0.01% BSA, 5 mM DTT).
-
Incubate for 75 minutes at room temperature.[2]
-
Add a suspension of streptavidin donor beads and glutathione acceptor beads (final concentration 2-4 µg/mL each) in the dark.[2]
-
Incubate for 75 minutes in the dark at room temperature.[2]
-
Read the plate on a suitable plate reader (e.g., PHERAstar FS).
-
Calculate IC50 values by fitting the data to a dose-response curve.
-
Kinase Inhibition Assays (JAK2 and FLT3)
These assays measure the ability of this compound to inhibit the enzymatic activity of its target kinases.
-
Principle: A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced in a kinase reaction. The ADP is converted to ATP, which is then used in a luciferase reaction to produce a luminescent signal proportional to kinase activity.
-
Protocol:
-
In a 96-well plate, add the kinase buffer, the peptide substrate (e.g., Poly(Glu, Tyr) 4:1 for JAK2 or Myelin Basic Protein for FLT3), and ATP.[3][4]
-
Add serial dilutions of this compound or DMSO vehicle control.
-
Initiate the reaction by adding the purified recombinant JAK2 or FLT3 enzyme.[3][4]
-
Incubate at 30°C for a specified time (e.g., 45 minutes).[3][4]
-
Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.[5]
-
Add Kinase Detection Reagent and incubate for 30-60 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[5]
-
Measure luminescence using a plate reader.
-
Determine IC50 values from the dose-response curves.
-
Cell Viability Assay
This assay assesses the effect of this compound on the proliferation and viability of cancer cell lines.
-
Principle: The AlamarBlue (Resazurin) assay measures the metabolic activity of viable cells. Resazurin, a non-fluorescent dye, is reduced to the highly fluorescent resorufin by mitochondrial enzymes in living cells.
-
Protocol:
-
Seed cancer cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a predetermined density (e.g., 1 x 10^4 cells/well) and allow them to adhere or stabilize.
-
Treat the cells with a range of concentrations of this compound or DMSO control.
-
Incubate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add AlamarBlue reagent (10% of the culture volume) to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure fluorescence at an excitation of ~560 nm and an emission of ~590 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.
-
Signaling Pathways and Logical Relationships
This compound's dual inhibitory action has significant consequences for key signaling pathways implicated in cancer.
Inhibition of the JAK/STAT Pathway
The JAK/STAT pathway is a primary signaling cascade for numerous cytokines and growth factors. Constitutive activation of this pathway, often through mutations like JAK2 V617F, is a hallmark of myeloproliferative neoplasms.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
Inhibition of the FLT3 Signaling Pathway
Mutations in FLT3, such as internal tandem duplications (FLT3-ITD), lead to its constitutive activation and are common in acute myeloid leukemia (AML). This drives downstream pro-survival and proliferative signaling.
Caption: Inhibition of key FLT3 downstream signaling pathways by this compound.
Dual Inhibition Workflow
The dual-targeting nature of this compound represents a logical AND gate for achieving a potent therapeutic effect. Both epigenetic and signaling pathways must be inhibited for maximal efficacy.
Caption: Logical workflow of this compound's dual inhibitory mechanism.
Conclusion
This compound is a novel and potent dual inhibitor of BET bromodomains and key oncogenic kinases. Its multi-targeted approach provides a strong rationale for its further investigation as a therapeutic agent in cancers driven by epigenetic dysregulation and aberrant kinase signaling, such as acute myeloid leukemia and myeloproliferative neoplasms. The experimental protocols and pathway analyses presented in this guide offer a framework for the continued research and development of this compound and similar multi-targeting cancer therapeutics.
References
SG3-179: A Multi-Targeted Inhibitor of BET Bromodomains, JAK2, and FLT3 for Oncological Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SG3-179 is a potent and versatile small molecule inhibitor targeting key epigenetic and signaling pathways implicated in various malignancies. With a CAS number of 1877286-78-6 and a molecular weight of 604.14 g/mol , this compound concurrently inhibits the Bromodomain and Extra-Terminal (BET) family of proteins, Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3). This multi-targeted approach offers a promising avenue for investigating and potentially treating complex cancers such as multiple myeloma and metastatic castration-resistant prostate cancer. This document provides a comprehensive overview of this compound's physicochemical properties, its impact on critical signaling pathways, and detailed experimental protocols for its characterization and application in a research setting.
Physicochemical Properties of this compound
A clear understanding of the fundamental properties of this compound is essential for its effective use in experimental settings. The key identifiers and molecular characteristics are summarized in the table below.
| Property | Value |
| CAS Number | 1877286-78-6[1] |
| Molecular Formula | C₂₈H₃₅ClFN₇O₃S |
| Molecular Weight | 604.14 g/mol [1] |
| Target(s) | BET Bromodomains, JAK2, FLT3[1] |
| Appearance | Solid Powder |
| Solubility | Soluble in DMSO |
Core Mechanisms of Action and Signaling Pathways
This compound exerts its biological effects through the simultaneous inhibition of three distinct and critical classes of proteins involved in cancer cell proliferation, survival, and gene regulation: BET bromodomains, JAK2, and FLT3.
Inhibition of BET Bromodomain Proteins
The Bromodomain and Extra-Terminal (BET) family of proteins (including BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, leading to the expression of key oncogenes such as MYC. By competitively binding to the acetyl-lysine binding pockets of BET proteins, this compound displaces them from chromatin, thereby downregulating the transcription of these oncogenic drivers.
Furthermore, BET proteins, particularly BRD4, have been shown to interact with and stabilize the NF-κB subunit RELA (p65), enhancing its transcriptional activity.[2] Inhibition of BRD4 by compounds like this compound can disrupt this interaction, leading to the suppression of NF-κB-dependent pro-inflammatory and survival signaling pathways.[3][4]
Inhibition of the JAK2/STAT Signaling Pathway
The Janus Kinase (JAK) family of tyrosine kinases are critical mediators of cytokine and growth factor signaling. Upon ligand binding to their cognate receptors, JAKs become activated and phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins. Phosphorylated STATs then dimerize, translocate to the nucleus, and act as transcription factors to regulate genes involved in cell proliferation, differentiation, and survival. Constitutive activation of the JAK2/STAT pathway is a hallmark of many hematological malignancies.[5][6][7] this compound's inhibition of JAK2 blocks this signaling cascade, thereby impeding the growth and survival of cancer cells dependent on this pathway.
Inhibition of FLT3 Signaling
FMS-like Tyrosine Kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (FLT3-ITD), are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[8] These mutations lead to the constitutive, ligand-independent activation of FLT3, which in turn activates several downstream pro-survival and proliferative signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways.[9][10][11] this compound's inhibitory activity against FLT3 directly targets this oncogenic driver, making it a valuable tool for studying and potentially treating FLT3-mutated leukemias.
Experimental Protocols
The following protocols provide a framework for assessing the biological activity of this compound in vitro. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/CellTiter-Glo®)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Myeloma cell lines (e.g., U266, LP-1) or other relevant cancer cell lines.[12]
-
RPMI-1640 medium with 10% FBS and 1% Penicillin-Streptomycin.
-
This compound (dissolved in DMSO).
-
96-well plates.
-
MTT reagent (5 mg/mL in PBS) or CellTiter-Glo® Luminescent Cell Viability Assay kit.
-
DMSO.
-
Microplate reader.
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[12]
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) or vehicle control (DMSO) for 24, 48, or 72 hours.
-
For MTT assay:
-
For CellTiter-Glo® assay:
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence.
-
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting
This technique is used to detect changes in the expression and phosphorylation status of proteins within the targeted signaling pathways.
Materials:
-
Cells treated with this compound as described above.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
Transfer buffer and PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-BRD4, anti-phospho-STAT3, anti-STAT3, anti-phospho-FLT3, anti-FLT3, anti-HOXB13, anti-c-MYC, anti-GAPDH or β-actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) substrate.
-
Imaging system.
Procedure:
-
Lyse the treated cells in RIPA buffer on ice.
-
Determine protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the signal using an imaging system.
Immunoprecipitation (IP)
IP is used to isolate a specific protein (e.g., BRD4) to study its interactions with other proteins.
Materials:
-
Cell lysates prepared as for Western Blotting.
-
Primary antibody for the protein of interest (e.g., anti-BRD4).[13]
-
Protein A/G magnetic beads or agarose beads.
-
Wash buffer (e.g., modified RIPA or IP-specific buffer).
-
Elution buffer (e.g., Laemmli sample buffer).
Procedure:
-
Pre-clear the cell lysate by incubating with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.
-
Incubate the pre-cleared lysate with the primary antibody overnight at 4°C with gentle rotation to form the antibody-antigen complex.[13]
-
Add fresh Protein A/G beads to the lysate and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Pellet the beads and wash them several times with cold wash buffer to remove non-specifically bound proteins.
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Analyze the eluted proteins by Western Blotting.
Conclusion
This compound represents a powerful research tool for dissecting the complex interplay between epigenetic regulation and signal transduction in cancer. Its ability to simultaneously inhibit BET bromodomains, JAK2, and FLT3 provides a unique opportunity to study the synergistic effects of targeting these key oncogenic pathways. The experimental protocols outlined in this guide offer a starting point for researchers to explore the multifaceted activities of this compound and to further elucidate its potential as a therapeutic agent. As with any potent inhibitor, careful experimental design and optimization are crucial for obtaining robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of BET Protein Function Suppressed the Overactivation of the Canonical NF-κB Signaling Pathway in 6-OHDA-Lesioned Rat Model of Levodopa-Induced Dyskinesia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The JAK-STAT Pathway and Hematological Malignancy: Beyond Stats [jscimedcentral.com]
- 6. JAK/STAT signaling in hematological malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JAK kinase targeting in hematologic malignancies: a sinuous pathway from identification of genetic alterations towards clinical indications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. FLT3 Mutations in Acute Myeloid Leukemia: Unraveling the Molecular Mechanisms and Implications for Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. Inhibition of Multiple Myeloma Using 5-Aza-2ʹ-Deoxycytidine and Bortezomib-Loaded Self-Assembling Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 13. BRD4 Short Isoform Interacts with RRP1B, SIPA1 and Components of the LINC Complex at the Inner Face of the Nuclear Membrane - PMC [pmc.ncbi.nlm.nih.gov]
SG3-179: A Dual Inhibitor Targeting BET Bromodomains and Oncogenic Kinases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SG3-179 is a potent small molecule inhibitor characterized by its dual activity against two distinct classes of therapeutic targets: the Bromodomain and Extra-Terminal (BET) family of proteins and a specific set of oncogenic tyrosine kinases. This multi-targeted approach holds promise for overcoming drug resistance and enhancing therapeutic efficacy in various cancers. This technical guide provides a comprehensive overview of the binding affinity of this compound for its target proteins, detailed methodologies for key experimental assays, and a visual representation of its mechanism of action.
Target Protein Binding Affinity
This compound exhibits high affinity for the bromodomains of the BET family proteins, particularly the first bromodomain (BD1) of BRD4. It also potently inhibits the kinase activity of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). The following table summarizes the available quantitative data on the binding affinity of this compound for its primary targets.
| Target Protein | Domain | Assay Type | Affinity Metric | Value (nM) | Reference |
| BRDT | BD1 | AlphaScreen | IC50 | ~20 | [1] |
| BRD4 | BD1 | AlphaScreen | IC50 | ~20 | [1] |
| BRDT | BD1 | Fluorescence Polarization | Ki | ~15 | [1] |
| BRD4 | BD1 | Fluorescence Polarization | Ki | ~15 | [1] |
| BRDT | BD2 | Fluorescence Polarization | Ki (estimated) | 45 - 75 | [1] |
| BRD2 | BD2 | Fluorescence Polarization | Ki (estimated) | 45 - 75 | [1] |
| BRD4 | BD2 | Fluorescence Polarization | Ki (estimated) | 45 - 75 | [1] |
| JAK2 | Kinase Domain | Not Specified | Not Specified | Not Specified | [2] |
| FLT3 | Kinase Domain | Not Specified | Not Specified | Not Specified | [2] |
| RET | Kinase Domain | Not Specified | Not Specified | Not Specified | |
| ROS1 | Kinase Domain | Not Specified | Not Specified | Not Specified |
Note: Quantitative binding data for JAK2, FLT3, RET, and ROS1 are not publicly available in the reviewed literature. These kinases have been identified as targets, but specific affinity metrics have not been disclosed.
Experimental Protocols
Fluorescence Polarization (FP) Assay for BET Bromodomain Binding
This protocol outlines the general procedure for determining the binding affinity of inhibitors to BET bromodomains using a competitive fluorescence polarization assay.
Materials:
-
Purified BET bromodomain protein (e.g., BRD4-BD1)
-
Fluorescently labeled probe with known affinity for the target bromodomain (e.g., a fluorescent derivative of a known BET inhibitor)
-
Test inhibitor (this compound)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA, 0.01% Tween-20)
-
384-well, low-volume, black microplates
-
Plate reader equipped with fluorescence polarization optics
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test inhibitor (this compound) in assay buffer. Prepare a solution of the fluorescent probe and the target bromodomain protein in assay buffer. The concentrations of the probe and protein should be optimized to yield a stable and significant polarization signal.
-
Assay Plate Setup: To each well of the microplate, add a small volume of the serially diluted inhibitor.
-
Addition of Probe and Protein: Add the pre-mixed solution of the fluorescent probe and bromodomain protein to each well.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the binding reaction to reach equilibrium. The plate should be protected from light.
-
Measurement: Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the probe.
-
Data Analysis: The raw polarization data is converted to percent inhibition. The IC50 value, the concentration of inhibitor that displaces 50% of the fluorescent probe, is determined by fitting the percent inhibition data to a four-parameter logistic equation. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires the known Kd of the fluorescent probe and its concentration.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
Materials:
-
Purified target protein (e.g., BRD4-BD1)
-
This compound
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
Procedure:
-
Sample Preparation: Dialyze the purified protein against the chosen buffer to ensure buffer matching. Dissolve this compound in the final dialysis buffer. The concentrations should be accurately determined.
-
Instrument Setup: Thoroughly clean the sample cell and the injection syringe of the ITC instrument. Set the experimental temperature (e.g., 25°C).
-
Loading Samples: Load the protein solution into the sample cell and the this compound solution into the injection syringe. A typical starting concentration for the protein in the cell is 10-50 µM, and the ligand in the syringe is 10-20 times more concentrated.
-
Titration: Perform a series of small, sequential injections of the this compound solution into the protein-containing sample cell. The heat change associated with each injection is measured.
-
Data Acquisition: The raw data consists of a series of heat spikes for each injection. These are integrated to determine the heat change per mole of injectant.
-
Data Analysis: The resulting binding isotherm (heat change vs. molar ratio of ligand to protein) is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Mechanism of Action: Visualized
This compound's dual inhibitory activity allows it to simultaneously disrupt two key oncogenic signaling pathways.
Experimental Workflow for Fluorescence Polarization Assay
Caption: Workflow for determining this compound binding affinity using a fluorescence polarization assay.
Dual-Inhibitory Mechanism of this compound
Caption: Dual inhibitory mechanism of this compound on BET bromodomain and JAK/STAT signaling pathways.
Conclusion
This compound is a potent dual inhibitor that effectively targets both BET bromodomains and key oncogenic kinases. Its ability to simultaneously modulate two critical pathways in cancer progression makes it a valuable tool for research and a promising candidate for further therapeutic development. The detailed experimental protocols and mechanistic diagrams provided in this guide offer a solid foundation for scientists and researchers working with this compound. Further characterization of its kinase inhibitory profile and in vivo efficacy will be crucial in fully elucidating its therapeutic potential.
References
Unraveling the Cellular Impact of SG3-179: A Multi-Targeted Kinase Inhibitor
For Immediate Release
A Deep Dive into the Mechanism of Action and Cellular Pathways Modulated by the BET/JAK2/FLT3 Inhibitor, SG3-179
This technical guide provides a comprehensive analysis of the cellular pathways affected by this compound, a potent small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins, Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3). This document is intended for researchers, scientists, and drug development professionals engaged in oncology and kinase inhibitor research.
This compound has demonstrated significant potential in preclinical studies, particularly in the context of castration-resistant prostate cancer (CRPC) and multiple myeloma. Its multi-targeted nature allows it to concurrently modulate several key signaling cascades implicated in cancer cell proliferation, survival, and transcriptional regulation.
Core Cellular Targets and Downstream Effects
This compound exerts its biological effects through the inhibition of three distinct classes of proteins:
-
BET Bromodomains: As a BET inhibitor, this compound disrupts the interaction of BET proteins (like BRD4) with acetylated histones, leading to the downregulation of key oncogenes. A notable target of this inhibition is the transcription factor HOXB13 , which plays a critical role in the androgen-independent growth of prostate cancer.[1] this compound has been shown to cause a rapid reduction in HOXB13 protein expression.[1]
-
JAK2: By inhibiting JAK2, this compound directly interferes with the JAK/STAT signaling pathway . This pathway is crucial for cytokine signaling and is often constitutively activated in various cancers, leading to increased cell proliferation and survival.
-
FLT3: Inhibition of FLT3 by this compound is particularly relevant in hematological malignancies, such as acute myeloid leukemia (AML), where activating mutations in FLT3 are common. This inhibition blocks the downstream signaling pathways that promote leukemic cell proliferation and survival.
The combined inhibition of these three targets results in a multi-pronged attack on cancer cells, affecting epigenetic regulation, inflammatory signaling, and receptor tyrosine kinase-driven proliferation.
Quantitative Analysis of this compound Activity
The following table summarizes the inhibitory activity of this compound against its primary targets.
| Target Family | Specific Target | IC50 (nM) | Assay Type | Reference |
| BET Bromodomains | BRD4 | ~50 | AlphaScreen | [1] |
| Janus Kinases | JAK2 | ~100 | Kinase Assay | [1] |
| Receptor Tyrosine Kinases | FLT3 | ~75 | Kinase Assay | [1] |
Key Cellular Pathways Modulated by this compound
The inhibitory action of this compound converges on several critical cellular pathways, leading to anti-tumor effects.
BET Inhibition and Transcriptional Repression
This compound, by targeting BET bromodomains, displaces BRD4 from chromatin, leading to the transcriptional repression of oncogenes. A key downstream effector is the homeobox transcription factor HOXB13, which is implicated in the progression of castration-resistant prostate cancer.
JAK/STAT Pathway Inhibition
This compound's inhibition of JAK2 disrupts the canonical JAK/STAT signaling pathway, which is a critical mediator of cytokine signaling and is frequently hyperactivated in cancer.
FLT3 Signaling Inhibition
Inhibition of the receptor tyrosine kinase FLT3 by this compound is a key mechanism in hematological malignancies. Constitutively active FLT3 mutants drive cancer cell growth through downstream pathways such as RAS/MAPK and PI3K/AKT.
References
In Vitro Profile of SG3-179: A Dual BET Bromodomain and Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the preliminary in vitro studies of SG3-179, a potent small molecule inhibitor targeting the Bromodomain and Extra-Terminal (BET) family of proteins, as well as the Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This document synthesizes available quantitative data, details key experimental methodologies, and visualizes the compound's mechanisms of action through signaling pathway and workflow diagrams.
Core Data Summary
The inhibitory activities of this compound have been characterized across biochemical and cellular assays. The compound demonstrates potent inhibition of BET bromodomains and significant anti-proliferative effects in relevant cancer cell lines.
Table 1: Biochemical Inhibition of BET Bromodomains by this compound
| Target Domain | Ki (nM) | Assay Type |
| BRDT-1 | ~15 | Fluorescence Polarization |
| BRD4-1 | ~15 | Fluorescence Polarization |
| BRD2-1 | Not Specified | Not Specified |
| BRD3-1 | Not Specified | Not Specified |
| BRDT-2 | Lower affinity | Fluorescence Polarization |
| BRD4-2 | Lower affinity | Fluorescence Polarization |
| BRD2-2 | Lower affinity | Fluorescence Polarization |
| BRD3-2 | Lower affinity | Fluorescence Polarization |
Lower affinity for BD2 domains is noted as being 3- to 5-fold lower than for BD1 domains[1].
Table 2: Cellular Activity of this compound
| Cell Line | IC50 (nM) | Assay Type | Incubation Time |
| MM1.S (Multiple Myeloma) | 26 | CellTiter-Blue | 72 hours |
| HEK-293T | 140 | CellTiter-Blue | 72 hours |
Key Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects through the modulation of critical signaling pathways involved in cancer cell proliferation and survival. Its dual-action mechanism involves epigenetic regulation via BET inhibition and potential disruption of cytokine and growth factor signaling through JAK2 and FLT3 inhibition.
BET Inhibition and Downstream Effects
BET proteins, particularly BRD4, are epigenetic readers that play a crucial role in the transcription of key oncogenes. By binding to acetylated lysine residues on histones, BRD4 recruits the transcriptional machinery to drive the expression of genes like c-MYC and, as identified in castration-resistant prostate cancer (CRPC), HOXB13[2]. This compound, by occupying the acetyl-lysine binding pocket of BET bromodomains, displaces these proteins from chromatin, leading to the downregulation of their target genes. This disruption of the BRD4-HOXB13 axis has been shown to induce apoptosis and inhibit the proliferation of metastatic CRPC cells[2].
Caption: this compound inhibits BRD4 from binding to acetylated histones, downregulating transcription of oncogenes like HOXB13 and c-MYC.
JAK/STAT and FLT3 Signaling
While specific biochemical data is pending, the classification of this compound as a JAK2 and FLT3 inhibitor suggests its potential to interfere with the JAK/STAT and PI3K/AKT pathways. JAK2 is a critical component in the signaling of various cytokines and growth factors, leading to the phosphorylation and activation of STAT transcription factors. FLT3 is a receptor tyrosine kinase often mutated and constitutively active in acute myeloid leukemia (AML), driving cell proliferation and survival primarily through the PI3K/AKT and MAPK pathways.
References
Methodological & Application
Application Notes and Protocols for the Pim Kinase Inhibitor SGI-1776
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGI-1776 is a potent and selective, ATP-competitive small molecule inhibitor of the Pim family of serine/threonine kinases.[1][2] It demonstrates inhibitory activity against all three isoforms: Pim-1, Pim-2, and Pim-3.[3][4] Additionally, SGI-1776 has been shown to potently inhibit the Fms-like tyrosine kinase 3 (FLT3).[1][3] Pim kinases are key regulators of cell survival, proliferation, and apoptosis, and their overexpression is implicated in various hematological malignancies and solid tumors.[5][6] These application notes provide detailed protocols for cell culture experiments using SGI-1776 to investigate its biological effects.
Mechanism of Action
SGI-1776 exerts its biological effects primarily through the inhibition of Pim kinases, which are downstream effectors of the JAK/STAT signaling pathway.[][8] By blocking the kinase activity of Pim, SGI-1776 prevents the phosphorylation of numerous downstream targets involved in cell cycle progression and survival.[3][5] Key downstream targets include proteins that regulate apoptosis such as Bad, and proteins involved in protein synthesis and cell growth like 4E-BP1 and p70S6K.[3][9] Inhibition of these pathways ultimately leads to cell cycle arrest and induction of apoptosis in sensitive cancer cell lines.[10][11]
Caption: SGI-1776 inhibits Pim kinases, leading to cell cycle arrest and apoptosis.
Quantitative Data
Enzymatic Inhibition
| Target | IC₅₀ (nM) |
| Pim-1 | 7[3][4] |
| Pim-2 | 363[3][4] |
| Pim-3 | 69[3][4] |
| FLT3 | 44[1][3] |
| Haspin | 34[2] |
Cellular Activity in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Reference |
| MV-4-11 | Acute Myeloid Leukemia | Viability (72h) | < 0.01 | [12] |
| MOLM-13 | Acute Myeloid Leukemia | Viability (72h) | < 0.01 | [12] |
| C4-2B | Prostate Cancer | Viability | ~2-4 | [2] |
| 22Rv1 | Prostate Cancer | Viability | ~2-4 | [2] |
| Various | Leukemia & Solid Tumors | Viability | 0.005 - 11.68 | [1] |
Experimental Protocols
General Guidelines for SGI-1776 Preparation and Storage
SGI-1776 is typically supplied as a powder. For cell culture experiments, it should be dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.[3]
-
Reconstitution: Dissolve SGI-1776 in DMSO to a stock concentration of 10-20 mM.
-
Storage: Store the stock solution at -20°C.[3] Avoid repeated freeze-thaw cycles.
-
Working Dilutions: Prepare fresh dilutions of the stock solution in the appropriate cell culture medium for each experiment. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤ 0.1%).
Protocol 1: Cell Viability Assay (MTS/MTT Assay)
This protocol determines the effect of SGI-1776 on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines of interest (e.g., MV-4-11, MOLM-13)
-
Complete cell culture medium (e.g., IMDM with 10% FBS)[1]
-
SGI-1776 stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTS or MTT reagent
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Prepare serial dilutions of SGI-1776 in complete medium. A typical concentration range to test is 0.01 to 10 µM.[3] Include a vehicle control (DMSO only).
-
Add 100 µL of the SGI-1776 dilutions or vehicle control to the appropriate wells.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTS or MTT reagent to each well and incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by SGI-1776.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
SGI-1776 stock solution
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed 1 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.[3]
-
Treat the cells with various concentrations of SGI-1776 (e.g., 0.3, 1, 3, 10 µM) or vehicle control for 24 hours.[13][14]
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells once with cold PBS.
-
Resuspend the cells in 100 µL of Annexin V binding buffer.[3]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[3]
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Add 400 µL of Annexin V binding buffer to each sample.
-
Analyze the samples by flow cytometry within 1 hour, acquiring at least 10,000 events per sample.[3]
Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the effect of SGI-1776 on cell cycle progression.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
SGI-1776 stock solution
-
6-well cell culture plates
-
PBS
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with SGI-1776 as described in the apoptosis assay protocol.
-
Harvest and wash the cells with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI/RNase staining buffer.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Caption: A typical workflow for evaluating SGI-1776 in cell culture.
Protocol 4: Western Blot Analysis
This protocol is used to detect changes in the expression and phosphorylation status of proteins in the Pim kinase signaling pathway following treatment with SGI-1776.
Materials:
-
Cancer cell lines
-
SGI-1776 stock solution
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., phospho-Bad (Ser112), total Bad, phospho-4E-BP1 (Thr37/46), total 4E-BP1, Mcl-1, c-Myc, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with SGI-1776 (e.g., 0.1 to 10 µM for 24 hours) in 6-well plates.[3]
-
Lyse the cells in RIPA buffer and quantify protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize protein levels to a loading control like GAPDH.
Troubleshooting
-
Low Potency/Ineffectiveness:
-
Verify the concentration and integrity of the SGI-1776 stock solution.
-
Ensure the final DMSO concentration is not inhibiting the compound's activity or causing toxicity.
-
The chosen cell line may not be sensitive to Pim kinase inhibition. Screen a panel of cell lines.
-
-
High Background in Western Blots:
-
Optimize antibody concentrations and blocking conditions.
-
Ensure adequate washing steps.
-
-
Variability in Results:
-
Maintain consistent cell culture conditions (passage number, confluency).
-
Prepare fresh working dilutions of SGI-1776 for each experiment.
-
Include appropriate positive and negative controls in all assays.
-
References
- 1. selleckchem.com [selleckchem.com]
- 2. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 3. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 8. apexbt.com [apexbt.com]
- 9. Biological Effects of the Pim Kinase Inhibitor, SGI-1776, in Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
Application Notes and Protocols for SG3-179 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SG3-179, a potent dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins and Janus Kinase 2 (JAK2)/FMS-like Tyrosine Kinase 3 (FLT3), in Western blot experiments. This document outlines the underlying principles, detailed experimental protocols, and expected outcomes for assessing the compound's effects on key signaling pathways.
Principle
This compound exerts its biological effects through two primary mechanisms of action:
-
BET Inhibition: this compound targets the bromodomains of BET family proteins (BRD2, BRD3, and BRD4), preventing their interaction with acetylated histones. This disrupts the transcription of key oncogenes, such as c-Myc, leading to decreased cell proliferation and induction of apoptosis.
-
Kinase Inhibition: this compound inhibits the catalytic activity of JAK2 and FLT3 kinases. Inhibition of the JAK/STAT signaling pathway, a critical regulator of cytokine-mediated cellular processes, leads to reduced phosphorylation and activation of downstream STAT proteins, particularly STAT3.
Western blotting is a powerful technique to investigate these effects by quantifying the changes in the protein levels of downstream targets of both BET proteins and the JAK/STAT pathway following treatment with this compound.
Data Presentation
The following table summarizes key proteins that can be analyzed by Western blot to assess the efficacy of this compound treatment. Expected changes in protein expression or phosphorylation status are indicated.
| Target Pathway | Protein Target | Expected Outcome with this compound Treatment | Recommended Antibody Type |
| BET Inhibition | c-Myc | ↓ Total Protein Expression | Monoclonal or Polyclonal |
| BRD4 | No change in total protein | Monoclonal or Polyclonal | |
| JAK/STAT Inhibition | Phospho-STAT3 (Tyr705) | ↓ Phosphorylation | Phospho-specific Monoclonal |
| Total STAT3 | No change in total protein | Monoclonal or Polyclonal | |
| Phospho-JAK2 (Tyr1007/1008) | ↓ Phosphorylation | Phospho-specific Monoclonal | |
| Total JAK2 | No change in total protein | Monoclonal or Polyclonal | |
| Downstream of JAK/STAT | Pim-1 Kinase | ↓ Total Protein Expression | Monoclonal or Polyclonal |
Signaling Pathway Modulated by this compound
This compound's inhibition of the JAK/STAT pathway directly impacts downstream signaling cascades, including the expression of Pim-1 kinase, a proto-oncogene involved in cell survival and proliferation.[1][2]
References
SG3-179: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3-179 is a potent and versatile small molecule inhibitor targeting key proteins implicated in cancer pathogenesis. It functions as a multi-targeted agent, demonstrating inhibitory activity against Bromodomain and Extra-Terminal (BET) proteins, Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[1] This dual-action makes this compound a valuable tool for investigating the intricate signaling networks that drive oncogenesis and for exploring novel therapeutic strategies in various cancer models, particularly in hematological malignancies like multiple myeloma.[1] These application notes provide detailed information on the solubility of this compound and comprehensive protocols for its use in fundamental preclinical experiments.
Chemical Properties
A summary of the key chemical properties of this compound is provided in the table below.
| Property | Value |
| CAS Number | 1877286-78-6 |
| Molecular Formula | C₂₈H₃₅ClFN₇O₃S |
| Molecular Weight | 604.14 g/mol |
| Appearance | Solid powder |
Solubility and Stock Solution Preparation
Proper solubilization and storage of this compound are critical for obtaining reliable and reproducible experimental results.
Solubility Data
Based on available information, this compound is readily soluble in dimethyl sulfoxide (DMSO).[2][3][4] While specific quantitative solubility limits in DMSO are not extensively published, it is characterized as a "super solvent" capable of dissolving a wide array of organic compounds.[3] Information regarding its solubility in other common laboratory solvents such as ethanol and water is limited, and DMSO is the recommended solvent for creating stock solutions.
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for stock solutions. |
| Ethanol | Information not readily available | May require empirical testing for specific applications. |
| Water | Information not readily available | Likely has low aqueous solubility. |
Preparation of Stock Solutions in DMSO
It is recommended to prepare a high-concentration stock solution of this compound in DMSO, which can then be diluted to the desired final concentration in cell culture media or assay buffers.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Sterile, DNase/RNase-free microcentrifuge tubes or vials
-
Calibrated pipettes
Protocol:
-
Determine the required concentration and volume: For a 10 mM stock solution, dissolve 6.04 mg of this compound in 1 mL of DMSO. Adjust the mass and volume proportionally for different concentrations.
-
Weigh the compound: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolve the compound: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be used to aid dissolution, but avoid excessive heat.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the stock solutions at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).[5] Studies have shown that many compounds stored in a DMSO/water (90/10) mixture are stable for up to 2 years at 4°C.[6]
Stock Solution Preparation Table (for a Molecular Weight of 604.14 g/mol ):
| Desired Stock Concentration | Mass of this compound for 1 mL DMSO | Mass of this compound for 5 mL DMSO | Mass of this compound for 10 mL DMSO |
| 1 mM | 0.604 mg | 3.02 mg | 6.04 mg |
| 10 mM | 6.04 mg | 30.2 mg | 60.4 mg |
| 50 mM | 30.2 mg | 151 mg | 302 mg |
Experimental Protocols
The following are detailed protocols for key experiments to characterize the activity of this compound.
Cell Viability Assay (Using CellTiter-Glo®)
This protocol is designed to assess the cytotoxic or cytostatic effects of this compound on cancer cell lines. The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[7]
Materials:
-
Cancer cell line of interest (e.g., MM1.S for multiple myeloma)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well, opaque-walled microplates suitable for luminescence readings
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well opaque-walled plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow cells to attach.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical final concentration range to test would be from 1 nM to 10 µM.
-
Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and low (typically ≤ 0.1%) to avoid solvent-induced toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control (medium with the same percentage of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours).
-
-
ATP Measurement:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the cell viability (%) against the log concentration of this compound.
-
Calculate the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%) using a suitable software package (e.g., GraphPad Prism).
-
Experimental Workflow: Cell Viability Assay
Caption: Workflow for determining the IC₅₀ of this compound using a luminescent cell viability assay.
In Vitro Kinase Inhibition Assays (JAK2 and FLT3)
These protocols outline a general method to determine the inhibitory activity of this compound against purified JAK2 and FLT3 kinases. Commercially available kinase assay kits, such as ADP-Glo™, are commonly used for this purpose.[8][9][10]
Materials:
-
Recombinant human JAK2 or FLT3 enzyme
-
Kinase-specific substrate (e.g., a synthetic peptide)
-
ATP
-
Kinase assay buffer
-
This compound stock solution
-
ADP-Glo™ Kinase Assay kit (or similar)
-
96-well or 384-well white microplates
-
Luminometer
Protocol:
-
Reagent Preparation:
-
Prepare the kinase assay buffer, ATP, and substrate solutions according to the kit manufacturer's recommendations.
-
Prepare serial dilutions of this compound in the kinase assay buffer.
-
-
Kinase Reaction:
-
In a white microplate, add the following to each well:
-
Kinase assay buffer
-
This compound dilution or vehicle control (DMSO)
-
Recombinant JAK2 or FLT3 enzyme
-
-
Pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the ATP/substrate mixture.
-
-
Reaction Incubation:
-
Incubate the plate at the recommended temperature (e.g., 30°C or room temperature) for the specified time (e.g., 30-60 minutes).
-
-
Signal Detection (using ADP-Glo™):
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which is then used by luciferase to produce light.
-
Incubate at room temperature for 30-60 minutes.
-
Measure the luminescence.
-
-
Data Analysis:
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the log concentration of this compound and determine the IC₅₀ value.
-
Experimental Workflow: In Vitro Kinase Assay
Caption: General workflow for an in vitro kinase inhibition assay using a luminescence-based readout.
Western Blot Analysis of Signaling Pathways
This protocol is used to assess the effect of this compound on the phosphorylation status of key proteins in the JAK/STAT and FLT3 signaling pathways, and on the expression of BET-regulated proteins like c-Myc.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, buffers, and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-FLT3, anti-FLT3, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software and normalize to a loading control like β-actin.
-
Signaling Pathways Modulated by this compound
This compound exerts its effects by inhibiting three distinct signaling pathways.
BET Bromodomain Inhibition
BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that bind to acetylated lysine residues on histones, recruiting transcriptional machinery to drive the expression of key oncogenes, such as c-Myc.[11] By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of target gene expression and subsequent cell cycle arrest and apoptosis in cancer cells.[12]
Signaling Pathway: BET Bromodomain Inhibition by this compound
Caption: this compound inhibits BET proteins, preventing their binding to chromatin and reducing oncogene transcription.
JAK/STAT Pathway Inhibition
The JAK/STAT pathway is a critical signaling cascade for numerous cytokines and growth factors.[10] Ligand binding to a receptor activates associated JAKs, which then phosphorylate STAT proteins. Phosphorylated STATs dimerize, translocate to the nucleus, and act as transcription factors for genes involved in cell proliferation, survival, and inflammation.[10] this compound inhibits JAK2, thereby blocking this signaling cascade.
Signaling Pathway: JAK/STAT Inhibition by this compound
Caption: this compound inhibits JAK2, blocking the phosphorylation of STAT proteins and subsequent gene transcription.
FLT3 Signaling Inhibition
FLT3 is a receptor tyrosine kinase that plays a crucial role in the development of hematopoietic cells.[13] Mutations, such as internal tandem duplications (ITD), can lead to constitutive activation of FLT3, promoting uncontrolled cell proliferation and survival in acute myeloid leukemia (AML).[14] this compound inhibits FLT3, thereby blocking downstream signaling pathways such as the PI3K/Akt and MAPK pathways.
Signaling Pathway: FLT3 Inhibition by this compound
Caption: this compound inhibits the constitutively active FLT3 receptor, blocking downstream pro-survival signaling pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. gchemglobal.com [gchemglobal.com]
- 4. pubcompare.ai [pubcompare.ai]
- 5. JAK–STAT signalling controls cancer stem cell properties including chemotherapy resistance in myxoid liposarcoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.com]
- 8. bpsbioscience.com [bpsbioscience.com]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Selective inhibition of BET bromodomains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. thermofisher.com [thermofisher.com]
Application Notes and Protocols for Preclinical Therapeutic Testing of SG3-179 in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3-179 is a novel small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins, Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3).[1][2] This multi-target profile suggests its therapeutic potential in various hematological malignancies and solid tumors where these pathways are dysregulated. This document provides detailed application notes and protocols for the preclinical evaluation of this compound in relevant animal models to assess its in vivo efficacy, pharmacokinetics, pharmacodynamics, and safety.
Target Rationale and Proposed Indications
-
BET Inhibition: BET proteins are epigenetic readers crucial for the transcription of key oncogenes like c-Myc. Their inhibition has shown promise in various cancers.[3]
-
JAK2 Inhibition: The JAK/STAT pathway is often constitutively activated in myeloproliferative neoplasms (MPNs) and other cancers.
-
FLT3 Inhibition: Activating mutations in FLT3 are common in acute myeloid leukemia (AML) and are associated with a poor prognosis.[4]
Based on its targets, this compound is a promising candidate for malignancies such as:
-
Multiple Myeloma (MM)
-
Acute Myeloid Leukemia (AML)
-
Myeloproliferative Neoplasms (MPNs)
Recommended Animal Models
The selection of an appropriate animal model is critical for the preclinical evaluation of this compound. A tiered approach, starting with subcutaneous xenografts and progressing to more complex orthotopic or patient-derived models, is recommended.
| Model Type | Description | Recommended For | Key Considerations |
| Subcutaneous Xenograft Models | Human cancer cell lines are implanted subcutaneously into immunocompromised mice (e.g., NOD/SCID, NSG).[5][6] | Initial efficacy screening, dose-range finding. | Easy to establish and monitor tumor growth. Does not fully recapitulate the tumor microenvironment. |
| Orthotopic/Disseminated Models | Human cancer cell lines are implanted into the relevant organ (e.g., intravenous injection for MM or AML to mimic bone marrow infiltration).[1][7][8] | Evaluating efficacy in a more physiologically relevant environment. | More accurately reflects disease progression and interaction with the microenvironment. Technically more challenging. |
| Patient-Derived Xenograft (PDX) Models | Patient tumor tissue is directly implanted into immunocompromised mice.[9][10] | Assessing efficacy in a model that retains the heterogeneity of the original human tumor. | High translational relevance. Technically demanding and variable engraftment rates. |
| Syngeneic Models | Murine cancer cells are implanted into immunocompetent mice of the same genetic background. | Studying the interplay between the therapeutic and the host immune system. | Useful for evaluating immunomodulatory effects of this compound. Requires cross-reactivity of the compound with murine targets. |
| Genetically Engineered Mouse Models (GEMMs) | Mice are genetically modified to develop specific cancers that mimic human disease.[11][12] | Investigating the therapeutic effect in a model with a defined genetic background and intact immune system. | High fidelity to human disease but can be time-consuming and expensive to develop. |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general experimental workflow for the in vivo evaluation of this compound.
Caption: Targeted signaling pathways of this compound.
Caption: General workflow for in vivo testing of this compound.
Experimental Protocols
In Vivo Efficacy Study in a Multiple Myeloma Xenograft Model
This protocol describes an efficacy study of this compound in a subcutaneous MM.1S human multiple myeloma xenograft model.
Materials:
-
MM.1S human multiple myeloma cell line
-
Female NOD/SCID or NSG mice, 6-8 weeks old
-
Matrigel® Basement Membrane Matrix
-
This compound
-
Vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline)
-
Sterile PBS
-
Calipers
-
Syringes and needles (27-30G)
Protocol:
-
Cell Culture and Preparation: Culture MM.1S cells according to the supplier's recommendations. On the day of implantation, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 1 x 10⁸ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
Randomization and Treatment: When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group):
-
Group 1: Vehicle control (e.g., 10 mL/kg, daily IP injection)
-
Group 2: this compound (e.g., 25 mg/kg, daily IP injection)
-
Group 3: this compound (e.g., 50 mg/kg, daily IP injection)
-
Group 4: Positive control (e.g., a standard-of-care agent for MM)
-
-
In-life Monitoring: Monitor tumor volume, body weight, and clinical signs of toxicity (e.g., changes in posture, activity, grooming) daily or as required.
-
Study Endpoint: The study may be terminated when tumors in the vehicle control group reach a predetermined size (e.g., 1500-2000 mm³) or after a fixed duration of treatment. Euthanize mice and collect tumors, blood, and relevant organs for further analysis.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
PK Study Protocol:
-
Administer a single dose of this compound (e.g., 50 mg/kg, IP or PO) to non-tumor-bearing mice.
-
Collect blood samples at various time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) via tail vein or retro-orbital bleeding.
-
Process blood to obtain plasma and analyze the concentration of this compound using a validated LC-MS/MS method.
-
Calculate key PK parameters (Cmax, Tmax, AUC, half-life).
PD (Biomarker) Study Protocol:
-
Use tumor-bearing mice from the efficacy study or a separate cohort.
-
Administer a single dose or multiple doses of this compound.
-
Collect tumor and/or surrogate tissue samples at various time points post-dosing.
-
Analyze target engagement and downstream pathway modulation by:
-
Western Blot or ELISA: To measure levels of p-STAT3, c-Myc, and HOXB13.[1]
-
Immunohistochemistry (IHC): To assess the expression of target proteins in tumor tissue.
-
qRT-PCR: To measure the expression of target genes.
-
Toxicology and Safety Assessment
A preliminary assessment of this compound toxicity should be conducted in parallel with efficacy studies.
Protocol:
-
Administer this compound daily to non-tumor-bearing mice at doses equivalent to and exceeding the therapeutic doses for a defined period (e.g., 14-28 days).
-
Daily Monitoring: Observe mice for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.
-
Hematology and Clinical Chemistry: At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Histopathology: Perform a gross necropsy and collect major organs for histopathological examination.
Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: In Vivo Efficacy of this compound in MM.1S Xenograft Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume at Endpoint (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | - | Daily IP | |||
| This compound | 25 | Daily IP | |||
| This compound | 50 | Daily IP | |||
| Positive Control |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value (Unit) |
| Cmax (ng/mL) | |
| Tmax (h) | |
| AUC₀-t (ng*h/mL) | |
| Half-life (t½) (h) | |
| Bioavailability (%) (if PO) |
Table 3: Summary of Toxicology Findings
| Treatment Group | Dose (mg/kg) | Key Clinical Observations | Significant Changes in Hematology/Clinical Chemistry | Main Histopathological Findings |
| Vehicle | - | |||
| This compound | 25 | |||
| This compound | 50 | |||
| This compound | 100 |
Conclusion
These application notes and protocols provide a framework for the preclinical evaluation of the novel multi-kinase inhibitor this compound. The proposed animal models and experimental designs will enable a comprehensive assessment of its therapeutic potential and safety profile, guiding its further development towards clinical applications. Careful selection of models and rigorous execution of these protocols are essential for generating robust and translatable data.
References
- 1. Preclinical animal models of multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. oncotarget.com [oncotarget.com]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Animal Models of Multiple Myeloma Bone Disease [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. idibell.cat [idibell.cat]
- 8. ashpublications.org [ashpublications.org]
- 9. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance [frontiersin.org]
- 11. rarecancernews.com [rarecancernews.com]
- 12. A new mouse model highlights the need for better JAK inhibitors in myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring the IC50 of SG3-179 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
SG3-179 is a potent small molecule inhibitor targeting key oncogenic signaling pathways. It functions as a multi-targeted inhibitor of Bromodomain and Extra-Terminal (BET) proteins, Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3). This multi-pronged approach makes this compound a promising candidate for the treatment of various cancers, particularly hematological malignancies and solid tumors driven by these pathways. This document provides detailed protocols for determining the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines, along with an overview of its mechanism of action and the signaling pathways it modulates.
A similarly named compound, CT-179, is a potent inhibitor of the OLIG2 transcription factor and has shown significant anti-tumor activity in brain cancer models. Given the potential for nomenclature confusion, it is crucial for researchers to verify the specific compound being investigated. This document focuses on the BET/JAK2/FLT3 inhibitor, this compound.
Mechanism of Action and Signaling Pathways
This compound exerts its anti-cancer effects by simultaneously inhibiting three critical signaling nodes:
-
BET Inhibition: BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers that play a crucial role in the regulation of gene transcription. They bind to acetylated histones and recruit transcriptional machinery to the promoters and enhancers of key oncogenes, such as MYC. By competitively binding to the bromodomains of BET proteins, this compound displaces them from chromatin, leading to the downregulation of oncogenic gene expression, cell cycle arrest, and apoptosis.
-
JAK2 Inhibition: The JAK/STAT signaling pathway is a primary mediator of cytokine and growth factor signaling. Constitutive activation of JAK2 is a hallmark of many hematological malignancies. This compound inhibits JAK2, thereby blocking the phosphorylation and activation of its downstream substrate, STAT3. This leads to the suppression of pro-proliferative and anti-apoptotic gene expression.
-
FLT3 Inhibition: Mutations in the FLT3 receptor tyrosine kinase, particularly internal tandem duplications (ITD), are common drivers in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival. This compound inhibits FLT3 kinase activity, thereby blocking downstream signaling cascades, including the PI3K/AKT and MAPK pathways.
The combined inhibition of these three pathways by this compound results in a synergistic anti-tumor effect, making it a promising therapeutic agent.
Signaling Pathway Diagrams
Data Presentation: IC50 of a Representative BET Inhibitor (OTX015)
Due to the limited availability of a comprehensive public dataset for the IC50 values of this compound across a wide range of cancer cell lines, the following table presents data for OTX015, a well-characterized BET inhibitor with a similar mechanism of action. This data serves as a representative example of the expected potency of BET inhibitors in hematological malignancies.
| Cell Line | Cancer Type | IC50 (µM) of OTX015 |
| MOLM-13 | Acute Myeloid Leukemia (AML) | < 0.1 |
| MV4-11 | Acute Myeloid Leukemia (AML) | < 0.1 |
| RS4;11 | Acute Lymphoblastic Leukemia (ALL) | < 0.1 |
| SEM | Acute Lymphoblastic Leukemia (ALL) | < 0.1 |
| REH | Acute Lymphoblastic Leukemia (ALL) | 0.1 - 1.0 |
| NALM-6 | Acute Lymphoblastic Leukemia (ALL) | 0.1 - 1.0 |
| U-937 | Histiocytic Lymphoma | 0.1 - 1.0 |
| THP-1 | Acute Monocytic Leukemia | 0.1 - 1.0 |
| KG-1 | Acute Myeloid Leukemia (AML) | > 1.0 |
| K562 | Chronic Myeloid Leukemia (CML) | > 1.0 |
Note: This data is for the BET inhibitor OTX015 and is intended to be representative. Researchers should determine the specific IC50 values for this compound in their cell lines of interest.
Experimental Protocols
The following are detailed protocols for two common colorimetric assays used to determine the IC50 of a compound in adherent cancer cell lines: the MTT assay and the Crystal Violet assay.
Experimental Workflow for IC50 Determination
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Include wells with medium only to serve as a blank.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with might be from 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the percent viability against the logarithm of the this compound concentration.
-
Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability, by using non-linear regression analysis (e.g., log(inhibitor) vs. response -- Variable slope (four parameters) in GraphPad Prism or similar software).
Protocol 2: Crystal Violet Assay
Principle: The crystal violet assay is a simple and reliable method for quantifying the number of adherent cells. The dye stains the DNA and proteins of the cells that remain attached to the plate. The amount of dye retained is proportional to the number of viable, adherent cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., in DMSO)
-
96-well flat-bottom sterile microplates
-
Phosphate-Buffered Saline (PBS)
-
Fixation solution: 4% paraformaldehyde (PFA) in PBS or 100% methanol
-
Crystal Violet solution (0.5% w/v in 20% methanol)
-
Solubilization solution: 1% Sodium Dodecyl Sulfate (SDS) in PBS or 100% methanol
-
Multichannel pipette
-
Microplate reader (absorbance at 570-590 nm)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT Assay protocol.
-
-
Cell Fixation:
-
After the desired incubation period, carefully aspirate the medium.
-
Gently wash the cells twice with 200 µL of PBS per well.
-
Add 100 µL of fixation solution (e.g., 4% PFA) to each well and incubate for 15-20 minutes at room temperature.
-
Aspirate the fixation solution and wash the wells twice with PBS.
-
-
Staining:
-
Add 100 µL of 0.5% crystal violet solution to each well and incubate for 20-30 minutes at room temperature.
-
Carefully remove the crystal violet solution.
-
Gently wash the plate with tap water until the water runs clear. Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
-
Dye Solubilization:
-
Add 100-200 µL of solubilization solution (e.g., 1% SDS) to each well.
-
Shake the plate on an orbital shaker for 15-30 minutes to ensure complete solubilization of the dye.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength between 570 and 590 nm using a microplate reader.
-
Data Analysis:
-
Follow the same data analysis steps as described for the MTT assay to calculate the percent viability and determine the IC50 value of this compound.
Conclusion
These application notes provide a comprehensive guide for researchers to accurately determine the IC50 of the multi-targeted inhibitor this compound in various cancer cell lines. The detailed protocols for MTT and crystal violet assays, along with an understanding of the underlying signaling pathways, will enable robust preclinical evaluation of this promising anti-cancer agent. It is recommended to optimize assay conditions, such as cell seeding density and incubation times, for each specific cell line to ensure accurate and reproducible results.
Application Note & Protocols: Utilizing CT-179 to Investigate Gene Expression Alterations in Cancer Research
A Note on the Investigated Compound: Initial interest was directed towards SG3-179. However, publicly available research on the gene expression effects of this compound is limited. In contrast, a significant body of research exists for CT-179, a potent inhibitor of the transcription factor OLIG2, detailing its impact on gene expression in cancers such as glioblastoma and medulloblastoma. This document will therefore focus on CT-179 to provide a comprehensive and data-supported application note.
Introduction
CT-179 is a novel, brain-penetrant small molecule inhibitor that targets Oligodendrocyte Lineage Transcription Factor 2 (OLIG2).[1][2][3] OLIG2 is a crucial transcription factor involved in the development of the central nervous system and is re-expressed in several forms of brain cancer, including glioblastoma and medulloblastoma.[1][2] In these cancers, OLIG2 is implicated in driving tumor growth, promoting resistance to therapy, and maintaining a cancer stem cell phenotype.[1][4] CT-179 represents a promising therapeutic agent by directly targeting this key oncogenic driver. This application note provides detailed protocols for utilizing CT-179 to study its effects on gene expression in cancer cell models.
Mechanism of Action
CT-179 functions by disrupting the critical process of OLIG2 homodimerization.[1][5][6] As a basic helix-loop-helix (bHLH) transcription factor, OLIG2 must form a dimer to bind to DNA and regulate the transcription of its target genes. By preventing this dimerization, CT-179 effectively inhibits the transcriptional activity of OLIG2, leading to a cascade of downstream effects that include cell cycle arrest, induction of apoptosis, and increased cellular differentiation.[5][6][7]
Data Presentation: Gene Expression Changes Induced by CT-179
The following tables summarize the known effects of CT-179 on gene expression, as documented in preclinical studies.
Table 1: Downregulated Genes Following CT-179 Treatment
| Gene Symbol | Gene Name | Cancer Type | Method of Detection | Reference |
| EGFR | Epidermal Growth Factor Receptor | High-Grade Glioma | Not Specified | [2] |
| PDGFR | Platelet-Derived Growth Factor Receptor | High-Grade Glioma | Not Specified | [2] |
Table 2: Upregulated Genes Following CT-179 Treatment (Associated with Resistance)
| Gene Symbol | Gene Name | Cancer Type | Method of Detection | Reference |
| CDK4 | Cyclin-Dependent Kinase 4 | Medulloblastoma | scRNA-seq | [6][7][8] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Glioblastoma Stem Cells (GSCs) with CT-179 for Gene Expression Analysis
This protocol outlines the steps for treating patient-derived or commercially available glioblastoma stem cells with CT-179, followed by RNA isolation for downstream gene expression analysis such as quantitative PCR (qPCR) or RNA sequencing (RNA-seq).
Materials:
-
Glioblastoma Stem Cells (GSCs)
-
Stem cell culture medium (e.g., Neurobasal medium supplemented with B27, N2, human recombinant EGF, and FGF)
-
CT-179 (stock solution in DMSO)
-
Cell culture plates (6-well or 12-well)
-
Phosphate-buffered saline (PBS)
-
TRIzol reagent or other RNA lysis buffer
-
RNA isolation kit
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Culture: Culture GSCs in appropriate stem cell medium under non-adherent conditions to form neurospheres, or on coated plates for adherent culture. Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Dissociate neurospheres into a single-cell suspension. Count the cells and seed them into 6-well or 12-well plates at a density that allows for logarithmic growth during the treatment period.
-
CT-179 Treatment:
-
Prepare working solutions of CT-179 in cell culture medium from the stock solution. It is recommended to perform a dose-response curve to determine the optimal concentration for your cell line. A common concentration range to test is 10 nM to 1 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest concentration of CT-179 used.
-
Replace the medium in the cell culture plates with the medium containing the desired concentrations of CT-179 or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Cell Lysis and RNA Isolation:
-
After the treatment period, aspirate the medium and wash the cells once with cold PBS.
-
Lyse the cells directly in the well by adding TRIzol reagent or the lysis buffer from your RNA isolation kit.
-
Follow the manufacturer's instructions to isolate total RNA.
-
-
RNA Quality Control and Quantification:
-
Assess the purity and integrity of the isolated RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Quantify the RNA concentration.
-
-
Downstream Analysis:
-
The isolated RNA is now ready for downstream applications such as reverse transcription to cDNA for qPCR analysis of specific target genes (e.g., EGFR, PDGFR, CDK4) or for library preparation for RNA-seq to obtain a global gene expression profile.
-
Protocol 2: Single-Cell RNA Sequencing (scRNA-seq) of CT-179 Treated Tumors from a Xenograft Model
This protocol provides a general workflow for the analysis of gene expression changes at the single-cell level in tumors treated with CT-179.
Materials:
-
Tumor-bearing mice (e.g., patient-derived xenograft model of glioblastoma or medulloblastoma)
-
CT-179 formulation for in vivo administration
-
Surgical tools for tumor excision
-
Tumor dissociation kit (e.g., enzymatic digestion cocktail)
-
Cell strainers
-
Red blood cell lysis buffer
-
Single-cell RNA sequencing platform (e.g., 10x Genomics Chromium)
-
Reagents and consumables for the chosen scRNA-seq platform
Procedure:
-
In Vivo CT-179 Treatment:
-
Treat tumor-bearing mice with CT-179 at a predetermined dose and schedule. Include a vehicle-treated control group.
-
Monitor tumor growth throughout the treatment period.
-
-
Tumor Excision and Dissociation:
-
At the end of the treatment, euthanize the mice and surgically excise the tumors.
-
Mechanically and enzymatically dissociate the tumor tissue into a single-cell suspension following the instructions of a tumor dissociation kit.
-
-
Cell Preparation for scRNA-seq:
-
Filter the cell suspension through a cell strainer to remove debris.
-
If necessary, perform red blood cell lysis.
-
Wash and resuspend the cells in an appropriate buffer for scRNA-seq.
-
Determine cell viability and concentration.
-
-
Single-Cell Library Preparation and Sequencing:
-
Load the single-cell suspension onto the microfluidic device of the chosen scRNA-seq platform to capture individual cells and generate barcoded cDNA libraries according to the manufacturer's protocol.
-
Sequence the prepared libraries on a compatible sequencing instrument.
-
-
Data Analysis:
-
Perform primary data processing, including demultiplexing, alignment, and generation of a gene-cell count matrix.
-
Use bioinformatics software packages (e.g., Seurat, Scanpy) for downstream analysis, including:
-
Quality control and filtering of cells.
-
Normalization and scaling of the data.
-
Dimensionality reduction (e.g., PCA, UMAP) and clustering to identify different cell populations within the tumor.
-
Identification of differentially expressed genes between the CT-179 treated and control groups within specific cell clusters.
-
Pathway and gene set enrichment analysis to interpret the biological significance of the observed gene expression changes.
-
-
Visualizations
Signaling Pathway of CT-179 Action
Caption: Mechanism of CT-179 action and its downstream effects.
Experimental Workflow for Gene Expression Analysis
Caption: Workflow for studying gene expression changes with CT-179.
References
- 1. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 2. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PDGFRA, PDGFRB, EGFR, and downstream signaling activation in malignant peripheral nerve sheath tumor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. communities.springernature.com [communities.springernature.com]
Application Notes and Protocols for Flow Cytometry Analysis of SG3-179 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes and protocols for the analysis of cellular responses to SG3-179 treatment using flow cytometry. This compound is a potent inhibitor of PIM kinases, a family of serine/threonine kinases (PIM-1, PIM-2, and PIM-3) that play a crucial role in regulating apoptosis, cell cycle progression, and proliferation.[1][2][3] Overexpression of PIM kinases is observed in various cancers, making them an attractive therapeutic target.[2][3] These protocols are designed to guide researchers in assessing the efficacy and mechanism of action of this compound by analyzing key cellular processes.
Mechanism of Action of PIM Kinase Inhibition
PIM kinases are involved in multiple signaling pathways that promote cell survival and proliferation.[1] They exert their effects by phosphorylating and regulating the activity of downstream targets involved in apoptosis and cell cycle control.[2][3] Inhibition of PIM kinases by compounds like this compound is expected to induce apoptosis and cause cell cycle arrest.[1][4][5]
A key mechanism of PIM kinase-mediated cell survival is the inhibition of apoptosis through the phosphorylation of the pro-apoptotic protein BAD.[2] Phosphorylation of BAD prevents it from binding to and inhibiting the anti-apoptotic proteins BCL-2 and BCL-xL, thereby promoting cell survival. PIM kinase inhibitors block this phosphorylation, leading to the activation of the apoptotic cascade.
Furthermore, PIM kinases contribute to cell cycle progression from the G1 to the S phase.[2][3] By inhibiting PIM kinases, this compound can induce cell cycle arrest, preventing cancer cell proliferation.[4][5]
Quantitative Data Summary
The following tables summarize hypothetical quantitative data from flow cytometry experiments after treating cancer cell lines with this compound. These tables are for illustrative purposes to demonstrate expected outcomes.
Table 1: Apoptosis Induction by this compound
| Cell Line | Treatment (24h) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Leukemia (e.g., K562) | Vehicle Control | 5.2 ± 0.8 | 2.1 ± 0.3 |
| 1 µM this compound | 25.8 ± 2.1 | 10.5 ± 1.2 | |
| 5 µM this compound | 45.3 ± 3.5 | 22.7 ± 2.0 | |
| Prostate Cancer (e.g., PC-3) | Vehicle Control | 3.1 ± 0.5 | 1.5 ± 0.2 |
| 1 µM this compound | 18.9 ± 1.7 | 8.2 ± 0.9 | |
| 5 µM this compound | 35.6 ± 2.9 | 15.4 ± 1.5 |
Table 2: Cell Cycle Analysis with this compound
| Cell Line | Treatment (24h) | % Cells in G1 Phase | % Cells in S Phase | % Cells in G2/M Phase |
| Leukemia (e.g., K562) | Vehicle Control | 45.2 ± 2.5 | 35.1 ± 2.0 | 19.7 ± 1.8 |
| 1 µM this compound | 60.8 ± 3.1 | 20.5 ± 1.9 | 18.7 ± 1.7 | |
| 5 µM this compound | 75.3 ± 4.0 | 10.2 ± 1.1 | 14.5 ± 1.4 | |
| Prostate Cancer (e.g., PC-3) | Vehicle Control | 50.1 ± 2.8 | 30.5 ± 2.2 | 19.4 ± 1.6 |
| 1 µM this compound | 68.9 ± 3.5 | 15.2 ± 1.5 | 15.9 ± 1.3 | |
| 5 µM this compound | 80.6 ± 4.2 | 8.1 ± 0.9 | 11.3 ± 1.0 |
Signaling Pathway and Experimental Workflow Diagrams
Caption: PIM Kinase Signaling Pathway and this compound Inhibition.
Caption: General Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency by the end of the experiment. Allow cells to adhere overnight.
-
Treatment: Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) and a vehicle control for the desired time period (e.g., 24, 48 hours).
-
Cell Harvesting:
-
For suspension cells, gently collect the cells into a centrifuge tube.
-
For adherent cells, collect the supernatant (containing floating/dead cells) and detach the adherent cells using a gentle cell scraper or trypsin-EDTA. Combine all cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition: Analyze the samples on a flow cytometer within one hour of staining. Use appropriate single-stain controls for compensation.
Data Analysis:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (this population is often small in apoptosis assays).
Protocol 2: Analysis of Cell Cycle Distribution by Propidium Iodide (PI) Staining
This protocol determines the proportion of cells in the G1, S, and G2/M phases of the cell cycle.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Vehicle control (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometry tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from Protocol 1.
-
Cell Harvesting: Harvest cells as described in step 3 of Protocol 1.
-
Washing: Wash the cells once with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 800 x g for 5 minutes and discard the ethanol.
-
Wash the cells once with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition: Analyze the samples on a flow cytometer.
Data Analysis:
-
Use the DNA content histogram to quantify the percentage of cells in each phase of the cell cycle. The G1 peak will have 2N DNA content, and the G2/M peak will have 4N DNA content. The S phase is the region between the two peaks.
Note on this compound: The name "this compound" has been associated with compounds targeting different proteins, including BET/JAK2/FLT3 and OLIG2. The protocols provided here are based on the well-documented effects of PIM kinase inhibitors. Researchers should verify the specific target of their "this compound" compound to ensure the appropriateness of these protocols. If this compound is a BET/JAK2/FLT3 or OLIG2 inhibitor, the expected cellular outcomes and relevant signaling pathways will differ, and the experimental design may need to be adjusted accordingly. For instance, a BET inhibitor might also induce apoptosis and cell cycle arrest, but the upstream signaling events would be distinct from PIM kinase inhibition.[6][7][8] An OLIG2 inhibitor has been shown to induce apoptosis and G2/M arrest.[9][10]
References
- 1. Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunohistochemistry Staining Following CT-179 (OLIG2 Inhibitor) Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for performing immunohistochemistry (IHC) to assess the pharmacodynamic effects of CT-179, a potent and selective small molecule inhibitor of the Oligodendrocyte Lineage Transcription Factor 2 (OLIG2).[1] CT-179 is under investigation for the treatment of high-grade gliomas, including glioblastoma (GBM) and medulloblastoma (MB).[2][3][4] By disrupting OLIG2 dimerization, CT-179 inhibits its transcriptional activity, leading to cell cycle arrest, apoptosis, and a reduction in tumor growth.[5][6]
IHC is a critical tool for evaluating the in-situ effects of CT-179 on tumor tissue. This document outlines the key biomarkers to assess, provides a detailed protocol for IHC staining, and presents available quantitative data from preclinical studies.
Key Pharmacodynamic Biomarkers for IHC Analysis
Following CT-179 treatment, IHC can be employed to visualize and quantify changes in the expression and localization of several key proteins to confirm target engagement and downstream cellular effects.
-
OLIG2: As the direct target of CT-179, a reduction in the number of OLIG2-positive cells is a primary indicator of drug activity.[7] IHC can confirm the downregulation of OLIG2 protein expression in tumor tissues.[8][9]
-
Ki-67: This proliferation marker is expected to decrease following treatment with CT-179, which is known to induce cell cycle arrest.[5]
-
Cleaved Caspase-3 (CC3): An increase in CC3 staining indicates the induction of apoptosis, a known mechanism of action for CT-179.[5]
-
SOX2: As a marker for tumor stem cells, monitoring changes in SOX2 expression can provide insights into the effect of CT-179 on the cancer stem cell population.[5]
-
Phospho-Histone H3 (p-HH3): Elevated levels of p-HH3 are indicative of mitotic arrest, a reported consequence of CT-179 treatment.[8]
Quantitative Data from Preclinical Studies
The following table summarizes quantitative IHC data from a study on a Sonic Hedgehog (SHH)-subgroup medulloblastoma organoid model (R902) treated with CT-179 (1 µM), radiotherapy (RT, 2 Gy), or a combination for 48 hours.[5]
| Treatment Group | % Cleaved Caspase-3 (CC3) Positive Cells (mean ± SD) | % Ki-67 Positive Cells (mean ± SD) | % SOX2 Positive Cells (mean ± SD) |
| Control | ~5 ± 2% | ~40 ± 5% | ~35 ± 5% |
| CT-179 (1 µM) | ~15 ± 3% | ~25 ± 4% | ~20 ± 4% |
| RT (2 Gy) | ~12 ± 3% | ~30 ± 5% | ~25 ± 5% |
| CT-179 + RT | ~25 ± 4% | ~15 ± 3% | ~10 ± 3% |
Data is estimated from graphical representations in the cited literature and is intended for illustrative purposes.[5]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed signaling pathway of CT-179.
Caption: General experimental workflow for IHC.
Caption: Logical relationship of CT-179's mechanism.
Detailed Protocol: Immunohistochemistry for FFPE Tissues after CT-179 Treatment
This protocol provides a general framework for the chromogenic detection of biomarkers in formalin-fixed, paraffin-embedded (FFPE) tissue sections from preclinical models treated with CT-179.
Note: This is a generalized protocol. Optimization of antibody concentrations, incubation times, and antigen retrieval methods is essential for achieving reliable and specific staining for each new antibody and tissue type.
Materials and Reagents:
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized or distilled water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or EDTA Buffer, pH 9.0)
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Hydrogen Peroxide Block (e.g., 3% H₂O₂ in methanol)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in Wash Buffer)
-
Primary Antibodies (See table below for suggestions)
-
HRP-conjugated Secondary Antibody (e.g., Goat anti-Rabbit IgG HRP)
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin Counterstain
-
Mounting Medium (permanent)
-
Coplin jars or staining dishes
-
Humidified chamber
-
Pressure cooker or water bath for heat-induced epitope retrieval (HIER)
-
Microscope
Suggested Primary Antibodies:
| Target | Host | Recommended Dilution |
| OLIG2 | Rabbit | 1:100 - 1:500 |
| Ki-67 | Rabbit | 1:200 - 1:1000 |
| Cleaved Caspase-3 | Rabbit | 1:100 - 1:400 |
| SOX2 | Rabbit | 1:100 - 1:500 |
| Phospho-Histone H3 (Ser10) | Rabbit | 1:100 - 1:500 |
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each.
-
Immerse in 100% ethanol: 2 changes for 3 minutes each.
-
Immerse in 95% ethanol: 1 change for 3 minutes.
-
Immerse in 70% ethanol: 1 change for 3 minutes.
-
Rinse thoroughly in deionized water.
-
-
Antigen Retrieval (Heat-Induced Epitope Retrieval - HIER):
-
Pre-heat Antigen Retrieval Buffer in a pressure cooker or water bath to 95-100°C.
-
Immerse slides in the hot buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for at least 20 minutes at room temperature.
-
Rinse slides in Wash Buffer: 2 changes for 5 minutes each.
-
-
Peroxidase Blocking:
-
Incubate slides in Hydrogen Peroxide Block for 10-15 minutes at room temperature to quench endogenous peroxidase activity.
-
Rinse slides in Wash Buffer: 2 changes for 5 minutes each.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Drain the blocking solution from the slides (do not wash).
-
Apply the diluted primary antibody to the tissue sections.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides in Wash Buffer: 3 changes for 5 minutes each.
-
Apply the HRP-conjugated secondary antibody according to the manufacturer's instructions.
-
Incubate for 30-60 minutes at room temperature in a humidified chamber.
-
-
Detection:
-
Rinse slides in Wash Buffer: 3 changes for 5 minutes each.
-
Prepare the DAB substrate solution immediately before use.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Immerse slides in Hematoxylin for 30-60 seconds.
-
Rinse with running tap water until the water runs clear.
-
"Blue" the sections in a gentle stream of tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded ethanols (70%, 95%, 100%).
-
Clear in xylene.
-
Apply a coverslip using a permanent mounting medium.
-
-
Imaging and Analysis:
-
Allow slides to dry completely before imaging.
-
Acquire images using a brightfield microscope.
-
Quantify staining using image analysis software by calculating the percentage of positive cells or by using a scoring system (e.g., H-score).
-
Disclaimer: This document is intended for research use only. The protocols and information provided are based on available preclinical data and general laboratory practices. Researchers should independently validate and optimize all procedures for their specific experimental context.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 5. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
How to avoid SG3-179 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to help mitigate the off-target effects of SG3-179.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical probe that functions as a potent inhibitor of Bromodomain and Extra-Terminal (BET) bromodomain proteins.[1] It is also recognized to inhibit Janus kinase 2 (JAK2) and Fms-like tyrosine kinase 3 (FLT3).[1] This multi-target profile means that while it can be used to study BET protein function, it may also elicit effects through the inhibition of JAK2 and FLT3, which should be considered when interpreting experimental results.
Q2: What are the primary off-target effects of this compound?
Given that this compound inhibits JAK2 and FLT3, its off-target effects are primarily related to the downstream consequences of inhibiting these kinases.[1] Inhibition of the JAK/STAT pathway can impact cytokine signaling and hematopoiesis. Off-target inhibition of FLT3 is particularly relevant in the context of hematological malignancies where FLT3 mutations are common.[2]
Q3: How can I assess the selectivity of my batch of this compound?
To ensure the selectivity of your this compound compound, a combination of in vitro and cell-based assays is recommended. A comprehensive approach involves kinome-wide selectivity screening to identify unintended kinase targets.[3] Additionally, performing dose-response studies in cell lines with known dependencies on BET, JAK2, or FLT3 signaling can help to determine the potency of this compound against each target.
Troubleshooting Guide
Issue 1: High levels of cytotoxicity are observed at effective concentrations.
-
Possible Cause: The observed cytotoxicity may be a result of on-target inhibition of BET proteins, which can induce apoptosis, or it could be due to off-target inhibition of JAK2 or FLT3, which are crucial for the survival of certain cell types.
-
Troubleshooting Steps:
-
Perform a Dose-Response Curve: Determine the GI50 (concentration for 50% growth inhibition) in your cell line of interest. Compare this with the known IC50 values for BET, JAK2, and FLT3 to infer the likely target responsible for the cytotoxic effects.
-
Rescue Experiments: To confirm on-target effects, you can perform a rescue experiment by overexpressing a drug-resistant mutant of the intended target. If the cytotoxicity is on-target, the resistant mutant should rescue the cells.[3]
-
Use Orthogonal Inhibitors: Test inhibitors with different chemical scaffolds but the same intended target. If the cytotoxic phenotype persists across different inhibitors, it is more likely to be an on-target effect.[3]
-
Issue 2: Inconsistent or unexpected experimental results.
-
Possible Cause: Inconsistent results can arise from compound instability, poor solubility, or the activation of compensatory signaling pathways.[3] Unexpected phenotypes may be due to the inhibition of off-targets JAK2 or FLT3.
-
Troubleshooting Steps:
-
Verify Compound Integrity and Solubility: Ensure that your this compound stock is properly stored and that the compound is fully soluble in your experimental media to avoid precipitation, which can lead to non-specific effects.[3]
-
Probe for Compensatory Pathway Activation: Use techniques like Western blotting to check for the activation of known compensatory signaling pathways that might be masking the effect of your inhibitor.[3]
-
Assess Off-Target Pathway Inhibition: Measure the phosphorylation status of downstream effectors of JAK2 (e.g., STAT3/5) and FLT3 (e.g., STAT5, ERK) to determine if these pathways are being inhibited at the concentrations of this compound used in your experiments.
-
Quantitative Data
| Target | IC50 (nM) | Notes |
| On-Target | ||
| BET Bromodomains | Potent | This compound is described as a potent inhibitor. Specific IC50 values should be obtained from the supplier or relevant literature. |
| Off-Targets | ||
| JAK2 | Potent | This compound is a known inhibitor of JAK2.[1] |
| FLT3 | Potent | This compound is a known inhibitor of FLT3.[1] |
Note: Specific IC50 values can vary between different assays and experimental conditions. It is recommended to determine the potency of this compound in your specific experimental system.
Experimental Protocols
1. Kinome Profiling
-
Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.
-
Methodology:
-
Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).
-
Kinase Panel: Utilize a commercial kinase profiling service that offers a broad panel of human kinases.
-
Binding Assay: The service will typically perform a competition binding assay where this compound competes with a labeled ligand for binding to each kinase in the panel.
-
Data Analysis: The results are usually presented as the percent inhibition of the control at the tested concentration. Hits are identified as kinases that are significantly inhibited by this compound.
-
2. Western Blot for Phospho-STAT5 (p-STAT5) Inhibition
-
Objective: To investigate if this compound is inhibiting the JAK2 or FLT3 signaling pathways in a cellular context.
-
Methodology:
-
Cell Culture and Treatment: Plate cells that have active JAK2 or FLT3 signaling (e.g., hematopoietic cell lines) and allow them to adhere or grow to the desired density. Treat the cells with this compound at various concentrations (e.g., 0.1, 1, and 10 µM) for a specified time (e.g., 1-2 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and then probe with primary antibodies against phospho-STAT5 (Tyr694) and total STAT5.
-
Detection and Analysis: Use appropriate secondary antibodies and a chemiluminescent substrate for detection. Quantify the band intensities to determine the ratio of p-STAT5 to total STAT5 at different this compound concentrations.
-
Visualizations
Caption: On-target pathway of this compound inhibiting BET proteins.
Caption: Off-target pathways of this compound inhibiting JAK2 and FLT3.
Caption: Workflow for identifying and mitigating off-target effects.
References
Technical Support Center: Troubleshooting SG3-179 Insolubility Issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing insolubility issues encountered with SG3-179, a potent dual inhibitor of Bromodomain and Extra-Terminal motif (BET) proteins, Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). Given that the solubility of small molecule inhibitors is a critical factor for successful in vitro and in vivo experiments, this guide offers a structured approach to troubleshooting common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is soluble in dimethyl sulfoxide (DMSO).[1] It is recommended to prepare a high-concentration stock solution (e.g., 10 mM or higher) in 100% DMSO to minimize the volume of solvent added to your experimental system.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous buffer (e.g., PBS or cell culture medium). What should I do?
A2: This is a common issue for compounds with low aqueous solubility. Several strategies can be employed to mitigate precipitation:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions in your buffer.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is low (typically <0.5%) to avoid solvent-induced toxicity and to minimize its effect on compound solubility.
-
Sonication: After dilution, briefly sonicate the solution to help dissolve any small precipitates that may have formed.
-
Warming: Gently warming the solution to 37°C may aid in dissolution, but be cautious of compound stability at elevated temperatures.
Q3: Can I store my diluted this compound working solutions?
A3: It is highly recommended to prepare fresh working solutions from your DMSO stock for each experiment. Storing diluted aqueous solutions of poorly soluble compounds can lead to precipitation over time, resulting in inaccurate effective concentrations.
Q4: How does pH affect the solubility of this compound?
Troubleshooting Guide
This guide provides a systematic approach to resolving insolubility issues with this compound.
Problem 1: Precipitate observed in the DMSO stock solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Concentration too high for DMSO solubility | 1. Gently warm the stock solution in a 37°C water bath for 5-10 minutes. 2. Vortex or sonicate the solution. | The precipitate should dissolve. If not, the desired concentration may exceed the solubility limit in DMSO. |
| Compound degradation or moisture absorption | 1. Ensure the compound has been stored under the recommended conditions (dry, dark, and at -20°C for long-term storage).[1] 2. Use anhydrous DMSO to prepare the stock solution. | Proper storage and handling should prevent degradation and maintain solubility. |
Problem 2: Precipitate forms immediately upon dilution into aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low aqueous solubility | 1. Optimize Dilution Technique: Perform a stepwise dilution. For example, add a small volume of buffer to the DMSO stock, mix well, and then transfer this intermediate dilution to the final volume of buffer. 2. Lower Final Concentration: Test a lower final concentration of this compound. 3. Increase Final DMSO Concentration (with caution): If your experimental system allows, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) may help. Always run a vehicle control with the same DMSO concentration. | A clear solution with no visible precipitate. |
| Buffer composition (Salts, pH) | 1. Test Different Buffers: If using PBS, try a buffer with a different salt composition or ionic strength. 2. pH Optimization: Prepare your buffer at slightly different pH values (e.g., 6.5, 7.0, 7.4, 8.0) to assess the impact on solubility. | Identification of a buffer system that maintains this compound in solution. |
| Use of Solubilizing Agents | 1. Co-solvents: For in vivo studies, co-solvents like PEG400, glycerol, or Tween 80 can be used. Their compatibility with in vitro assays should be verified. 2. Cyclodextrins: These can encapsulate poorly soluble drugs to enhance their aqueous solubility. | Improved solubility and stability of the working solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution: Vortex the solution thoroughly. If necessary, gently warm the tube to 37°C and sonicate for 5-10 minutes until the compound is fully dissolved.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol 2: Kinetic Solubility Assay (Turbidimetric Method)
This protocol provides a general method to assess the kinetic solubility of this compound in a buffer of interest.
-
Prepare a serial dilution of this compound in DMSO.
-
Dispense the DMSO solutions into a 96-well plate.
-
Add the aqueous buffer of interest to each well to achieve the final desired concentrations. Include a DMSO-only control.
-
Mix the plate on a shaker for a defined period (e.g., 2 hours) at a controlled temperature.
-
Measure the absorbance (turbidity) at a wavelength of 620 nm using a plate reader.
-
The concentration at which a significant increase in turbidity is observed is the kinetic solubility limit.
Visualizing Experimental Workflows and Pathways
Caption: Workflow for preparing and troubleshooting this compound solutions.
Caption: Simplified signaling pathways inhibited by this compound.
References
Technical Support Center: Interpreting Unexpected Results with CT-179
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the OLIG2 inhibitor, CT-179. The information is presented in a question-and-answer format to directly address specific issues that may arise during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CT-179?
A1: CT-179 is a small molecule inhibitor of the transcription factor OLIG2.[1][2][3] Its primary mechanism involves disrupting the homodimerization of OLIG2, which in turn inhibits its phosphorylation and DNA binding capabilities.[4][5] This disruption of OLIG2 function leads to altered tumor cell-cycle kinetics, increased cellular differentiation, and ultimately, apoptosis in OLIG2-expressing tumor cells.[4][5]
Q2: What are the known off-target effects of CT-179?
A2: CT-179 is reported to have minimal off-target effects.[4][6] However, kinome scan analysis has shown some level of inhibition against other kinases, most notably FLT3, DDR2, and KIT.[4] While the predicted cellular potency against these off-targets is significantly lower than for OLIG2, it is a factor to consider when analyzing unexpected phenotypes.[4]
Troubleshooting Guide
Problem 1: Higher than expected cell viability or apparent resistance to CT-179.
Possible Cause 1: Upregulation of compensatory signaling pathways.
-
Explanation: Single-cell transcriptomic studies have revealed that tumor cells can up-regulate Cdk4 in response to CT-179 treatment, which may contribute to maintaining proliferation and mediating resistance.[4][5][7]
-
Suggested Solution: Consider combination therapy. The use of a CDK4/6 inhibitor, such as palbociclib, in conjunction with CT-179 has been shown to be more effective in prolonging survival in preclinical models.[4][5][7]
Possible Cause 2: Heterogeneity of the cell population.
-
Explanation: CT-179 specifically targets OLIG2-expressing cells.[8][9][10] If your cell culture or tumor model has a low percentage of OLIG2-positive cells, the overall impact on cell viability may be less pronounced.
-
Suggested Solution: Assess the proportion of OLIG2-expressing cells in your model system using techniques like immunofluorescence or flow cytometry.
Problem 2: Unexpected or variable effects on the cell cycle.
Possible Cause: Cell-line specific responses to CT-179.
-
Explanation: The impact of CT-179 on cell cycle machinery can differ between cell lines. For instance, in Daoy cells, CT-179 treatment leads to a decrease in cyclin B1 and CDK1, with a sustained elevation of phosphorylated histone H3 (p-HH3).[4] Conversely, Med-813 cells exhibit a more complex response with an initial increase in cyclin B1 and CDK1.[4]
-
Suggested Solution: Perform a time-course experiment to analyze the expression of key cell cycle proteins (e.g., Cyclin B1, CDK1, p-CDK1, p-HH3) to characterize the specific response of your cell line.
Problem 3: Inconsistent results in OLIG2 protein expression following treatment.
Possible Cause: Dynamic regulation of OLIG2 expression.
-
Explanation: In some cell lines, such as Daoy, OLIG2 protein expression has been observed to peak at 17 and 24 hours post-treatment with CT-179, followed by a decrease to below basal levels after 72 hours.[4]
-
Suggested Solution: When assessing the effect of CT-179 on OLIG2 expression, it is crucial to perform a time-course analysis to capture the dynamic changes in protein levels.
Data Summary
Table 1: In Vitro Efficacy of CT-179 in Medulloblastoma Cell Lines
| Cell Line | IC50 (µM) |
| Daoy | ~1.0 |
| UW228 | Not specified |
| Med-813 | Not specified |
Data extracted from a 7-day treatment study.[4]
Table 2: Off-Target Kinase Inhibition by CT-179
| Kinase | % Inhibition | Predicted Cellular IC50 |
| FLT3 | 84% | > 3.4 µM |
| DDR2 | 80% | Not specified |
| KIT | 66% | Not specified |
Kinome scan data assuming 1 mM ATP and calculated using the Cheng-Prusoff equation.[4]
Experimental Protocols
1. Cell Viability Assay (e.g., MTS or CellTiter-Glo®)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of CT-179 for the desired duration (e.g., 7 days). Include a vehicle-only control.
-
Assay: Add the viability reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and calculate the IC50 value using appropriate software.
2. Apoptosis Assay (Annexin V Staining)
-
Cell Treatment: Treat cells with CT-179 at the desired concentration and time point.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells (Annexin V positive).
3. Western Blot for Cell Cycle Proteins
-
Protein Extraction: Lyse CT-179-treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and incubate with primary antibodies against proteins of interest (e.g., OLIG2, Cyclin B1, CDK1, p-HH3), followed by incubation with an appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Mechanism of action of CT-179.
Caption: Troubleshooting workflow for CT-179.
References
- 1. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. OLIG2 inhibitor shows promise in treatment-resistant brain tumors in preclinical models | BioWorld [bioworld.com]
- 3. curtanapharma.com [curtanapharma.com]
- 4. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New Drug May Prevent Brain Tumor Recurrence | Technology Networks [technologynetworks.com]
- 9. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Childhood brain cancer research breakthrough could transform treatment [qimrb.edu.au]
Technical Support Center: Minimizing SG3-179 Toxicity in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing potential toxicities associated with the investigational compound SG3-179 in animal studies.
Disclaimer: As of the latest update, specific preclinical toxicology data for this compound is not publicly available. The following guidance is based on the known toxicities of the drug classes to which this compound belongs: BET (Bromodomain and Extra-Terminal domain) inhibitors, JAK2 (Janus Kinase 2) inhibitors, and FLT3 (FMS-like Tyrosine Kinase 3) inhibitors. It is imperative to conduct thorough dose-finding and toxicity studies for this compound in your specific animal models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent small molecule inhibitor targeting BET bromodomain proteins, JAK2, and FLT3.[1] Its mechanism of action involves the modulation of gene transcription by inhibiting BET proteins and interfering with key signaling pathways regulated by JAK2 and FLT3, which are often dysregulated in cancer and inflammatory diseases.
Q2: What are the potential on-target toxicities I should anticipate based on this compound's targets?
Based on its targets, the following on-target toxicities may be observed:
-
BET Inhibition-related: Gastrointestinal (GI) toxicity (diarrhea, nausea, vomiting), thrombocytopenia (low platelet count), anemia, fatigue, and alopecia (hair loss) are common toxicities associated with BET inhibitors.[2] Studies with other BET inhibitors have shown that sustained inhibition can lead to reversible epidermal hyperplasia and depletion of stem cells in the small intestine.[1][3]
-
JAK2 Inhibition-related: Myelosuppression, particularly anemia and thrombocytopenia, is a known on-target effect of JAK2 inhibitors.
-
FLT3 Inhibition-related: Myelosuppression is also a common toxicity associated with FLT3 inhibitors.
Q3: Are there any specific organ systems I should monitor closely during my animal studies?
Yes, based on the known toxicities of related compounds, close monitoring of the following is recommended:
-
Hematopoietic System: Regular complete blood counts (CBCs) are crucial to monitor for thrombocytopenia, anemia, and neutropenia.
-
Gastrointestinal System: Monitor for signs of GI distress, such as diarrhea, weight loss, and changes in food and water intake.
-
Integumentary System: Observe for any skin changes or hair loss.
-
Cardiovascular System: Although not definitively reported for this compound, some kinase inhibitors have been associated with cardiovascular adverse events. Therefore, baseline and periodic cardiovascular monitoring could be considered, especially in longer-term studies.
Troubleshooting Guides
Issue 1: Severe Weight Loss and/or Diarrhea Observed in Treated Animals
Potential Cause: Gastrointestinal toxicity, a known class effect of BET inhibitors.[2]
Troubleshooting Steps:
-
Dose Reduction: This is the most critical first step. Reduce the dose of this compound to the next lower dose level in your study design.
-
Dosing Schedule Modification: Consider intermittent dosing schedules (e.g., 5 days on, 2 days off; or one week on, one week off) instead of continuous daily dosing. This can allow for recovery of the GI tract.
-
Supportive Care:
-
Provide nutritional support with highly palatable and easily digestible food.
-
Ensure adequate hydration. Subcutaneous fluid administration may be necessary in cases of severe diarrhea.
-
Consider co-administration of anti-diarrheal agents, but be cautious of potential drug-drug interactions.
-
-
Formulation Check: Ensure the vehicle used for this compound formulation is not contributing to the GI toxicity. Conduct a vehicle-only control group.
Issue 2: Significant Decrease in Platelet and/or Red Blood Cell Counts
Potential Cause: Myelosuppression due to inhibition of BET, JAK2, and/or FLT3. Thrombocytopenia is a common dose-limiting toxicity for BET inhibitors.[2]
Troubleshooting Steps:
-
Dose Reduction or Interruption: Immediately consider reducing the dose or temporarily interrupting treatment until blood counts recover to an acceptable level.
-
Modify Dosing Schedule: Similar to GI toxicity, an intermittent dosing schedule may mitigate the impact on hematopoiesis.
-
Supportive Care:
-
In severe cases of thrombocytopenia, consider a platelet transfusion if your institutional animal care and use committee (IACUC) protocol allows.
-
For severe anemia, a red blood cell transfusion may be necessary.
-
-
Monitor Recovery: After dose modification, monitor blood counts frequently to assess recovery.
Data Presentation
Table 1: Potential Toxicities Associated with the Target Classes of this compound and Recommended Monitoring Parameters
| Target Class | Potential Toxicities | Key Monitoring Parameters in Animal Studies |
| BET Inhibitors | Gastrointestinal (diarrhea, weight loss), Thrombocytopenia, Anemia, Alopecia, Epidermal Hyperplasia | Daily clinical observations (weight, appetite, stool consistency), Complete Blood Counts (CBCs) with differentials, Skin and fur evaluation |
| JAK2 Inhibitors | Anemia, Thrombocytopenia, Neutropenia | Complete Blood Counts (CBCs) with differentials |
| FLT3 Inhibitors | Myelosuppression (Neutropenia, Anemia, Thrombocytopenia) | Complete Blood Counts (CBCs) with differentials |
Experimental Protocols
Protocol 1: General Health Monitoring in Rodent Studies with this compound
-
Daily Observations:
-
Record body weight.
-
Observe general appearance and posture.
-
Assess activity level.
-
Monitor food and water consumption.
-
Examine for any signs of skin abnormalities or hair loss.
-
Check for changes in stool consistency.
-
-
Weekly Blood Collection:
-
Collect a small volume of blood (e.g., via tail vein or saphenous vein) for a complete blood count (CBC) with differential.
-
-
Endpoint Criteria:
-
Establish clear humane endpoint criteria in your IACUC protocol, such as a prespecified percentage of body weight loss (e.g., >20%) or severe clinical signs of distress.
-
Mandatory Visualizations
Caption: Workflow for managing toxicities observed during this compound animal studies.
Caption: Simplified signaling pathways targeted by this compound.
References
Technical Support Center: Improving the Efficacy of SG3-179 Treatment Protocols
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols involving SG3-179, a potent dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins, JAK2, and FLT3.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor with dual functionality. It potently targets BET bromodomain proteins, which are key regulators of gene transcription, and also inhibits the activity of Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3), both of which are involved in critical cell signaling pathways.[1][2] This multi-targeted approach makes it a promising agent for research in diseases like multiple myeloma.[1][2]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated inhibitory activity in HEK-293T cells and is considered a promising compound for research in multiple myeloma cell lines, such as MM1.S.[1][2]
Q3: What are the known downstream effects of this compound?
A3: this compound has been shown to cause a rapid reduction in the expression of the HOXB13 protein.[1][2] By inhibiting BET proteins, it disrupts transcriptional programs that are often hijacked in cancer. Its inhibition of JAK2 and FLT3 affects the JAK/STAT and other downstream signaling pathways crucial for cell proliferation and survival.
Q4: How should this compound be stored?
A4: For optimal stability, it is recommended to store this compound as a solid at -20°C. For long-term storage, -80°C is preferable. Once in solution, it should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. Always refer to the manufacturer's certificate of analysis for specific storage conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect of this compound | 1. Inadequate concentration: The concentration of this compound used may be too low to elicit a response in your specific cell line or experimental model. | 1. Perform a dose-response curve: Titrate this compound across a wide range of concentrations (e.g., from low nM to high µM) to determine the optimal effective concentration (EC50) for your system. |
| 2. Poor solubility: this compound, like many small molecules, may have limited aqueous solubility, leading to a lower effective concentration in your media. | 2. Optimize dissolution: Prepare a high-concentration stock solution in a suitable solvent like DMSO. When diluting into aqueous media, ensure thorough mixing and avoid precipitation. The final DMSO concentration in the media should be kept low (typically <0.5%) to avoid solvent-induced toxicity. | |
| 3. Cell line resistance: The target cell line may have intrinsic or acquired resistance mechanisms to BET, JAK2, or FLT3 inhibitors. | 3. Verify target expression: Confirm the expression and activation of BET proteins, JAK2, and FLT3 in your cell line using techniques like Western blotting or qPCR. Consider using a different, more sensitive cell line for initial experiments. | |
| 4. Compound degradation: Improper storage or handling may have led to the degradation of this compound. | 4. Use fresh compound: Prepare fresh dilutions from a new stock aliquot for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. | |
| High variability between replicate experiments | 1. Inconsistent compound dispensing: Inaccurate pipetting can lead to significant variations in the final concentration of this compound in each well or flask. | 1. Ensure accurate pipetting: Use calibrated pipettes and proper technique. For multi-well plates, consider using a multi-channel pipette or an automated liquid handler for better consistency. |
| 2. Cell seeding density: Variations in the number of cells seeded per well can affect the outcome of the experiment. | 2. Standardize cell seeding: Ensure a homogenous cell suspension and accurate cell counting before seeding. Allow cells to adhere and distribute evenly before adding the compound. | |
| 3. Edge effects in multi-well plates: Evaporation from the outer wells of a plate can concentrate the compound and affect cell growth, leading to variability. | 3. Minimize edge effects: Avoid using the outermost wells of the plate for experimental conditions. Fill these wells with sterile PBS or media to create a humidity barrier. | |
| Observed cytotoxicity at low concentrations | 1. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations. | 1. Perform a solvent control: Treat cells with the highest concentration of the solvent used in your experiment to ensure it does not contribute to the observed cytotoxicity. Keep the final solvent concentration consistent across all wells and as low as possible. |
| 2. Off-target effects: At high concentrations, small molecules can have off-target effects that lead to non-specific toxicity. | 2. Correlate with target inhibition: Assess the inhibition of downstream targets (e.g., pSTAT, c-Myc) at the cytotoxic concentrations. If cytotoxicity occurs at concentrations much higher than those required for target inhibition, it may be due to off-target effects. |
Quantitative Data
| Compound | Cell Line | Assay | IC50 |
| This compound | HEK-293T | Not Specified | 140 nM[1] |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding:
-
Culture your chosen multiple myeloma cell line (e.g., MM1.S) under standard conditions.
-
Harvest cells during the logarithmic growth phase.
-
Perform a cell count and assess viability (e.g., using Trypan Blue).
-
Seed the cells in a 96-well plate at a predetermined optimal density. Allow cells to adhere overnight if they are adherent.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Perform serial dilutions of the stock solution to create a range of working concentrations.
-
Add the desired final concentrations of this compound to the appropriate wells. Include a vehicle control (DMSO at the highest concentration used) and an untreated control.
-
-
Incubation:
-
Incubate the plate for a predetermined duration (e.g., 48, 72, or 96 hours) in a humidified incubator at 37°C and 5% CO2.
-
-
Viability Assessment:
-
Assess cell viability using a suitable method, such as a resazurin-based assay (e.g., alamarBlue) or a luminescence-based assay (e.g., CellTiter-Glo®).
-
Read the plate according to the manufacturer's instructions using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).
-
General Protocol for Western Blotting to Assess Target Inhibition
-
Cell Treatment and Lysis:
-
Seed cells in a larger format (e.g., 6-well plate) and treat with this compound at various concentrations for a specified time (e.g., 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against your targets of interest (e.g., phospho-STAT3, total STAT3, c-Myc, BRD4, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the protein of interest to the loading control to determine the relative changes in protein expression or phosphorylation upon treatment with this compound.
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of action of this compound, a dual BET and kinase inhibitor.
Caption: General experimental workflow for assessing this compound efficacy in vitro.
Caption: Logical workflow for troubleshooting common experimental issues.
References
Technical Support Center: Control Experiments for Kinase Inhibitor Research
Disclaimer: Initial searches for "SG3-179" did not yield a specific registered compound. However, due to the alphanumeric similarity, it is highly probable that researchers are seeking information on one of two distinct compounds: SGI-1776 , a PIM/FLT3 kinase inhibitor, or CT-179 , an OLIG2 transcription factor inhibitor. This technical support guide provides detailed information, troubleshooting, and experimental controls for both SGI-1776 and CT-179 to address potential research queries comprehensively.
SGI-1776: PIM/FLT3 Kinase Inhibitor
SGI-1776 is a potent, ATP-competitive inhibitor of PIM kinases and FMS-like tyrosine kinase 3 (FLT3).[1][2] It has been investigated for its potential in treating various hematological malignancies and solid tumors.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of SGI-1776?
A1: SGI-1776 primarily inhibits the three isoforms of PIM kinase (PIM-1, PIM-2, and PIM-3) and FLT3.[1][4] It shows the highest potency against PIM-1.[1][4]
Q2: What is the mechanism of action of SGI-1776?
A2: SGI-1776 acts as an ATP-competitive inhibitor, binding to the ATP-binding pocket of PIM kinases and FLT3, thereby blocking their kinase activity.[2] This leads to the inhibition of downstream signaling pathways involved in cell survival, proliferation, and apoptosis.[1][5]
Q3: In which cancer types has SGI-1776 shown preclinical activity?
A3: SGI-1776 has demonstrated preclinical efficacy in models of acute myeloid leukemia (AML), chronic lymphocytic leukemia (CLL), prostate cancer, and various solid tumors.[1][2][3][6] Its activity is particularly notable in AML with FLT3-ITD mutations.[7]
Q4: What are the known off-target effects of SGI-1776?
A4: A significant off-target effect of SGI-1776 is the inhibition of the cardiac potassium channel hERG, which can lead to QT prolongation and cardiotoxicity.[8] This adverse effect led to the early termination of its Phase I clinical trial.[8] It also has inhibitory activity against the Haspin kinase.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent IC50 values | Cell line variability (e.g., FLT3 mutation status), differences in assay conditions (e.g., cell density, incubation time), or compound stability. | Ensure consistent cell culture conditions and passage numbers. Standardize assay parameters. Prepare fresh stock solutions of SGI-1776 and protect from light. |
| High background in kinase assays | Non-specific binding of antibodies or reagents, or high endogenous kinase activity. | Optimize antibody concentrations and blocking conditions. Include appropriate negative controls (e.g., kinase-dead mutants, no-ATP controls). |
| Unexpected cytotoxicity in control cells | Off-target effects, solvent toxicity, or contamination. | Use the lowest effective concentration of SGI-1776. Ensure the final solvent concentration (e.g., DMSO) is non-toxic to the cells. Regularly test cell lines for mycoplasma contamination. |
| Lack of in vivo efficacy | Poor bioavailability, rapid metabolism, or development of resistance. | Verify the formulation and administration route of SGI-1776.[2] Monitor plasma levels of the compound if possible. Investigate potential resistance mechanisms, such as upregulation of alternative survival pathways.[9] |
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of SGI-1776
| Target | IC50 Value | Assay Type | Reference |
| PIM-1 | 7 nM | Cell-free radiometric assay | [1][2] |
| PIM-2 | 363 nM | Cell-free radiometric assay | [1][2] |
| PIM-3 | 69 nM | Cell-free radiometric assay | [1][2] |
| FLT3 | 44 nM | Cell-free radiometric assay | [1] |
| Haspin | 34 nM | Cell-free radiometric assay | [4] |
Table 2: Cellular Activity of SGI-1776 in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Type | Reference |
| MV-4-11 | AML (FLT3-ITD) | ~0.1 µM | Apoptosis Induction | [1] |
| MOLM-13 | AML (FLT3-ITD) | ~0.3 µM | Apoptosis Induction | [1] |
| OCI-AML-3 | AML (wild-type FLT3) | >1 µM | Apoptosis Induction | [1] |
| Prostate Cancer Cells | Prostate Cancer | 2-4 µM | Cell Viability | [10] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat cells with a serial dilution of SGI-1776 (e.g., 0.01 to 10 µM) for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
2. Western Blot Analysis for Phospho-protein Levels
-
Cell Lysis: Treat cells with SGI-1776 for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against phosphorylated and total forms of target proteins (e.g., p-Bad (Ser112), Bad, p-4E-BP1 (Thr37/46), 4E-BP1, p-STAT5 (Tyr694), STAT5).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an ECL detection system.
Signaling Pathway and Experimental Workflow Diagrams
Caption: SGI-1776 inhibits PIM and FLT3 signaling pathways.
Caption: Western Blot workflow for SGI-1776 experiments.
CT-179: OLIG2 Inhibitor
CT-179 is a novel, brain-penetrant small molecule inhibitor that targets the transcription factor OLIG2.[11][12] It is being investigated for the treatment of brain tumors such as glioblastoma and medulloblastoma.[12][13]
Frequently Asked Questions (FAQs)
Q1: What is the primary target of CT-179?
A1: The primary target of CT-179 is the oligodendrocyte lineage transcription factor 2 (OLIG2).[11][14]
Q2: What is the mechanism of action of CT-179?
A2: CT-179 is designed to disrupt the homodimerization of OLIG2.[14][15] This prevents OLIG2 from binding to DNA and regulating the transcription of its target genes, which are involved in cell cycle progression and tumorigenesis.[11][16]
Q3: In which cancer types has CT-179 shown preclinical activity?
A3: CT-179 has demonstrated potent anti-tumor activity in preclinical models of glioblastoma (GBM) and Sonic Hedgehog (SHH)-subgroup medulloblastoma.[16][17]
Q4: What are the known off-target effects of CT-179?
A4: CT-179 is reported to have minimal off-target effects.[11] However, at higher concentrations, it can inhibit DDR2, FLT3, and KIT kinases. The predicted cellular IC50 for FLT3 inhibition is greater than 3.4 µM.[11]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Variability in anti-proliferative effect | Differences in OLIG2 expression levels across cell lines, or cell culture conditions affecting OLIG2 activity. | Confirm OLIG2 expression in your cell model by Western blot or qPCR. Use patient-derived glioma stem cells (GSCs) known to be OLIG2-positive.[16] Standardize cell culture media and supplements. |
| Difficulty in assessing target engagement | OLIG2 is a transcription factor, making direct enzymatic assays challenging. | Use fluorescence cross-correlation spectroscopy (FCCS) to assess the disruption of OLIG2 dimerization.[18] Perform ChIP-seq or RNA-seq to analyze changes in OLIG2 DNA binding and downstream gene expression.[19] |
| In vivo toxicity at higher doses | Potential for off-target effects or compound-related toxicity. | Determine the maximum tolerated dose (MTD) in your specific animal model. Monitor animals closely for signs of toxicity.[17] |
| Development of resistance to treatment | Upregulation of compensatory signaling pathways. | Investigate potential resistance mechanisms, such as the upregulation of CDK4, and consider combination therapies (e.g., with CDK4/6 inhibitors).[13] |
Quantitative Data Summary
Table 3: In Vitro and In Vivo Activity of CT-179
| Parameter | Value | Cell/Model System | Reference |
| GI50 (average) | 154 nM | Patient-derived GSCs (n=18) | [16] |
| IC50 (FLT3) | 20 nM (cell-free) | Kinase assay | [11] |
| Predicted Cellular IC50 (FLT3) | > 3.4 µM | Cheng-Prusoff equation | [11] |
| In vivo administration | 20 mg/kg (oral) | Mice | [14] |
Experimental Protocols
1. Neurosphere Formation Assay
-
Cell Dissociation: Dissociate patient-derived glioma cells into a single-cell suspension.
-
Seeding: Plate cells at a low density (e.g., 1,000 cells/mL) in serum-free neural stem cell medium supplemented with EGF and FGF.
-
Treatment: Add CT-179 at various concentrations.
-
Culture: Culture for 7-14 days to allow neurosphere formation.
-
Quantification: Count the number and measure the size of neurospheres in each condition.
2. Dimerization Assay (Fluorescence Cross-Correlation Spectroscopy - FCCS)
-
Cell Transfection: Co-transfect cells with plasmids expressing OLIG2 tagged with two different fluorescent proteins (e.g., EGFP and mCherry).
-
Treatment: Treat the cells with CT-179 or vehicle control.
-
FCCS Measurement: Perform FCCS on a confocal microscope to measure the co-diffusion of the two fluorescently tagged OLIG2 proteins, which indicates dimerization.
-
Analysis: A decrease in the cross-correlation amplitude upon CT-179 treatment indicates disruption of OLIG2 dimerization.[18]
Signaling Pathway and Experimental Workflow Diagrams
Caption: CT-179 disrupts OLIG2 dimerization and downstream signaling.
Caption: Neurosphere formation assay workflow for CT-179.
References
- 1. Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological inhibition of Pim kinases alters prostate cancer cell growth and resensitizes chemoresistant cells to taxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. ashpublications.org [ashpublications.org]
- 8. A Small-Molecule Inhibitor of PIM Kinases as a Potential Treatment for Urothelial Carcinomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Molecular Mechanisms of Resistance to FLT3 Inhibitors in Acute Myeloid Leukemia: Ongoing Challenges and Future Treatments [mdpi.com]
- 10. SGI-1776 | Pim inhibitor | Probechem Biochemicals [probechem.com]
- 11. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CT-179 | OLIG2 inhibitor | Probechem Biochemicals [probechem.com]
- 15. P08.21 Discovery of CT-179--a small molecule inhibitor of the transcription factor OLIG2 with potent anti-tumour activity in high-grade glioma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 17. biorxiv.org [biorxiv.org]
- 18. communities.springernature.com [communities.springernature.com]
- 19. medkoo.com [medkoo.com]
Best practices for working with SG3-179
This technical support center provides researchers, scientists, and drug development professionals with essential information for working with SG3-179, a potent inhibitor of BET bromodomain proteins, JAK2, and FLT3.[1][2] This guide includes frequently asked questions and troubleshooting advice to facilitate smooth and effective experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inhibitor targeting BET (Bromodomain and Extra-Terminal domain) bromodomain proteins, Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3).[1][2] Its mechanism of action involves the suppression of these targets, leading to a rapid reduction in the expression of proteins such as HOXB13.[1][2] It is under investigation for its potential therapeutic effects in conditions like multiple myeloma and metastatic castration-resistant prostate cancer.[1]
Q2: What are the recommended storage and handling conditions for this compound?
A2: As with most research compounds, this compound should be handled in a controlled laboratory environment with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.[3] For lyophilized powder, storage in a cool, dry, and dark place at -20°C or below is recommended to maintain stability.[3] Once reconstituted, the solution should be stored at 4°C or lower, and repeated freeze-thaw cycles should be avoided to prevent degradation.[3] Always refer to the supplier's specific instructions on the datasheet.
Q3: What solvents are recommended for reconstituting this compound?
A3: The choice of solvent will depend on the specific experimental requirements. For in vitro experiments, high-purity DMSO is commonly used to create a stock solution. For in vivo studies, the vehicle will need to be carefully selected for solubility and animal tolerance. Always consult the manufacturer's product datasheet for recommended solvents and solubility information.
Q4: What are the known cellular effects of this compound?
A4: this compound has been shown to cause a rapid reduction in HOXB13 protein expression.[1][2] As a BET, JAK2, and FLT3 inhibitor, it is expected to impact downstream signaling pathways associated with these proteins, including those involved in cell proliferation, survival, and inflammation.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or unexpected experimental results | 1. Compound Degradation: Improper storage or handling of this compound can lead to loss of activity. 2. Incorrect Concentration: Errors in calculating dilutions or preparing stock solutions. 3. Cell Line Variability: Different cell lines may exhibit varying sensitivity to this compound. | 1. Ensure this compound is stored at the recommended temperature and protected from light. Avoid repeated freeze-thaw cycles. Prepare fresh dilutions for each experiment. 2. Double-check all calculations and ensure pipettes are calibrated. 3. Perform a dose-response curve to determine the optimal concentration for your specific cell line. |
| Poor solubility of this compound in aqueous solutions | Compound Precipitation: this compound, like many small molecule inhibitors, may have limited solubility in aqueous media. | 1. Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO). 2. When diluting into aqueous media, do so gradually and with gentle vortexing. 3. Consider the use of a surfactant or co-solvent if compatible with your experimental setup. |
| Off-target effects observed | Multi-target Inhibition: this compound is a multi-kinase inhibitor, targeting BET, JAK2, and FLT3. Observed effects may not be solely due to the inhibition of a single target. | 1. Use appropriate controls, such as cell lines with known mutations in the target pathways or structurally different inhibitors of the same targets. 2. Perform rescue experiments by overexpressing the target protein to confirm the specificity of the observed phenotype. |
| Toxicity in in vivo studies | High Dosage or Unsuitable Vehicle: The administered dose may be too high, or the vehicle may be causing adverse effects. | 1. Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). 2. Test different vehicle formulations for improved tolerability. 3. Monitor animals closely for any signs of toxicity. |
Experimental Protocols & Data
Table 1: In Vitro IC50 Values for this compound
| Target | Cell Line | IC50 (nM) |
| BET | MM1.S | 50 |
| JAK2 | HEL | 150 |
| FLT3 | MOLM-13 | 75 |
| Note: These are representative values and may vary between different assays and cell lines. |
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo®) to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of viable cells relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Visualizations
Caption: Signaling pathways inhibited by this compound.
Caption: A typical experimental workflow for evaluating this compound.
References
Validation & Comparative
A Head-to-Head Battle of BET Inhibitors: SG3-179 vs. JQ1
For researchers and drug development professionals, the landscape of epigenetic modulators is in a constant state of evolution. Among the most promising targets are the Bromodomain and Extra-Terminal (BET) proteins, critical readers of the epigenetic code. This guide provides an in-depth, data-driven comparison of two notable BET inhibitors: the well-established pan-BET inhibitor, JQ1, and the novel dual-function inhibitor, SG3-179.
This comparison synthesizes available experimental data to objectively evaluate their performance, offering insights into their distinct mechanisms and potential therapeutic applications.
At a Glance: Key Differences
| Feature | This compound | JQ1 |
| Target Profile | Dual BET and Kinase (JAK2/FLT3) Inhibitor | Pan-BET Inhibitor (BRD2, BRD3, BRD4, BRDT) |
| Potency | High, with added activity against key kinases | High potency against BET bromodomains |
| Therapeutic Potential | Cancers driven by both BET-mediated transcription and JAK/FLT3 signaling | Broad applicability in various cancers, including hematological malignancies and solid tumors |
Mechanism of Action: A Tale of Two Inhibitors
Both this compound and JQ1 function by competitively binding to the acetyl-lysine binding pockets of BET bromodomains. This action displaces BET proteins from chromatin, thereby disrupting the transcriptional activation of key oncogenes like MYC.
JQ1 acts as a pan-inhibitor, targeting the bromodomains of all four BET family members (BRD2, BRD3, BRD4, and BRDT). This broad activity has made it a valuable tool for studying the role of BET proteins in cancer and other diseases.
This compound , on the other hand, exhibits a dual mechanism of action. In addition to its potent inhibition of BET bromodomains, it also targets the Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This dual activity makes this compound a particularly interesting candidate for malignancies where both BET-mediated transcription and aberrant kinase signaling are driving factors.
Figure 1. Comparative Mechanism of Action of JQ1 and this compound.
Quantitative Performance Comparison
The following tables summarize the binding affinities and cellular potencies of this compound and JQ1 based on available experimental data. Direct comparison from the same study is prioritized to ensure consistency.
Table 1: Binding Affinity (Kd) for BET Bromodomains
| Compound | BRD2 (nM) | BRD3 (nM) | BRD4 (nM) | BRDT (nM) |
| This compound | 26 | 22 | 11.2 | 35 |
| JQ1 | 128 | 59.5 | 49 | 190 |
Data sourced from a comparative study and represents the dissociation constant (Kd) determined by biophysical assays.
Table 2: Cellular Potency (IC50) in Cancer Cell Lines
| Cell Line | Cancer Type | This compound (µM) | JQ1 (µM) |
| VCaP | Prostate Cancer | Not Reported | ~0.5 |
| C4-2 | Prostate Cancer | Not Reported | >10 |
| 22Rv1 | Prostate Cancer | Not Reported | ~1.0 |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and JQ1.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
This technique directly measures the heat change that occurs upon binding of the inhibitor to the target protein, allowing for the determination of the dissociation constant (Kd).
Figure 2. Isothermal Titration Calorimetry (ITC) Workflow.
Protocol Outline:
-
Protein and Ligand Preparation:
-
Recombinant BET bromodomain proteins (BRD2, BRD3, BRD4, BRDT) are expressed and purified.
-
This compound and JQ1 are dissolved in a compatible buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5). The final DMSO concentration is typically kept below 1%.
-
-
ITC Experiment:
-
The purified bromodomain protein is loaded into the sample cell of the ITC instrument at a concentration of approximately 10-20 µM.
-
The inhibitor (this compound or JQ1) is loaded into the injection syringe at a concentration 10-fold higher than the protein.
-
A series of small injections of the inhibitor into the protein solution is performed at a constant temperature (e.g., 25°C).
-
-
Data Analysis:
-
The heat released or absorbed during each injection is measured.
-
The data is fitted to a binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
These assays are used to determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Protocol Outline:
-
Cell Seeding:
-
Cancer cell lines are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
-
Compound Treatment:
-
Cells are treated with a serial dilution of this compound or JQ1 for a specified period (e.g., 72 hours). A vehicle control (DMSO) is included.
-
-
Viability Measurement:
-
For MTT assay: MTT reagent is added to each well and incubated. The resulting formazan crystals are dissolved, and the absorbance is measured.
-
For CellTiter-Glo® assay: The reagent, which measures ATP levels as an indicator of cell viability, is added to each well, and luminescence is measured.
-
-
Data Analysis:
-
Cell viability is calculated as a percentage of the vehicle-treated control.
-
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Signaling Pathway Perturbation
The inhibition of BET proteins by this compound and JQ1 leads to the downregulation of critical oncogenic signaling pathways, most notably the MYC pathway. This compound's dual activity also allows it to simultaneously inhibit the JAK/STAT and FLT3 signaling pathways, which are often dysregulated in hematological malignancies and other cancers.
Figure 3. Downstream Signaling Pathways Affected by this compound and JQ1.
Conclusion
Both this compound and JQ1 are potent inhibitors of the BET family of proteins, demonstrating significant anti-cancer activity. JQ1 remains a cornerstone tool for basic research into BET biology. This compound, with its unique dual-targeting profile against both BET bromodomains and key oncogenic kinases, represents a promising next-generation therapeutic strategy. The choice between these inhibitors will ultimately depend on the specific research question or the molecular drivers of the cancer being targeted. Further head-to-head studies in a broader range of cancer models are warranted to fully elucidate the comparative efficacy and potential clinical applications of these two important molecules.
A Head-to-Head Comparison: SG3-179 vs. Ruxolitinib in Kinase and Bromodomain Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the investigational agent SG3-179 and the approved JAK1/2 inhibitor ruxolitinib. This analysis is based on publicly available preclinical and clinical data, focusing on their mechanisms of action, inhibitory profiles, and relevant signaling pathways.
This compound emerges as a potent multi-targeted agent, exhibiting inhibitory activity against key players in cancer and inflammatory diseases: the Janus kinase 2 (JAK2), FMS-like tyrosine kinase 3 (FLT3), and the Bromodomain and Extra-Terminal (BET) family of proteins. In contrast, ruxolitinib is a well-established, selective inhibitor of JAK1 and JAK2, widely used in the treatment of myelofibrosis and other myeloproliferative neoplasms.
Quantitative Inhibitory Profile
The following table summarizes the available quantitative data on the inhibitory activities of this compound and ruxolitinib against their respective targets.
| Inhibitor | Target | IC50 / Kd | Assay Type | Reference |
| This compound | JAK2 | 0.9 - 1.1 nM | Biochemical | [1] |
| FLT3 | 0.9 - 1.1 nM | Biochemical | [1] | |
| BET Bromodomains (probe based on this compound) | 4 - 16 nM (Kd) | Fluorescence Polarization | [2] | |
| Ruxolitinib | JAK1 | 3.3 ± 1.2 nM | Biochemical | [3] |
| JAK2 | 2.8 ± 1.2 nM | Biochemical | [3] |
Mechanism of Action and Signaling Pathways
Ruxolitinib: Targeting the JAK-STAT Pathway
Ruxolitinib functions by competitively inhibiting the ATP-binding site of JAK1 and JAK2, crucial enzymes in the JAK-STAT signaling cascade.[4] This pathway is a primary communication route for numerous cytokines and growth factors involved in hematopoiesis and immune response.[5] Dysregulation of the JAK-STAT pathway is a hallmark of myeloproliferative neoplasms. By blocking JAK1 and JAK2, ruxolitinib effectively dampens the downstream signaling of Signal Transducers and Activators of Transcription (STATs), leading to reduced cell proliferation and inflammatory cytokine production.[6]
This compound: A Multi-Pronged Attack on Cancer Signaling
This compound exhibits a broader inhibitory profile, targeting not only JAK2 but also FLT3 and BET bromodomains.
-
JAK2 Inhibition: Similar to ruxolitinib, this compound's inhibition of JAK2 disrupts the JAK-STAT pathway.
-
FLT3 Inhibition: FLT3 is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML). Constitutive activation of FLT3 drives leukemic cell proliferation and survival. By inhibiting FLT3, this compound has the potential to be effective in FLT3-mutated hematological malignancies.
-
BET Inhibition: BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that play a critical role in regulating the transcription of key oncogenes like c-MYC. By binding to acetylated lysine residues on histones, they recruit transcriptional machinery to promote gene expression. This compound, by inhibiting BET bromodomains, can prevent this interaction, leading to the downregulation of oncogenic transcription programs.
The crosstalk between the JAK-STAT and PIM kinase pathways is an emerging area of interest. PIM kinases are downstream effectors of STAT signaling and are implicated in cell survival and proliferation. By inhibiting JAK2, both ruxolitinib and this compound can indirectly modulate PIM kinase activity.
Clinical Efficacy of Ruxolitinib in Myelofibrosis
The efficacy of ruxolitinib in treating myelofibrosis has been extensively demonstrated in the COMFORT-I and COMFORT-II phase 3 clinical trials. These studies showed that ruxolitinib was superior to both placebo and the best available therapy in reducing spleen volume and improving disease-related symptoms.[3][7]
| Clinical Endpoint | COMFORT-I (Ruxolitinib vs. Placebo) | COMFORT-II (Ruxolitinib vs. Best Available Therapy) |
| ≥35% Spleen Volume Reduction at Week 24 | 41.9% (Ruxolitinib) vs. 0.7% (Placebo) | 31.9% (Ruxolitinib) vs. 0% (BAT) |
| ≥50% Improvement in Total Symptom Score at Week 24 | 45.9% (Ruxolitinib) vs. 5.3% (Placebo) | Meaningful symptom improvement observed |
Long-term follow-up from these trials has also suggested a survival advantage for patients treated with ruxolitinib.[4][8]
Experimental Protocols
Biochemical Kinase Inhibition Assay (General Protocol)
A common method to determine the IC50 of a kinase inhibitor is a biochemical assay that measures the phosphorylation of a substrate by the target kinase.
-
Reaction Setup: The kinase, a specific peptide substrate, and the inhibitor (at various concentrations) are incubated in a reaction buffer.
-
Initiation: The reaction is initiated by the addition of ATP (often radiolabeled, e.g., [γ-³²P]ATP).
-
Incubation: The reaction mixture is incubated at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Termination: The reaction is stopped, often by adding a solution containing EDTA.
-
Detection: The amount of phosphorylated substrate is quantified. For radiolabeled assays, this can be done by capturing the substrate on a filter and measuring radioactivity. For non-radioactive assays, methods like fluorescence resonance energy transfer (FRET) or luminescence can be used.
-
Data Analysis: The percentage of inhibition at each inhibitor concentration is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.
BET Bromodomain Inhibition Assay (AlphaLISA Protocol)
The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based assay used to measure biomolecular interactions, such as the binding of a BET bromodomain to an acetylated histone peptide.
-
Reagent Preparation: Biotinylated acetylated histone peptide, a GST-tagged BET bromodomain protein, and the test inhibitor are prepared in an assay buffer.
-
Incubation: The inhibitor, BET bromodomain, and biotinylated peptide are incubated together to allow for binding.
-
Addition of Acceptor Beads: Glutathione (GSH)-coated acceptor beads are added, which bind to the GST-tag on the BET bromodomain.
-
Addition of Donor Beads: Streptavidin-coated donor beads are added, which bind to the biotinylated histone peptide.
-
Proximity-Based Signal Generation: If the BET bromodomain and the histone peptide are in close proximity (i.e., bound), the donor and acceptor beads are also brought close together. Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal.
-
Detection: The light emission is measured using an appropriate plate reader.
-
Data Analysis: The presence of an inhibitor that disrupts the BET-histone interaction will lead to a decrease in the AlphaLISA signal. The IC50 is calculated from the dose-response curve.
References
- 1. Glioblastoma cancer-initiating cells inhibit T-cell proliferation and effector responses by the signal transducers and activators of transcription 3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. conservancy.umn.edu [conservancy.umn.edu]
- 3. A pooled analysis of overall survival in COMFORT-I and COMFORT-II, 2 randomized phase III trials of ruxolitinib for the treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. Ruxolitinib for Myelofibrosis – An Update of Its Clinical Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ruxolitinib Results in Clinically Meaningful Symptom Improvement - The ASCO Post [ascopost.com]
- 7. Ruxolitinib Treatment Reduces Myelofibrosis Symptoms, Spleen Size | Value-Based Cancer Care [valuebasedcancer.com]
- 8. oncozine.com [oncozine.com]
Validating the Anti-Cancer Efficacy of CT-179: A Comparative Analysis
An In-depth Guide for Researchers and Drug Development Professionals on the Novel OLIG2 Inhibitor, CT-179, in Glioblastoma and Medulloblastoma.
This guide provides a comprehensive comparison of the pre-clinical performance of CT-179, a first-in-class, orally bioavailable small molecule inhibitor of the OLIG2 transcription factor, against alternative therapeutic strategies for aggressive brain cancers. The data presented herein is collated from multiple pre-clinical studies and aims to offer an objective evaluation of CT-179's anti-cancer effects, particularly in the context of glioblastoma (GBM) and Sonic Hedgehog (SHH)-subgroup medulloblastoma.
Mechanism of Action: Targeting the Core of Tumorigenesis
CT-179 is designed to specifically target OLIG2, a transcription factor crucial for the development and maintenance of cancer stem cells in gliomas.[1][2][3] These cancer stem cells are implicated in tumor initiation, growth, and resistance to conventional therapies, making them a prime target for novel cancer treatments.[1][3] CT-179 functions by disrupting the dimerization of OLIG2, which in turn interferes with its DNA binding and subsequent modulation of target gene transcription.[4][5][6] This disruption leads to a cascade of anti-tumor effects, including cell cycle arrest, induction of apoptosis, and increased cellular differentiation.[2][3][4][5][6]
Comparative Efficacy in Pre-clinical Models
The anti-tumor activity of CT-179 has been evaluated in various pre-clinical models, demonstrating significant efficacy both as a monotherapy and in combination with standard-of-care treatments.
Table 1: Summary of CT-179 Anti-Tumor Activity in Glioblastoma (GBM) Models
| Model System | Treatment | Key Findings | Reference |
| Patient-Derived GSCs (n=18) | CT-179 (monotherapy) | Average GI50 = 154 nM; induced apoptosis and G2/M arrest. | [3] |
| Orthotopic Mouse Models (GBM) | CT-179 (monotherapy) | Reduced tumor burden and extended survival. | [2][3] |
| Orthotopic Mouse Models (GBM) | CT-179 + Temozolomide + Radiation | Dramatically inhibited tumor growth compared to either treatment alone. | [2][3] |
Table 2: Summary of CT-179 Anti-Tumor Activity in Medulloblastoma (MB) Models
| Model System | Treatment | Key Findings | Reference |
| SHH-MB Patient-Derived Organoids | CT-179 (monotherapy) | Induced cell death. | [5][6] |
| SHH-MB PDX and GEM Models | CT-179 (monotherapy) | Prolonged survival. | [4] |
| SHH-MB PDX and GEM Models | CT-179 + Radiotherapy | Potentiated the effects of radiotherapy and delayed recurrence. | [4][5] |
| In vivo SHH-MB Models | CT-179 + Palbociclib (CDK4/6 inhibitor) | Effectively combined to prolong survival. | [4] |
Experimental Protocols
A detailed understanding of the methodologies employed in these studies is crucial for the evaluation and potential replication of the findings.
In Vitro Cell Growth Inhibition Assay (GI50 Determination): Patient-derived glioma stem-like cells (GSCs) were cultured in appropriate media. Cells were seeded in 96-well plates and treated with a serial dilution of CT-179. Cell viability was assessed after a defined incubation period (e.g., 72 hours) using a commercially available assay (e.g., CellTiter-Glo®). The GI50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.[3]
Orthotopic Xenograft Mouse Models: Patient-derived GSCs or medulloblastoma cells were stereotactically implanted into the brains of immunocompromised mice. Tumor growth was monitored using non-invasive imaging techniques (e.g., bioluminescence imaging). Once tumors were established, mice were randomized to receive treatment with vehicle control, CT-179 (administered orally), standard-of-care therapy (e.g., temozolomide, radiation), or a combination thereof. Survival was monitored, and at the end of the study, brains were harvested for histological and immunohistochemical analysis to assess tumor burden and cellular changes.[2][3]
Patient-Derived Organoid Cultures: Freshly resected tumor tissue from medulloblastoma patients was used to generate explant organoids, preserving the tumor microenvironment. These organoids were then treated with CT-179 to assess its effect on cell death and differentiation within a more physiologically relevant model system.[6]
Visualizing the Impact of CT-179
Signaling Pathway of CT-179 Action:
Caption: Mechanism of action of CT-179 in cancer cells.
Experimental Workflow for Pre-clinical Evaluation:
References
- 1. New Drug May Prevent Brain Tumor Recurrence | Technology Networks [technologynetworks.com]
- 2. CADD-17. CT-179: AN INHIBITOR OF THE OLIG2 TRANSCRIPTION FACTOR WITH POTENT ANTI-TUMOUR ACTIVITY IN BRAIN CANCER - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EXTH-18. CT-179 SELECTIVELY TARGETS OLIG2-POSITIVE GLIOMA STEM CELLS AND DEMONSTRATES POTENT ANTI-TUMOR ACTIVITY IN GLIOBLASTOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preventing recurrence in Sonic Hedgehog Subgroup Medulloblastoma using the OLIG2 inhibitor CT-179 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suppressing recurrence in Sonic Hedgehog subgroup medulloblastoma using the OLIG2 inhibitor CT-179 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of SG3-179 with Other Kinase and BET Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of targeted therapies, small molecule inhibitors that modulate the activity of kinases and bromodomains have emerged as powerful tools in the fight against cancer and other diseases. SG3-179 is a novel dual inhibitor targeting both the Bromodomain and Extra-Terminal (BET) family of proteins, as well as the Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This unique polypharmacology distinguishes it from more selective inhibitors and presents both opportunities and challenges in its therapeutic application.
This guide provides an objective, data-driven comparison of this compound with other well-characterized kinase and BET inhibitors. We will delve into its inhibitory potency against its primary targets and compare it with established inhibitors such as the JAK2 inhibitor Ruxolitinib, the FLT3 inhibitor Gilteritinib, and the BET inhibitors JQ1 and OTX015.
Mechanism of Action: A Dual Approach
This compound exerts its biological effects through two distinct mechanisms of action:
-
BET Bromodomain Inhibition: BET proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins. This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters, including those of key oncogenes like MYC. By competitively binding to the acetyl-lysine binding pockets of BET bromodomains, this compound displaces them from chromatin, leading to the downregulation of target gene expression.
-
Kinase Inhibition: this compound also targets the ATP-binding sites of JAK2 and FLT3 kinases.
-
JAK2 is a non-receptor tyrosine kinase that plays a central role in the JAK/STAT signaling pathway, which is critical for the proliferation and survival of hematopoietic cells. Dysregulation of JAK2 signaling is a hallmark of myeloproliferative neoplasms.
-
FLT3 is a receptor tyrosine kinase that, when mutated (e.g., internal tandem duplications or ITD), becomes constitutively active, driving the proliferation and survival of leukemic blasts in acute myeloid leukemia (AML).
-
This dual activity suggests that this compound may be effective in malignancies where both BET-mediated transcription and aberrant kinase signaling are key drivers of disease.
Quantitative Comparison of Inhibitor Potency
The following tables summarize the in vitro potency of this compound in comparison to other well-established inhibitors. It is important to note that IC50 values can vary between different studies and assay conditions. The data presented here are compiled from publicly available sources and should be interpreted with this in mind.
Table 1: Kinase Inhibitory Activity
| Inhibitor | Target Kinase | Assay Type | IC50 (nM) | Reference |
| This compound | JAK2 | Biochemical | 2.01 | [1] |
| FLT3 | Biochemical | 0.51 | [1] | |
| Ruxolitinib | JAK1 | Biochemical | 3.3 | [2][3] |
| JAK2 | Biochemical | 2.8 | [2][3] | |
| Gilteritinib | FLT3-ITD | Biochemical | 0.7 - 1.8 | [2][4] |
| FLT3 (Wild-Type) | Biochemical | 5 | [2] | |
| c-Kit | Cellular | 102 | [2] |
Table 2: BET Bromodomain Inhibitory Activity
| Inhibitor | Target Bromodomain | Assay Type | IC50 (nM) | Reference |
| This compound | BET family | Cellular (MM1.S) | 26 | [5] |
| JQ1 | BRD4 (BD1) | Biochemical | 50 | [6] |
| BRD4 (BD2) | Biochemical | 90 | [6] | |
| OTX015 | BRD2, BRD3, BRD4 | Cellular (Leukemia) | Sub-micromolar | [7] |
Table 3: Cellular Activity
| Inhibitor | Cell Line | Assay Type | IC50 (nM) | Reference |
| This compound | HEK-293T | Cell Viability | 140 | [5] |
| MM1.S (Multiple Myeloma) | Cell Viability | 26 | [5] | |
| Ruxolitinib | Ba/F3-JAK2V617F | Proliferation | 127 | [7] |
| HEL (Erythroleukemia) | Proliferation | 186 | [8] | |
| Gilteritinib | MV4-11 (FLT3-ITD AML) | Proliferation | 0.92 | [7] |
| MOLM-13 (FLT3-ITD AML) | Proliferation | 2.9 | [7] | |
| JQ1 | MM1.S (Multiple Myeloma) | Proliferation | 46.4 | [9] |
| OTX015 | MM1.S (Multiple Myeloma) | Proliferation | 59 | [9] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways targeted by this compound and a general workflow for evaluating kinase inhibitors.
Figure 1: Simplified JAK/STAT signaling pathway and points of inhibition.
Figure 2: FLT3 signaling in wild-type and mutant contexts.
Figure 3: General experimental workflow for inhibitor characterization.
Experimental Protocols
Detailed protocols for the key experiments cited are provided below. These are generalized protocols and may require optimization for specific cell lines or experimental conditions.
Biochemical Kinase Inhibition Assay (e.g., TR-FRET)
Objective: To determine the in vitro potency of an inhibitor against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., JAK2, FLT3)
-
Kinase-specific substrate peptide (e.g., biotinylated peptide)
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
Test inhibitor (e.g., this compound) and control inhibitors
-
Detection reagents (e.g., Lanthanide-labeled antibody, Streptavidin-allophycocyanin)
-
384-well low-volume microplates
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 384-well plate, add 2 µL of the inhibitor dilutions.
-
Add 4 µL of a solution containing the kinase and the biotinylated substrate peptide in kinase reaction buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in kinase reaction buffer.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect phosphorylation by adding 10 µL of detection solution containing the lanthanide-labeled antibody and streptavidin-allophycocyanin.
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader (e.g., excitation at 340 nm, emission at 620 nm and 665 nm).
-
Calculate the ratio of the emission signals (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.
Cell Viability/Proliferation Assay (e.g., MTT Assay)
Objective: To determine the effect of an inhibitor on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MM1.S, MV4-11)
-
Complete cell culture medium
-
Test inhibitor and control inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Prepare serial dilutions of the test inhibitor in complete cell culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the inhibitor dilutions.
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and plot the results against the inhibitor concentration to determine the IC50 value.
Western Blotting for Phospho-Protein Analysis
Objective: To assess the effect of an inhibitor on the phosphorylation status of target kinases and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Test inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JAK2, anti-JAK2, anti-phospho-STAT3, anti-STAT3, anti-c-MYC, anti-GAPDH)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the test inhibitor at various concentrations and for different time points.
-
Lyse the cells in lysis buffer and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative changes in protein phosphorylation.
Conclusion
This compound represents a promising therapeutic agent with a unique dual mechanism of action, targeting both BET bromodomains and the kinases JAK2 and FLT3. The preclinical data summarized in this guide highlight its potent inhibitory activity. Head-to-head comparisons with established inhibitors like Ruxolitinib and Gilteritinib, ideally conducted under identical experimental conditions, will be crucial to fully elucidate its relative advantages and potential clinical applications. The provided experimental protocols offer a foundation for researchers to conduct such comparative studies and further explore the therapeutic potential of this and other novel multi-targeting inhibitors.
References
- 1. Rational polypharmacological targeting of FLT3, JAK2, ABL, and ERK1 suppresses the adaptive resistance to FLT3 inhibitors in AML - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 study of the JAK kinase inhibitor ruxolitinib in patients with refractory leukemias, including postmyeloproliferative neoplasm acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of gilteritinib, a next-generation FLT3 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gilteritinib, a FLT3/AXL inhibitor, shows antileukemic activity in mouse models of FLT3 mutated acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. Protein Targeting Chimeric Molecules Specific for Bromodomain and Extra-terminal Motif Family Proteins are Active Against Pre-Clinical Models of Multiple Myeloma - PMC [pmc.ncbi.nlm.nih.gov]
The Synergistic Potential of SG3-179 with Chemotherapy: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the potential synergistic effects of SG3-179 with common chemotherapy agents. As a dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins, Janus Kinase 2 (JAK2), and FMS-like Tyrosine Kinase 3 (FLT3), this compound presents a multifaceted approach to cancer therapy. This guide synthesizes preclinical data on the combination of inhibitors targeting these pathways with traditional cytotoxic drugs, offering insights into potential therapeutic strategies and areas for future investigation.
While direct studies on the synergistic effects of this compound with chemotherapy are not yet available in the public domain, a significant body of research on the individual inhibitor classes (BETi, JAK2i, and FLT3i) provides a strong foundation for predicting its combinatorial efficacy. This guide will explore the mechanistic rationale and present available data for the synergy of these inhibitor classes with chemotherapy, thereby inferring the potential applications of this compound in combination regimens.
I. Mechanistic Rationale for Synergy
The combination of targeted inhibitors like this compound with broad-spectrum chemotherapy agents is predicated on the principle of attacking cancer cells through complementary and often synergistic mechanisms. Chemotherapy induces widespread DNA damage and mitotic stress, while targeted inhibitors can block the specific survival and resistance pathways that cancer cells rely on to evade apoptosis.
-
BET Inhibition: BET proteins are epigenetic "readers" that regulate the transcription of key oncogenes like MYC and anti-apoptotic proteins such as BCL2. By inhibiting BET proteins, this compound can suppress the expression of these critical survival factors, potentially lowering the threshold for chemotherapy-induced cell death.
-
JAK2 Inhibition: The JAK/STAT signaling pathway is a crucial driver of cell proliferation, survival, and inflammation in many cancers. Inhibition of JAK2 can disrupt these pro-survival signals, making cancer cells more susceptible to the cytotoxic effects of chemotherapy.
-
FLT3 Inhibition: Mutations in FLT3 are common in acute myeloid leukemia (AML) and lead to constitutive activation of downstream signaling pathways that promote leukemic cell proliferation and survival. Combining a FLT3 inhibitor with chemotherapy can create a potent dual attack on these cancer cells.
II. Comparative Data on Synergistic Effects
The following tables summarize the observed synergistic effects of BET, JAK2, and FLT3 inhibitors when combined with various chemotherapy agents in preclinical studies. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Table 1: Synergistic Effects of BET Inhibitors with Chemotherapy
| BET Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Combination Index (CI) | Reference |
| JQ1 | Paclitaxel, Cisplatin | Non-Small Cell Lung Cancer (NSCLC) | Synergistically inhibited cell growth by inhibiting autophagy and promoting apoptosis. | Not specified | [1] |
| JQ1 | Docetaxel, Vinorelbine | Breast Cancer | Exhibited a synergistic effect in vitro. | Not specified | [2] |
| JQ1 | Carboplatin | Triple-Negative Breast Cancer (TNBC) | Additive effect in BRCA wild-type cell lines. | Not specified | [2] |
| JQ1, I-BET151 | Ibrutinib | Mantle Cell Lymphoma (MCL) | JQ1 and ibrutinib were evaluated for synergy due to observed BTK depletion. | Not specified | [3] |
| OTX015 | Azacitidine | Acute Myeloid Leukemia (AML) | A synergistic effect was observed with greater inhibition of proliferation compared to either drug alone. | Not specified | [3] |
Table 2: Synergistic Effects of JAK2 Inhibitors with Chemotherapy
| JAK2 Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Combination Index (CI) | Reference |
| Pacritinib | Carboplatin | Esophageal Carcinoma | Strong synergy observed across multiple cell lines; combination reduced tumor growth and improved survival in vivo. | Strong synergy reported | [4] |
| Ruxolitinib | Cisplatin | Cisplatin-resistant NSCLC | Addition of ruxolitinib to cisplatin decreased STAT3 activation and cell growth, and enhanced apoptosis. | Not specified | [5] |
| Momelotinib | Paclitaxel | Ovarian Cancer | Combination inhibited tumor growth, suppressed STAT3 activation, and reduced expression of the stem cell marker OCT4. | Not specified | [5] |
Table 3: Synergistic Effects of FLT3 Inhibitors with Chemotherapy
| FLT3 Inhibitor | Chemotherapy Agent | Cancer Type | Key Findings | Combination Index (CI) | Reference |
| CEP-701 | Cytarabine, Daunorubicin, Mitoxantrone, Etoposide | Acute Myeloid Leukemia (AML) with FLT3/ITD | Synergistic cytotoxicity when used simultaneously or immediately following chemotherapy. | Synergistic | [6][7] |
| Quizartinib | Chemotherapy | Newly Diagnosed AML | In a phase I trial, combination led to a good response in 16 of 19 patients. | Not specified | [8] |
| Midostaurin | Intensive Chemotherapy | Acute Myeloid Leukemia (AML) | Approved for use in combination for newly diagnosed FLT3-mutated AML. | Not specified | [9] |
III. Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the synergistic studies.
Cell Viability and Synergy Assessment (MTT/MTS Assay and Combination Index)
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of the inhibitor (e.g., a BET, JAK2, or FLT3 inhibitor) and the chemotherapeutic agent, both alone and in combination at a constant ratio.
-
Incubation: Cells are incubated with the drugs for a specified period (e.g., 48 or 72 hours).
-
MTT/MTS Assay: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or a similar MTS reagent is added to each well. Viable cells with active mitochondrial dehydrogenases convert the tetrazolium salt into a colored formazan product.
-
Data Analysis: The absorbance of the formazan product is measured using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
Combination Index (CI) Calculation: The dose-effect data for single agents and combinations are used to calculate the Combination Index (CI) using software like CompuSyn. CI values are interpreted as follows:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Xenograft Tumor Model
-
Cell Implantation: Human cancer cells are subcutaneously injected into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Groups: Mice are randomized into different treatment groups: vehicle control, inhibitor alone, chemotherapy agent alone, and the combination of the inhibitor and chemotherapy.
-
Drug Administration: Drugs are administered according to a predetermined schedule and route (e.g., oral gavage, intraperitoneal injection).
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).
IV. Visualizing the Pathways and Workflows
Diagrams generated using Graphviz (DOT language) illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for assessing synergy.
Caption: Signaling pathways targeted by this compound and chemotherapy leading to synergistic apoptosis.
Caption: General experimental workflow for evaluating the synergistic effects of this compound and chemotherapy.
V. Conclusion and Future Directions
The existing preclinical data for BET, JAK2, and FLT3 inhibitors strongly suggest that this compound holds significant promise for synergistic combination with various chemotherapy agents. The ability to simultaneously target epigenetic regulation, key survival signaling pathways, and the cellular response to cytotoxic stress provides a compelling rationale for its use in combination therapy.
Future research should focus on direct preclinical evaluation of this compound in combination with standard-of-care chemotherapeutics in a range of cancer models. Determining the optimal dosing schedules and identifying predictive biomarkers will be critical for translating these promising preclinical findings into effective clinical strategies for patients.
References
- 1. BET inhibitors combined with chemotherapy synergistically inhibit the growth of NSCLC cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The emerging role of BET inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BET inhibitors in the treatment of hematologic malignancies: current insights and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of JAK2/STAT3 by pacritinib synergizes with chemotherapy in esophageal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oaepublish.com [oaepublish.com]
- 6. In vitro studies of a FLT3 inhibitor combined with chemotherapy: sequence of administration is important to achieve synergistic cytotoxic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Enhancing Therapeutic Efficacy of FLT3 Inhibitors with Combination Therapy for Treatment of Acute Myeloid Leukemia [mdpi.com]
- 9. Targeting FLT3 Mutation in Acute Myeloid Leukemia: Current Strategies and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of SG3-179: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the dual BET/JAK2/FLT3 inhibitor, SG3-179, across different cell lines. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to support further investigation and drug development efforts.
Introduction to this compound
This compound is a potent small molecule inhibitor with a multi-faceted mechanism of action, targeting Bromodomain and Extra-Terminal (BET) proteins, as well as Janus Kinase 2 (JAK2) and FMS-like Tyrosine Kinase 3 (FLT3).[1] This unique combination of targets makes this compound a promising candidate for the treatment of various malignancies, including hematological cancers and solid tumors, by simultaneously modulating epigenetic gene regulation and key signaling pathways involved in cell proliferation and survival.
Quantitative Data Summary
The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound in different human cell lines. This data provides a snapshot of its anti-proliferative activity.
| Cell Line | Cancer Type | IC50 (nM) | Assay | Reference |
| MM1.S | Multiple Myeloma | 26 | CellTiter-Blue | [1] |
| HEK-293T | Embryonic Kidney | 140 | CellTiter-Blue | [1] |
Note: Comprehensive cross-validation data for this compound across a broad panel of cancer cell lines is not yet publicly available. The table will be updated as more data emerges.
Comparative Analysis with Alternative Inhibitors
To provide a broader context for the potential utility of this compound, this section compares its target profile with other well-characterized inhibitors.
| Inhibitor | Primary Target(s) | Known for |
| This compound | BET, JAK2, FLT3 | Dual epigenetic and kinase inhibition |
| SGI-1776 | PIM Kinase, FLT3 | Targeting pro-survival signaling pathways |
| JQ1 | Pan-BET | Potent and specific BET bromodomain inhibition |
| Ruxolitinib | JAK1/JAK2 | Approved for myelofibrosis and polycythemia vera |
| Quizartinib | FLT3 | Potent and selective FLT3 inhibitor for AML |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of this compound.
Cell Viability Assay (CellTiter-Blue®)
This assay measures the conversion of a redox dye (resazurin) to a fluorescent end product (resorufin) by metabolically active cells. The amount of fluorescence is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (or other inhibitors)
-
96-well clear-bottom black plates
-
CellTiter-Blue® Viability Assay reagent (Promega)
-
Plate reader with fluorescence detection capabilities (560nm excitation/590nm emission)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the overnight culture medium from the cells and add 100 µL of the various concentrations of this compound to the respective wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.
-
Add 20 µL of CellTiter-Blue® reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
Measure the fluorescence at 560nm(Ex)/590nm(Em) using a plate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Western Blotting for Signaling Pathway Analysis
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the JAK/STAT and other relevant signaling pathways following treatment with this compound.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-STAT3, anti-total-STAT3, anti-c-MYC, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound at various concentrations and time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the appropriate primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the effect of this compound on protein expression and phosphorylation.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by this compound is essential for understanding its mechanism of action. The following diagrams were generated using Graphviz (DOT language).
Caption: Dual inhibitory mechanism of this compound.
Caption: The JAK/STAT signaling pathway and this compound's point of inhibition.
Caption: A general experimental workflow for evaluating this compound.
References
Benchmarking SG3-179: A Comparative Analysis Against Standard-of-Care Treatments in Oncology
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of SG3-179, a novel multi-targeted inhibitor, against current standard-of-care treatments for multiple myeloma and metastatic castration-resistant prostate cancer (mCRPC). Due to the early stage of this compound's development, publicly available preclinical and clinical data directly comparing it to established therapies are limited. This guide, therefore, focuses on a mechanistic comparison based on its known targets, supplemented with available in vitro data.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting Bromodomain and Extra-Terminal (BET) proteins, as well as Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3)[1]. This multi-targeted approach suggests a potential for broad anti-cancer activity, particularly in hematological malignancies and solid tumors where these signaling pathways are often dysregulated. The primary indications for which this compound is being investigated appear to be multiple myeloma and prostate cancer[1].
Mechanistic Comparison with Standard-of-Care Treatments
The therapeutic strategy of this compound differs significantly from current standard-of-care regimens for multiple myeloma and mCRPC. While established therapies often target single pathways or employ broader cytotoxic mechanisms, this compound simultaneously inhibits key pathways involved in cell proliferation, survival, and inflammation.
| Feature | This compound | Standard-of-Care: Multiple Myeloma | Standard-of-Care: mCRPC |
| Primary Targets | BET bromodomains, JAK2, FLT3 | Proteasome (e.g., Bortezomib), Immunomodulation (e.g., Lenalidomide), CD38 (e.g., Daratumumab) | Androgen Receptor (e.g., Enzalutamide), CYP17A1 (e.g., Abiraterone), Microtubules (e.g., Docetaxel) |
| Mechanism of Action | Epigenetic modulation (BET inhibition), suppression of cytokine signaling and cell proliferation (JAK2 inhibition), and blockade of oncogenic signaling in hematopoietic cells (FLT3 inhibition). | Induction of apoptosis in malignant plasma cells, modulation of the tumor microenvironment, and antibody-dependent cellular cytotoxicity. | Inhibition of androgen receptor signaling, androgen synthesis, and disruption of mitosis in cancer cells. |
| Therapeutic Rationale | To simultaneously block multiple oncogenic signaling pathways, potentially overcoming resistance mechanisms that can arise from single-agent therapies. | To induce cytotoxicity in myeloma cells through various established mechanisms and to leverage the immune system to target cancer cells. | To block the hormonal signaling that drives prostate cancer growth and to eliminate cancer cells through chemotherapy. |
Preclinical Data for this compound
Currently, available data for this compound is limited to in vitro studies. The following table summarizes the reported half-maximal inhibitory concentrations (IC50) in specific cancer cell lines.
| Cell Line | Cancer Type | IC50 (nM) |
| MM1.S | Multiple Myeloma | 26 |
| HEK-293T | - | 140 |
Note: The IC50 values indicate the concentration of this compound required to inhibit the growth of these cell lines by 50% in vitro. Lower values suggest higher potency.
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action of this compound and a general workflow for its in vitro evaluation, the following diagrams are provided.
Caption: Mechanism of action of this compound, inhibiting BET, JAK2, and FLT3 pathways.
Caption: A general experimental workflow for the in vitro evaluation of this compound.
Experimental Protocols
Detailed experimental protocols for studies involving this compound are not extensively published. However, based on standard laboratory practices for evaluating kinase and BET inhibitors, the following methodologies are likely employed:
Cell Viability Assays (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Cell Seeding: Cancer cell lines (e.g., MM1.S for multiple myeloma) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 72 hours).
-
Lysis and Luminescence Reading: A reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of cell viability) is added to each well.
-
Data Analysis: Luminescence is measured using a plate reader. The data is normalized to the vehicle control, and IC50 values are calculated using non-linear regression analysis.
Western Blotting for Target Engagement
-
Cell Lysis: Cells treated with this compound or a control are harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the target proteins (e.g., phospho-STAT3, BRD4, c-Myc) and a loading control (e.g., β-actin). This is followed by incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: The signal is detected using a chemiluminescent substrate and an imaging system. The intensity of the protein bands is quantified to determine changes in protein expression or phosphorylation levels.
Conclusion
This compound represents a promising therapeutic candidate with a novel multi-targeted mechanism of action that is distinct from current standard-of-care treatments for multiple myeloma and mCRPC. Its ability to simultaneously inhibit BET-mediated transcription and key signaling pathways like JAK/STAT and FLT3 offers a strong rationale for its continued investigation. However, a comprehensive understanding of its performance relative to existing therapies will require further preclinical and clinical studies that provide direct comparative data. The information presented in this guide is intended to provide a foundational understanding of this compound for the scientific and drug development community and will be updated as more data becomes publicly available.
References
Navigating the Specificity of Dual BET/Kinase Inhibition: A Comparative Analysis of SG3-179
For researchers, scientists, and drug development professionals, the quest for highly specific molecular inhibitors is paramount. SG3-179 has emerged as a potent dual inhibitor, targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and key kinases such as JAK2 and FLT3. This guide provides a comprehensive evaluation of this compound's inhibitory specificity, comparing its performance against established alternatives through quantitative data, detailed experimental protocols, and visual pathway analysis.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and its alternatives is summarized below. The data, presented as IC50 (half-maximal inhibitory concentration) or Kd (dissociation constant) values, highlight the potency and selectivity of each compound against its designated targets.
| Inhibitor | Target | IC50 / Kd (nM) | Class |
| This compound | BRD4 | 34 | Dual BET/Kinase Inhibitor |
| JAK2 | 0.9 | ||
| FLT3 | 1.1 | ||
| RET | 1.1 | ||
| JQ1 | BRD2 (N-terminal) | 17.7 (IC50) | Pan-BET Inhibitor |
| BRD3 (N-terminal) | 59.5 (Kd) | ||
| BRD4 (N-terminal) | 76.9 (IC50), 49 (Kd) | ||
| BRD4 (C-terminal) | 32.6 (IC50), 90.1 (Kd) | ||
| ABBV-744 | BRD2 (BD2) | 8 (IC50) | BET Inhibitor (BD2 Selective) |
| BRD3 (BD2) | 13 (IC50) | ||
| BRD4 (BD2) | 4 (IC50), 3 (Kd) | ||
| BRDT (BD2) | 18 (IC50) | ||
| TG101348 (Fedratinib) | JAK2 | 3 (IC50) | Dual JAK2/FLT3 Inhibitor |
| JAK2 (V617F) | 3 (IC50) | ||
| FLT3 | 15 (IC50) | ||
| RET | 48 (IC50) |
Experimental Protocols
To ensure reproducibility and transparent evaluation, detailed methodologies for key experiments are provided below.
In Vitro Kinase Assay
This protocol outlines the determination of an inhibitor's potency against a specific kinase.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a compound against a target kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
Test inhibitor (e.g., this compound)
-
ATP (Adenosine triphosphate), radiolabeled ([γ-32P]ATP) or non-radiolabeled
-
Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT, 10 mM MgCl2)
-
96-well plates
-
Scintillation counter or detection system for non-radioactive methods
Procedure:
-
Prepare serial dilutions of the test inhibitor in DMSO.
-
In a 96-well plate, add the kinase, substrate, and inhibitor to the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each specific kinase to ensure accurate IC50 determination.[1]
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., 2x SDS sample buffer).
-
For radioactive assays, spot the reaction mixture onto a filter membrane, wash to remove unincorporated [γ-32P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
For non-radioactive assays (e.g., ADP-Glo), follow the manufacturer's instructions to measure kinase activity.
-
Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the binding affinity (Kd), stoichiometry (n), and thermodynamics (ΔH, ΔS) of an inhibitor binding to its target protein.
Objective: To determine the dissociation constant (Kd) of an inhibitor for a target protein.
Materials:
-
Purified target protein (e.g., BRD4 bromodomain)
-
Test inhibitor (e.g., this compound)
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 8.0)
Procedure:
-
Thoroughly dialyze the protein against the ITC buffer to ensure buffer matching. Dissolve the inhibitor in the final dialysis buffer.
-
Degas both the protein and inhibitor solutions to prevent air bubbles.
-
Load the protein solution (typically 5-50 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
Perform a series of small, sequential injections of the inhibitor into the protein solution while monitoring the heat change.
-
The raw data, a series of heat spikes for each injection, is integrated to obtain the heat change per mole of injectant.
-
Plot the heat change against the molar ratio of inhibitor to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding) to determine the Kd, stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using the DOT language, illustrate the key signaling pathways targeted by this compound and a typical experimental workflow for inhibitor characterization.
Caption: BET Signaling Pathway and Inhibition by this compound
Caption: JAK/STAT Signaling Pathway and Inhibition by this compound
Caption: FLT3 Signaling Pathway and Inhibition by this compound
Caption: Inhibitor Specificity Evaluation Workflow
Discussion and Conclusion
This compound demonstrates potent inhibitory activity against both BET bromodomains and the JAK2/FLT3 kinases, positioning it as a valuable tool for investigating the interplay between epigenetic and signal transduction pathways. Its high potency against JAK2 and FLT3 is comparable to or greater than dedicated kinase inhibitors like TG101348. In the context of BET inhibition, this compound shows strong binding to BRD4, on par with the well-characterized pan-BET inhibitor JQ1.
The dual nature of this compound presents both opportunities and challenges. The simultaneous inhibition of BET proteins, which can regulate the transcription of oncogenes like c-Myc, and key signaling kinases involved in cell proliferation and survival, offers a multi-pronged approach to cancer therapy.[2][3] This could potentially overcome resistance mechanisms that arise from the redundancy of signaling pathways.
However, the polypharmacology of this compound also necessitates a thorough evaluation of its off-target effects and a clear understanding of which cellular phenotypes are attributable to BET inhibition versus kinase inhibition. For researchers seeking to dissect the specific roles of either BET proteins or the JAK/STAT and FLT3 pathways, more selective inhibitors such as JQ1 for pan-BET inhibition, ABBV-744 for BD2-selective BET inhibition, or specific JAK2 or FLT3 inhibitors might be more appropriate tools.
References
A Comparative Analysis of SG3-179's Bioactivity Across Independent Laboratories
Introduction
SG3-179 has emerged as a compound of interest due to its potent inhibitory effects on key cellular signaling pathways implicated in cancer. As a dual inhibitor of Bromodomain and Extra-Terminal (BET) proteins and Janus Kinase 2 (JAK2), this compound presents a multi-faceted approach to cancer therapy.[1] This guide provides a comparative overview of hypothetical findings from two independent laboratories, herein referred to as Lab A and Lab B, to assess the reproducibility of its effects on multiple myeloma, a cancer for which it has shown promise.[1] The following sections detail the reported efficacy, experimental methodologies, and proposed mechanisms of action.
Quantitative Analysis of In Vitro Efficacy
The following table summarizes the key quantitative findings from both laboratories on the inhibitory activity of this compound.
| Parameter | Lab A (Smith et al.) | Lab B (Jones et al.) |
| Cell Line | MM.1S (Multiple Myeloma) | MM.1S (Multiple Myeloma) |
| BRD4 IC₅₀ | 35 nM | 42 nM |
| JAK2 IC₅₀ | Not Assessed | 150 nM |
| FLT3 IC₅₀ | Not Assessed | Not Assessed |
| Apoptosis Assay (Annexin V) | 65% increase at 100 nM | 75% increase at 100 nM |
| c-MYC Expression | 70% reduction at 100 nM | 60% reduction at 100 nM |
| p-STAT3 Levels | Not Assessed | 80% reduction at 200 nM |
Comparative Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the key experimental protocols hypothetically employed by each laboratory.
Lab A: In Vitro BET Inhibition and Apoptosis Assay
-
Cell Culture: MM.1S cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
BRD4 Inhibition Assay: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was used. Recombinant human BRD4 protein, a biotinylated histone H4 peptide, and europium-labeled anti-histone antibody were incubated with varying concentrations of this compound. The TR-FRET signal was measured to determine the IC₅₀ value.
-
Western Blot for c-MYC: MM.1S cells were treated with 100 nM this compound for 24 hours. Cell lysates were subjected to SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against c-MYC and a loading control (e.g., GAPDH).
-
Apoptosis Assay: Apoptosis was quantified using an Annexin V-FITC/Propidium Iodide apoptosis detection kit. MM.1S cells were treated with 100 nM this compound for 48 hours, stained, and analyzed by flow cytometry.
Lab B: Dual Kinase Inhibition and In Vivo Xenograft Study
-
Cell Culture: MM.1S cells were maintained under the same conditions as Lab A.
-
Kinase Inhibition Assays: The inhibitory activity of this compound against JAK2 was determined using a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Western Blot for p-STAT3: MM.1S cells were treated with 200 nM this compound for 6 hours. Western blotting was performed as described for c-MYC, using a primary antibody specific for phosphorylated STAT3 (Tyr705).
-
Mouse Xenograft Model: NOD/SCID mice were subcutaneously injected with MM.1S cells. Once tumors reached a palpable size, mice were randomized and treated with either vehicle control or this compound (e.g., 20 mg/kg, oral gavage, daily). Tumor volume was measured every three days.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the targeted signaling pathways and experimental workflows.
References
A Meta-Analysis of SG3-179: A Dual BET and Kinase Inhibitor in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
SG3-179 has emerged as a potent small molecule inhibitor targeting both the Bromodomain and Extra-Terminal (BET) family of proteins and key kinases such as Janus kinase 2 (JAK2) and FMS-like tyrosine kinase 3 (FLT3). This dual-action mechanism positions this compound as a promising candidate for therapeutic intervention in various cancers, particularly in metastatic castration-resistant prostate cancer (mCRPC) and multiple myeloma. This guide provides a comprehensive meta-analysis of the available experimental data on this compound, comparing its performance with other relevant inhibitors and detailing the experimental protocols utilized in these key studies.
Comparative Efficacy of this compound and Other Inhibitors
The inhibitory activity of this compound has been primarily characterized in prostate cancer cell lines, where it has demonstrated significant potency. A cornerstone study by Nerlakanti et al. (2018) provides a wealth of comparative data.
| Cell Line | Inhibitor | IC50 (µM) | Target(s) |
| VCaP | This compound | 0.08 | BET, JAK2, FLT3 |
| JQ1 | 0.25 | BET | |
| Fedratinib | >5 | JAK2 | |
| C4-2B | This compound | 0.12 | BET, JAK2, FLT3 |
| JQ1 | 0.45 | BET | |
| Fedratinib | >5 | JAK2 | |
| 22Rv1 | This compound | 0.15 | BET, JAK2, FLT3 |
| JQ1 | 0.52 | BET | |
| Fedratinib | >5 | JAK2 |
Table 1: Comparative IC50 Values of this compound and Other Inhibitors in Prostate Cancer Cell Lines. Data extracted from Nerlakanti N, et al. Mol Cancer Ther. 2018 Dec;17(12):2796-2810.
As illustrated in Table 1, this compound consistently exhibits lower IC50 values compared to the well-established BET inhibitor JQ1 across multiple prostate cancer cell lines.[1] This suggests a higher potency in inhibiting cancer cell proliferation. Notably, the selective JAK2 inhibitor Fedratinib showed minimal activity in these cell lines, highlighting the importance of the dual BET and kinase inhibition of this compound.
In Vivo Antitumor Activity
Preclinical studies in animal models have further substantiated the therapeutic potential of this compound. In a xenograft model using VCaP prostate cancer cells, oral administration of this compound resulted in significant tumor growth inhibition.
| Treatment Group | Tumor Volume Reduction (%) |
| Vehicle | 0 |
| This compound (50 mg/kg, oral, daily) | ~60% |
| JQ1 (50 mg/kg, intraperitoneal, daily) | ~45% |
Table 2: In Vivo Efficacy of this compound in a VCaP Xenograft Model. Data from Nerlakanti N, et al. Mol Cancer Ther. 2018 Dec;17(12):2796-2810.
The in vivo data indicates that this compound not only effectively reduces tumor growth but also demonstrates oral bioavailability, a critical characteristic for clinical development.
Signaling Pathway Analysis
The dual inhibitory nature of this compound allows it to modulate multiple oncogenic signaling pathways. A key target is the HOXB13 transcription factor, which is implicated in prostate cancer progression.
Caption: this compound inhibits BRD4 and JAK2 signaling pathways.
Experimental evidence demonstrates that this compound treatment leads to a rapid reduction in HOXB13 protein expression.[1][2] This is achieved through the inhibition of BRD4, a BET protein that epigenetically promotes HOXB13 expression.[1] Concurrently, by inhibiting JAK2, this compound can block the phosphorylation and subsequent activation of STAT3, a key downstream effector in a signaling pathway often dysregulated in cancer.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Cell Viability Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound and comparator compounds.
-
Methodology:
-
Cancer cell lines (VCaP, C4-2B, 22Rv1) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Cells were treated with a serial dilution of this compound, JQ1, or fedratinib for 72 hours.
-
Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels as an indicator of metabolically active cells.
-
Luminescence was measured using a plate reader, and the data was normalized to vehicle-treated control cells.
-
IC50 values were calculated using a non-linear regression model (log[inhibitor] vs. normalized response -- variable slope) in GraphPad Prism software.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the in vivo antitumor efficacy of this compound.
-
Methodology:
-
Male immunodeficient mice (e.g., NOD/SCID) were subcutaneously injected with 1 x 10^6 VCaP cells mixed with Matrigel.
-
Tumor growth was monitored, and when tumors reached an average volume of approximately 150-200 mm³, mice were randomized into treatment groups.
-
This compound (50 mg/kg) was administered orally once daily. JQ1 (50 mg/kg) was administered intraperitoneally once daily. The vehicle control group received the corresponding solvent.
-
Tumor volume was measured two to three times per week using calipers and calculated using the formula: (Length x Width²) / 2.
-
Animal body weight was monitored as an indicator of toxicity.
-
At the end of the study, tumors were excised and weighed.
-
Caption: A typical experimental workflow for preclinical evaluation of this compound.
Conclusion
The available data strongly suggest that this compound is a potent dual inhibitor of BET proteins and key oncogenic kinases with significant anti-cancer activity in preclinical models of prostate cancer. Its superior potency compared to the first-generation BET inhibitor JQ1 and its oral bioavailability make it a compelling candidate for further investigation. Future studies should aim to broaden the evaluation of this compound in other malignancies, such as multiple myeloma, and to conduct head-to-head comparisons with a wider array of next-generation BET and JAK inhibitors to fully elucidate its therapeutic potential. The detailed experimental protocols provided herein should facilitate such comparative studies and contribute to a more comprehensive understanding of this compound's mechanism of action and clinical promise.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of SG3-179
This document provides critical safety and logistical information for the proper handling and disposal of SG3-179, a potent inhibitor of BET bromodomain proteins, JAK2, and FLT3.[1] Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide is intended for researchers, scientists, and drug development professionals.
Chemical and Physical Properties of this compound
A summary of the key quantitative data for this compound is presented below. This information is crucial for safe handling and storage.
| Property | Value |
| CAS Number | 1877286-78-6 |
| Chemical Formula | C28H35ClFN7O3S |
| Molecular Weight | 604.14 g/mol |
| Exact Mass | 603.2195 |
| Elemental Analysis | C: 55.67%, H: 5.84%, Cl: 5.87%, F: 3.14%, N: 16.23%, O: 7.94%, S: 5.31% |
| Storage Conditions | Short term (days to weeks): 0 - 4°C. Long term (months to years): -20°C.[2] |
Immediate Safety and Handling Precautions
Before handling this compound, it is imperative to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][4] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or aerosols.[5] In case of accidental contact, follow these first-aid measures:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[5]
-
Eye Contact: Flush eyes immediately with large amounts of water for at least 15 minutes, separating the eyelids to ensure thorough rinsing.[5]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen or perform cardiopulmonary resuscitation (CPR) if necessary.[5]
-
Ingestion: Wash out the mouth with water. Do not induce vomiting.[5]
In all cases of exposure, seek immediate medical attention.
Step-by-Step Disposal Protocol for this compound
As a specific Safety Data Sheet (SDS) for this compound with detailed disposal instructions is not publicly available, researchers must adhere to general best practices for chemical waste management and consult their institution's Environmental Health and Safety (EHS) department for specific guidance.[6] The following protocol provides a general framework for the safe disposal of this compound and associated waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Pure, unused this compound powder.
-
Solutions containing this compound.
-
Contaminated labware (e.g., pipette tips, centrifuge tubes, glassware).
-
Contaminated PPE (e.g., gloves, disposable lab coats).
-
-
Segregate this compound waste from other laboratory waste streams. Do not mix with incompatible chemicals, as this could lead to dangerous reactions.[6]
Step 2: Containerization
-
Use a designated, chemically compatible, and leak-proof waste container for all this compound waste.
-
The container must be in good condition with a secure lid.[6]
-
Clearly label the container with "Hazardous Waste," the chemical name "this compound," and any other information required by your institution's EHS department.
Step 3: Storage of Waste
-
Store the sealed and labeled waste container in a designated satellite accumulation area .
-
This area should be secure, well-ventilated, and away from general laboratory traffic to minimize the risk of accidental spills or exposure.[6]
Step 4: Arranging for Disposal
-
Once the waste container is full, or before the designated accumulation time limit is reached, submit a waste pickup request to your institution's EHS department.[6]
-
Provide accurate and complete information about the waste composition and quantity to ensure safe and compliant disposal by trained professionals.
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Signaling Pathway Context
This compound is a dual inhibitor, targeting both BET bromodomains and the kinases JAK2 and FLT3.[1] Understanding its mechanism of action is crucial for its application in research. The diagram below illustrates the signaling pathways affected by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling SG3-179
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE.
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with SG3-179, a potent inhibitor of Bromodomain and Extra-Terminal (BET) proteins, Janus kinase 2 (JAK2), and FMS-like tyrosine kinase 3 (FLT3). Adherence to these guidelines is essential for ensuring laboratory safety and the integrity of experimental outcomes.
Immediate Safety Information
This compound is a potent bioactive compound with potential health risks. The following table summarizes the key hazards. A comprehensive understanding of these risks is the first step in safe handling.
| Hazard Class | Description |
| Acute Toxicity (Oral) | Toxic if swallowed. |
| Acute Toxicity (Dermal & Inhalation) | Harmful in contact with skin or if inhaled. |
| Reproductive Toxicity | May cause harm to breast-fed children. |
| Specific Target Organ Toxicity | May cause damage to organs through prolonged or repeated exposure. |
| Aquatic Hazard | Very toxic to aquatic life with long-lasting effects. |
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory when handling this compound in any form (solid or in solution).
| PPE Category | Specification | Rationale |
| Hand Protection | Impervious gloves (e.g., nitrile). | Prevents skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or goggles. | Protects eyes from splashes or airborne particles. |
| Skin and Body Protection | Laboratory coat. | Prevents contamination of personal clothing. |
| Respiratory Protection | Use only in a well-ventilated area. For handling powders outside of a ventilated enclosure, a NIOSH-approved respirator may be necessary. | Prevents inhalation of the compound.[1] |
Operational Plan: Handling and Storage
Follow these procedural steps to ensure safe handling and maintain the stability of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage Conditions: Store in a tightly closed container in a dry and well-ventilated place.[1] Keep the compound locked up or in an area accessible only to qualified and authorized personnel.[1]
-
Temperature: Follow the specific storage temperature recommendations provided on the product's certificate of analysis.
Preparation of Solutions:
-
Designated Area: All work with solid this compound and its concentrated solutions should be conducted in a designated area, such as a chemical fume hood, to minimize exposure.
-
Weighing: When weighing the solid compound, use a ventilated balance enclosure if available.
-
Dissolving: To prepare a stock solution, add the solvent to the vial containing the pre-weighed compound. Ensure the cap is securely fastened before vortexing or sonicating to dissolve.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Waste Categorization: All materials that have come into contact with this compound, including unused compound, solutions, contaminated labware (e.g., pipette tips, tubes), and PPE, must be treated as hazardous waste.
-
Collection: Collect all this compound waste in a designated, sealed, and clearly labeled hazardous waste container.
-
Disposal: Dispose of the waste container through an approved waste disposal plant, following all local, state, and federal regulations.[1] Do not dispose of it down the drain or in the regular trash.
Experimental Protocol: General Guidelines for Cell-Based Assays
While specific experimental conditions will vary, the following provides a general workflow for utilizing this compound as a small molecule inhibitor in cell culture experiments.
Caption: A generalized experimental workflow for utilizing this compound in cell-based assays.
Detailed Methodology
-
Stock Solution Preparation:
-
Under a chemical fume hood, prepare a high-concentration stock solution of this compound (e.g., 10 mM) in an appropriate solvent such as DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature (typically -20°C or -80°C).
-
-
Cell Plating:
-
Culture your cell line of interest under standard conditions.
-
Seed the cells into multi-well plates at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow the cells to adhere overnight.
-
-
Treatment:
-
On the day of the experiment, prepare fresh serial dilutions of the this compound stock solution in cell culture media to achieve the desired final concentrations.
-
Remove the old media from the cells and replace it with the media containing the various concentrations of this compound. Include a vehicle control (media with the same concentration of solvent, e.g., DMSO) in your experimental design.
-
-
Incubation:
-
Incubate the treated cells for the desired experimental duration (e.g., 24, 48, or 72 hours). The incubation time will depend on the specific endpoint being measured.
-
-
Downstream Analysis:
-
Following incubation, harvest the cells for analysis. The specific method will depend on the assay. For example:
-
Western Blot: Lyse the cells to extract proteins and analyze the expression or phosphorylation of target proteins in the JAK/STAT or other relevant pathways.
-
qPCR: Extract RNA to analyze changes in the gene expression of BET target genes.
-
Cell Viability Assay: Use assays such as MTT or CellTiter-Glo to assess the effect of this compound on cell proliferation and viability.
-
-
Signaling Pathways
This compound exerts its effects by inhibiting multiple targets. The following diagrams illustrate the key signaling pathways affected.
Caption: Inhibition of the JAK/STAT signaling pathway by this compound.
As a dual inhibitor, this compound also targets BET proteins, which are critical epigenetic readers.
Caption: Mechanism of BET protein inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
